Ethyl coumarate
Beschreibung
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate has been reported in Apis with data available.
structure in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQCEVXVQCPESC-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501341775 | |
| Record name | p-Coumaric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-06-8, 7362-39-2 | |
| Record name | NSC408777 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Coumaric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl Coumarate: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl coumarate, a naturally occurring ester of p-coumaric acid, has garnered significant scientific interest due to its diverse biological activities, including antifungal, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its quantitative occurrence. Furthermore, this document presents key experimental protocols and visual diagrams of the biosynthetic pathway and a standard isolation workflow to support further research and development efforts.
Natural Sources of this compound
This compound is distributed throughout the plant and fungal kingdoms, and has even been identified in insects. While it is found in various species, the most significant concentrations have been reported in the roots of industrial hemp (Cannabis sativa L.).
Plant Kingdom
Ethyl p-coumarate is a major phenolic component found in the roots of industrial hemp (Cannabis sativa L.)[1][2][3][4]. It has also been identified in camellia pollen[2][5]. More broadly, this compound and its derivatives are widely distributed throughout the plant kingdom, occurring in both aerial and subterranean tissues of monocots, dicots, and ferns[6]. The biosynthesis of methyl and ethyl esters of the related cinnamic acid has been observed in strawberries (Fragaria sp)[6].
Fungal Kingdom
The fungus Valsa mali, which is the causative agent of apple Valsa canker, produces ethyl p-coumarate as a phytotoxin[7].
Animal Kingdom
Ethyl p-coumarate has also been reported in honeybees (Apis)[8].
Quantitative Data on this compound Content
The concentration of this compound varies significantly depending on the source and the extraction method employed. The most comprehensive quantitative data currently available pertains to its occurrence in hemp roots.
| Natural Source | Plant Part | Extraction/Fractionation Method | This compound Content | Reference |
| Cannabis sativa L. (Hemp) | Dry Root | Total 70% Aqueous Ethanol (B145695) Extract | 6.47 mg/g of extract (216 mg/kg of dry root) | [2][3] |
| Cannabis sativa L. (Hemp) | Dry Root | Methylene (B1212753) Chloride Fraction | 17.25 mg/g of fraction | [2] |
| Cannabis sativa L. (Hemp) | Dry Root | Ethyl Acetate (B1210297) Fraction | 3.32 mg/g of fraction | [2] |
| Valsa mali | Culture Filtrate | Not Specified | Phytotoxic at 1 mg/mL | [7] |
Experimental Protocols for Isolation and Synthesis
Isolation of Ethyl p-Coumarate from Hemp Roots
This protocol is adapted from the methodology described by Oh et al. (2022)[2][3].
1. Extraction:
-
Dry powder of hemp roots (400 g) is mixed with 4 L of 70% aqueous ethanol.
-
The mixture is stored for 14 days at room temperature (approximately 25°C) with occasional mixing.
-
The filtrate is separated from the plant residue using vacuum filtration.
-
The filtrate is concentrated under reduced pressure to obtain the total extract.
2. Solvent Fractionation:
-
The total extract is dispersed in 200 mL of water.
-
This aqueous suspension is then subjected to liquid-liquid partitioning with an equal volume of methylene chloride. The methylene chloride layer is collected.
-
The remaining aqueous layer is then partitioned with 200 mL of ethyl acetate. The ethyl acetate layer is collected.
-
Each fraction (methylene chloride, ethyl acetate, and the remaining aqueous layer) is concentrated to dryness under reduced pressure. Ethyl p-coumarate is most abundant in the methylene chloride fraction.
3. Purification by Column Chromatography:
-
The methylene chloride fraction is subjected to silica (B1680970) gel column chromatography.
-
A step-wise gradient of hexane (B92381) and ethyl acetate is used as the mobile phase.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
A second round of silica gel column chromatography is performed on the enriched fractions using a different eluting solvent system for final purification.
Reactive Extraction of this compound from Biomass
This protocol is based on a patented method for extracting ferulates and coumarates from biomass, such as corn fiber[9].
1. Reaction Mixture Preparation:
-
Dried biomass (e.g., 225 g of corn fiber) is loaded into a stirred batch reactor with a solvent mixture.
-
The extraction solvent consists of 80-96 wt% ethanol and 4-20 wt% water.
-
A base catalyst, such as sodium hydroxide (B78521) (0.04M - 0.32M), is added to the mixture.
2. Reactive Extraction:
-
The reaction is typically carried out at a temperature between 120°C and 170°C.
-
The solvent to biomass ratio is maintained between 4:1 and 12:1.
-
The reaction time can range from 15 minutes to 12 hours.
3. Purification:
-
The resulting liquid product stream containing this compound is separated from the solid biomass.
-
Purification can be achieved through a combination of methods including microfiltration, ultrafiltration, nanofiltration, and chromatography (e.g., simulated moving bed chromatography).
Chemical Synthesis of Ethyl p-Coumarate
Ethyl p-coumarate can be synthesized via the esterification of p-coumaric acid[1][2][10].
1. Reaction Setup:
-
p-Coumaric acid (e.g., 7.0 g, 42.6 mmol) is dissolved in absolute ethanol (106 mL).
-
A catalytic amount of concentrated acid, such as hydrochloric acid (e.g., 8 drops) or sulfuric acid, is added to the mixture.
2. Reaction:
-
The solution is heated under reflux for several hours to drive the esterification to completion.
3. Workup and Purification:
-
The reaction mixture is cooled to room temperature.
-
The solvent is removed by evaporation under reduced pressure.
-
The crude product is redissolved in a solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the final product. Further purification can be achieved by recrystallization.
Visualizations: Biosynthesis and Isolation Workflow
General Phenylpropanoid Pathway Leading to Coumarin Biosynthesis
The biosynthesis of coumarins, including the precursor to this compound, originates from the phenylpropanoid pathway.
Caption: General biosynthetic pathway of coumarins and the formation of ethyl p-coumarate.
Experimental Workflow for Isolation from Hemp Roots
The following diagram illustrates the key steps in the isolation and purification of this compound from hemp roots.
Caption: Workflow for the isolation of ethyl p-coumarate from Cannabis sativa roots.
References
- 1. This compound|For Research Use [benchchem.com]
- 2. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evolution of Cinnamate/p-Coumarate Carboxyl Methyltransferases and Their Role in the Biosynthesis of Methylcinnamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. This compound | C11H12O3 | CID 676946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
biological activity of ethyl coumarate derivatives
An In-depth Technical Guide on the Biological Activity of Ethyl Coumarate Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an ester derivative of p-coumaric acid, and its related structures represent a versatile scaffold in medicinal chemistry. These compounds, readily synthesized through various chemical and enzymatic routes, exhibit a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. It details their antioxidant, anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting properties. Quantitative data from numerous studies are summarized in structured tables for comparative analysis. Furthermore, this guide outlines the detailed experimental protocols for key bioassays and visualizes critical synthesis workflows and biological pathways using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action.
Introduction to this compound Derivatives
Coumarins are a large class of naturally occurring benzopyrone compounds found widely in plants.[1] Their derivatives have attracted significant interest in pharmacology due to their diverse biological activities and favorable safety profiles.[2] Ethyl p-coumarate, a prominent derivative, is formed by the esterification of p-coumaric acid. This modification often enhances lipophilicity, which can improve bioavailability and potentiate biological effects compared to the parent acid.[3] The this compound scaffold serves as a valuable template for the synthesis of novel therapeutic agents, with research demonstrating potent activities including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6] This guide delves into the core technical aspects of these derivatives, providing the detailed data and methodologies required for advanced research and development.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives can be achieved through several established chemical and enzymatic methods. The choice of method often depends on the desired derivative, yield, and environmental considerations.
Key Synthetic Pathways:
-
Fischer Esterification: This is the most direct method for synthesizing ethyl p-coumarate. It involves reacting p-coumaric acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), under reflux conditions.[7][8]
-
Knoevenagel-Doebner Condensation: This method is used for synthesizing coumarin-3-carboxylates. It typically involves the condensation of a 2-hydroxybenzaldehyde with diethyl malonate, often catalyzed by a weak base like piperidine (B6355638) or triethylamine.[6][9][10]
-
Chemo-Enzymatic Synthesis: This approach utilizes enzymes, such as lipases (e.g., Novozym 435), to catalyze the transesterification of an existing ester (like ethyl p-coumarate) with various fatty alcohols. This green chemistry approach can produce a library of alkyl p-coumarates with varying chain lengths.[7]
-
Other Modifications: Further derivatization can be achieved through reactions like alkylation, acetylation, nitration, and dihydroxylation of the coumarin (B35378) core to produce a wide range of analogues with potentially enhanced biological activities.[7][11]
Biological Activities and Mechanisms of Action
This compound derivatives have been extensively evaluated for a range of pharmacological effects. Their mechanism of action often involves the modulation of key enzymes and signaling pathways.
Enzyme Inhibition
A primary mechanism underlying the bioactivity of these derivatives is the inhibition of specific enzymes involved in disease pathology.
-
Aldose Reductase Inhibition: Ethyl p-coumarate is a potent inhibitor of aldose reductase, an enzyme implicated in the development of diabetic complications.[12] It exhibits strong, noncompetitive inhibition, suggesting potential therapeutic use in managing diabetes-related conditions.[13]
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. Ethyl p-coumarate effectively inhibits its activity, making it a candidate for use in cosmetic formulations for skin lightening and treating hyperpigmentation disorders.[12][13]
-
Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition: These enzymes are central to the inflammatory cascade. Various coumarin derivatives have been shown to inhibit 5-lipoxygenase (5-LOX) and cyclooxygenase (COX-1), highlighting their anti-inflammatory potential.[14][15][16]
Table 1: Enzyme Inhibitory Activity of this compound and Related Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ Value | Reference(s) |
|---|---|---|---|---|
| Ethyl p-coumarate | Aldose Reductase | Noncompetitive | IC₅₀: 1.92 μM; Kᵢ: 0.94 μM | [12][13] |
| Ethyl p-coumarate | Tyrosinase | Noncompetitive | IC₅₀: 4.89 μg/mL | [13] |
| 7-Substituted coumarin (Compound 12b) | 5-Lipoxygenase | Mixed/Noncompetitive | IC₅₀: 2.1 μM | [15] |
| 7-Substituted coumarin (Compound 12a) | 5-Lipoxygenase | - | IC₅₀: 2.8 μM | [15] |
| Coumarin | COX-1 | - | IC₅₀: 5.93 mM | [16] |
| Esculetin (related coumarin) | COX-1 | - | IC₅₀: 2.76 mM |[16] |
Antimicrobial Activity
This compound derivatives have demonstrated significant activity against a range of microbial pathogens, including fungi and bacteria.
-
Antifungal Activity: Ethyl p-coumarate is effective against the postharvest pathogen Alternaria alternata, with its mechanism involving the disruption of the fungal plasma membrane, leading to ion leakage and cell death.[12][17] Dihydroxylated derivatives have shown high potency against plant pathogenic fungi like Botrytis cinerea.[7]
-
Antibacterial Activity: Novel coumarin-based peptidomimetics and aminophosphonates have shown strong bactericidal effects at low concentrations against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with some compounds exhibiting higher activity than commonly used antibiotics.[2][18]
Table 2: Antimicrobial Activity of this compound and Related Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| Ethyl p-coumarate (EpCA) | Alternaria alternata | IC₅₀ | 176.8 μg/mL | [12][17] |
| Coumarin Peptidomimetics | E. coli, S. aureus | MIC | 0.25 - 4.0 μM | [2] |
| Coumarin Aminophosphonates | S. aureus | MIC | 0.52 μM | [18] |
| Coumarin Derivative 9 | S. aureus | MIC / MBC | 4.88 / 9.76 µg/mL | [19] |
| Coumarin Derivative 9 | C. albicans | MIC / MBC | 9.77 / 78.13 µg/mL |[19] |
Anticancer Activity
The coumarin scaffold is a promising backbone for the development of anticancer agents. Derivatives have been shown to act on various cancer cell lines through multiple mechanisms.
-
Mechanisms of Action: The anticancer effects are often mediated through the induction of caspase-dependent apoptosis.[20] Other mechanisms include inhibiting protein kinases, down-regulating oncogene expression, and arresting the cell cycle.[21] Specific derivatives can also inhibit angiogenesis and overcome multi-drug resistance.[22]
-
Cell Line Activity: Coumarins have been used in the treatment of prostate cancer, renal cell carcinoma, and leukemia.[20] Synthetic derivatives, such as triphenylethylene-coumarin hybrids and platinum(IV) complexes, have demonstrated significant proliferation inhibition and induction of apoptosis in various cell lines including HeLa, A549 (lung), MCF-7 (breast), and SKOV-3 (ovarian).[22]
References
- 1. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological activities of synthetic coumarin derivatives [openscholar.dut.ac.za]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. acgpubs.org [acgpubs.org]
- 10. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, anti-inflammatory, analgesic, 5-lipoxygenase (5-LOX) inhibition activities, and molecular docking study of 7-substituted coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Ethyl p-coumarate exerts antifungal activity in vitro and in vivo against fruit Alternaria alternata via membrane-targeted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of Ethyl Coumarate
Introduction: this compound, an ester of p-coumaric acid, is a naturally occurring phenolic compound found in various plants, including hemp (Cannabis sativa L.) roots.[1][2] It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, antifungal, and potential anticancer properties. This guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Anti-inflammatory and Antioxidant Mechanisms
This compound has demonstrated significant anti-inflammatory and antioxidant activities in preclinical models. These effects are primarily attributed to its ability to inhibit inflammatory mediators, reduce leukocyte migration, and mitigate oxidative stress.
Inhibition of Inflammatory Mediators and Leukocyte Migration
In vivo studies have shown that this compound significantly reduces inflammation. A key study demonstrated its effectiveness in carrageenan-induced paw edema and peritonitis models in mice. The compound was shown to inhibit the migration of neutrophils and total leukocytes to the site of inflammation. This is accompanied by a reduction in the levels of pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8), as well as myeloperoxidase (MPO), a marker of neutrophil infiltration.[3]
Modulation of Oxidative Stress Markers
This compound also exerts antioxidant effects by modulating key markers of oxidative stress. In an in vivo model of inflammation, treatment with this compound led to a significant decrease in nitrite (B80452) (NO₂⁻) and malondialdehyde (MDA) levels, which are indicators of nitric oxide production and lipid peroxidation, respectively. Concurrently, it was observed to affect the levels of glutathione (B108866) (GSH), a critical endogenous antioxidant.[3]
Quantitative Data on Anti-inflammatory and Antioxidant Effects
| Parameter | Model | Treatment | Dosage | % Inhibition / Effect | Reference |
| Paw Edema | Carrageenan-induced (Mice) | Ethyl p-coumarate | 50 mg/kg | Significant inhibition | [3] |
| Neutrophil Migration | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Significant reduction (p < 0.001) | [3] |
| Total Leukocyte Migration | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Significant reduction (p < 0.001) | [3] |
| Myeloperoxidase (MPO) | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Significant reduction (p < 0.01) | [3] |
| Interleukin-6 (IL-6) | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Significant reduction (p < 0.05) | [3] |
| Interleukin-8 (IL-8) | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Reduction (p < 0.5) | [3] |
| Nitrite (NO₂⁻) | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Significant reduction (p < 0.001) | [3] |
| Malondialdehyde (MDA) | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Reduction (p < 0.5) | [3] |
| Glutathione (GSH) | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Altered levels (p < 0.5) | [3] |
Experimental Protocols
-
Carrageenan-Induced Paw Edema: Swiss mice are administered ethyl p-coumarate (e.g., 50 mg/kg, p.o.). After a set time (e.g., 1 hour), an intraplantar injection of carrageenan (1%, 50 μl) is given into the right hind paw. Paw volume is measured using a plethysmometer at various time points post-injection.
-
Carrageenan-Induced Peritonitis: Mice are treated with ethyl p-coumarate. After 1 hour, carrageenan (500 μ g/cavity ) is injected intraperitoneally. After 4 hours, the animals are euthanized, and the peritoneal cavity is washed with saline. The peritoneal fluid is collected to count total and differential leukocytes. The supernatant is used for MPO, cytokine (IL-6, IL-8), nitrite, MDA, and GSH measurements using appropriate ELISA kits and biochemical assays.[3]
Signaling Pathway Visualization
Caption: Workflow for assessing the anti-inflammatory and antioxidant effects of this compound in a mouse model of peritonitis.
Antifungal Mechanism of Action
This compound exhibits notable antifungal activity, particularly against pathogens like Alternaria alternata. The primary mechanism of action is the disruption of the fungal plasma membrane.
Disruption of Plasma Membrane Integrity
Treatment with this compound leads to increased permeability of the fungal plasma membrane. This is evidenced by a significant leakage of intracellular components, including electrolytes, soluble proteins, and sugars. Furthermore, studies using propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, show increased uptake in this compound-treated fungal spores. Ultrastructural analysis confirms these findings, revealing distortion, shrinkage, and damage to the plasma membrane and overall morphology of the fungal cells.[4]
Induction of Oxidative Stress
In addition to direct membrane damage, this compound induces the formation of endogenous reactive oxygen species (ROS) within fungal spores. This leads to oxidative damage, as demonstrated by an increase in lipid peroxidation.[4]
Quantitative Data on Antifungal Effects
| Parameter | Organism | IC₅₀ | Effect | Reference |
| Mycelial Growth | Alternaria alternata | 176.8 μg/mL | Pronounced inhibition | [4] |
| Spore Germination | Alternaria alternata | - | Dose-dependent inhibition | [4] |
| Disease Development | Black spot rot in jujube fruit | 100 and 800 μg/mL | Significant reduction | [4] |
Experimental Protocols
-
Plasma Membrane Permeability Assay (Propidium Iodide Uptake): Fungal spores are incubated with various concentrations of this compound. Propidium iodide is then added to the suspension. The uptake of PI by the spores is quantified using flow cytometry or fluorescence microscopy, where an increase in fluorescence indicates compromised membrane integrity.[4][5][6]
-
Measurement of Intracellular Leakage: Fungal mycelia are treated with this compound. The culture medium is then collected, and the conductivity (for electrolytes) and concentrations of soluble proteins and sugars are measured to quantify the extent of leakage from the fungal cells.[4]
Signaling Pathway Visualization
Caption: this compound's antifungal action involves membrane disruption and oxidative stress, leading to cell death.
Enzyme Inhibition
This compound has been identified as an inhibitor of several enzymes, which may contribute to its therapeutic potential.
Aldose Reductase Inhibition
Ethyl p-coumarate is a potent, noncompetitive inhibitor of aldose reductase.[7][8][9] This enzyme is implicated in the pathogenesis of diabetic complications. The inhibition is associated with conformational changes in the enzyme, including an increase in β-sheet content and a decrease in α-helix content and intrinsic fluorescence.[7][8][9]
Tyrosinase Inhibition
Ethyl p-coumarate also acts as a noncompetitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) synthesis.[9] Its inhibitory activity is significantly stronger than that of arbutin, a commonly used skin-lightening agent. The mechanism involves quenching the intrinsic fluorescence of tyrosinase and inducing a conformational change in the catalytic region, without interacting with the copper ions in the active site.[1][9]
Quantitative Data on Enzyme Inhibition
| Enzyme | IC₅₀ | Kᵢ | Inhibition Type | Reference |
| Aldose Reductase | 1.92 μM | 0.94 μM | Noncompetitive | [7][8] |
| Tyrosinase | 4.89 μg/mL | 1.83 μg/mL | Noncompetitive | [1][9] |
Experimental Protocols
-
Enzyme Kinetics (Aldose Reductase/Tyrosinase): The inhibitory effect of this compound on the respective enzyme is determined by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and inhibitor. The data are then plotted using Lineweaver-Burk or Dixon plots to determine the IC₅₀, Kᵢ, and the type of inhibition.[7][8][9]
-
Circular Dichroism (CD) Spectroscopy: To assess conformational changes in the enzyme upon inhibitor binding, CD spectra of the enzyme are recorded in the far-UV region in the presence and absence of this compound. Changes in the spectra indicate alterations in the secondary structure of the protein.[9]
Potential Anticancer Mechanisms
While direct studies on this compound are emerging, its structural similarity to p-coumaric acid suggests potential anticancer activities. p-Coumaric acid has been shown to inhibit the growth of various cancer cells, including melanoma and colon cancer cells, by inducing cell cycle arrest and apoptosis.[10][11] this compound and n-butyl p-coumarate have been shown to inhibit melanoma cell proliferation and induce cell cycle arrest at the S and G2/M phases.[11]
Quantitative Data on Anticancer Effects
| Cell Line | Compound | IC₅₀ | Effect | Reference |
| HCT-15 (Colon) | p-Coumaric acid | 1400 μmol/L | Antiproliferative | |
| HT-29 (Colon) | p-Coumaric acid | 1600 μmol/L | Antiproliferative | |
| SK-MEL-25 (Melanoma) | Ethyl p-coumarate | ~ 0.1 mM | Cell cycle arrest (S and G2/M) | [11] |
Experimental Protocols
-
Cell Viability Assay (MTT/SRB): Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is then assessed using assays like MTT or sulforhodamine B (SRB) to determine the IC₅₀ value.
-
Cell Cycle Analysis: Cells treated with this compound are harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11]
-
Apoptosis Assay (Caspase Activation): To determine if cell death occurs via apoptosis, treated cells can be assayed for the activation of key executioner caspases, such as caspase-3 and caspase-7, using commercially available kits that measure their enzymatic activity.[12][13][14]
Signaling Pathway Visualization
References
- 1. Nuclear import and export signals in control of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Image-based Assay for High-throughput Analysis of Cell Proliferation and Cell Death of Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the inhibition of aldose reductase with p-coumaric acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to Ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate, commonly known as ethyl p-coumarate, is a naturally occurring phenolic compound found in various plant species, including industrial hemp (Cannabis sativa L.). As a derivative of p-coumaric acid, it has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological evaluation, with a focus on its potential applications in drug development. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of its quantitative biological activity. Furthermore, this guide elucidates the potential molecular mechanisms underlying its therapeutic effects, including the modulation of key signaling pathways.
Chemical Properties and Identification
Ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate is a cinnamate (B1238496) ester with the following chemical structure:
IUPAC Name: ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]
Synonyms: Ethyl p-coumarate, Ethyl coumarate, (E)-Ethyl 3-(4-hydroxyphenyl)acrylate, p-Hydroxycinnamic acid ethyl ester
Molecular Formula: C₁₁H₁₂O₃
Molecular Weight: 192.21 g/mol
| Property | Value |
| CAS Number | 7362-39-2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 66-69 °C |
| Solubility | Soluble in ethanol (B145695), methanol, DMSO; slightly soluble in water |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.64 (d, J=16.0 Hz, 1H), 7.42 (d, J=8.6 Hz, 2H), 6.84 (d, J=8.6 Hz, 2H), 6.30 (d, J=16.0 Hz, 1H), 4.26 (q, J=7.1 Hz, 2H), 1.34 (t, J=7.1 Hz, 3H), 5.68 (s, 1H, -OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.4, 158.0, 144.6, 129.9, 127.0, 116.0, 115.5, 60.4, 14.4.
Synthesis of Ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate can be synthesized through several methods, with Fischer esterification and Claisen-Schmidt condensation being the most common.
Fischer Esterification
This method involves the acid-catalyzed esterification of p-coumaric acid with ethanol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-coumaric acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 equivalents), to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate.
Claisen-Schmidt Condensation
This method involves the base-catalyzed condensation of 4-hydroxybenzaldehyde (B117250) with ethyl acetate.
-
Base Preparation: Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, add a solution of 4-hydroxybenzaldehyde in ethanol.
-
Condensation: Cool the flask in an ice bath and add ethyl acetate to the dropping funnel. Add the ethyl acetate dropwise to the reaction mixture while stirring.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid (HCl) to neutralize the base.
-
Extraction: Extract the product with diethyl ether or ethyl acetate.
-
Drying and Concentration: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Biological Activities and Quantitative Data
Ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate exhibits a range of biological activities, including antifungal, tyrosinase inhibitory, and aldose reductase inhibitory effects.
| Biological Activity | Target Organism/Enzyme | Parameter | Value | Reference |
| Antifungal | Alternaria alternata | IC₅₀ | 176.8 µg/mL | [2] |
| Tyrosinase Inhibition | Mushroom Tyrosinase | IC₅₀ | 4.89 µg/mL | |
| Kᵢ | 1.83 µg/mL | |||
| Aldose Reductase Inhibition | Rat Lens Aldose Reductase | IC₅₀ | 1.92 µM | [2] |
| Kᵢ | 0.94 µM |
Experimental Protocols for Biological Assays
Antifungal Susceptibility Testing against Alternaria alternata
This protocol is based on the broth microdilution method.
-
Inoculum Preparation: Prepare a spore suspension of Alternaria alternata in sterile saline with 0.05% Tween 80 from a 7-day old culture grown on potato dextrose agar (B569324) (PDA). Adjust the spore concentration to 1-5 x 10⁴ spores/mL.
-
Compound Preparation: Prepare a stock solution of ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate in DMSO. Perform serial dilutions in RPMI-1640 medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of the compound dilutions to each well. Add 100 µL of the spore suspension to each well. Include a positive control (a known antifungal agent) and a negative control (medium with DMSO).
-
Incubation: Incubate the plates at 28-30°C for 48-72 hours.
-
Data Analysis: Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth. The IC₅₀ can be calculated by measuring the optical density at 600 nm and fitting the data to a dose-response curve.
Tyrosinase Inhibition Assay
This spectrophotometric assay measures the inhibition of L-DOPA oxidation by tyrosinase.
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: 50 mM, pH 6.8.
-
Mushroom Tyrosinase: 1000 units/mL in phosphate buffer.
-
L-DOPA: 10 mM in phosphate buffer.
-
Test Compound: Stock solution in DMSO, with serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution to each well.
-
Include a positive control (e.g., kojic acid) and a negative control (buffer with DMSO).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
-
Measurement: Immediately measure the increase in absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition and calculate the IC₅₀ value from the dose-response curve.
Aldose Reductase Inhibition Assay
This assay measures the decrease in NADPH absorbance during the reduction of DL-glyceraldehyde.
-
Reagent Preparation:
-
Phosphate Buffer: 0.067 M, pH 6.2.
-
NADPH: 0.1 mM in phosphate buffer.
-
DL-glyceraldehyde: 10 mM in phosphate buffer.
-
Aldose Reductase: Purified enzyme from rat lens or recombinant human enzyme.
-
Test Compound: Stock solution in DMSO, with serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a cuvette, mix the phosphate buffer, NADPH solution, enzyme solution, and the test compound at various concentrations.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the DL-glyceraldehyde solution.
-
-
Measurement: Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption. Determine the percentage of inhibition and calculate the IC₅₀ and Kᵢ values.
Potential Mechanism of Action and Signaling Pathways
The biological activities of ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate are likely mediated through the modulation of several key signaling pathways. While direct studies on this specific compound are limited, the known effects of its parent compound, p-coumaric acid, and other structurally related phenolic compounds provide strong indications of its potential mechanisms.
Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways
Inflammatory responses are largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. P-coumaric acid has been shown to inhibit the activation of NF-κB and the phosphorylation of key MAPK proteins (ERK, JNK, and p38), leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). It is highly probable that ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate shares this anti-inflammatory mechanism.
Antifungal Mechanism
The antifungal activity of ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate against Alternaria alternata is attributed to its ability to disrupt the fungal cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Pharmacokinetics and Toxicology
There is limited information available on the in vivo pharmacokinetics and toxicology of ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate. However, studies on its parent compound, p-coumaric acid, suggest that it is well-absorbed and metabolized in the body. The acute toxicity of p-coumaric acid is reported to be low. Further in vivo studies are required to fully characterize the pharmacokinetic profile and safety of ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate.
Conclusion
Ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate is a promising natural compound with a range of biological activities that warrant further investigation for its potential therapeutic applications. Its antifungal, tyrosinase inhibitory, and aldose reductase inhibitory properties, coupled with its likely anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways, make it a valuable lead compound for drug development. The detailed protocols provided in this guide will facilitate further research into its synthesis, biological evaluation, and mechanism of action. Future studies should focus on in vivo efficacy, pharmacokinetics, and toxicology to fully assess its therapeutic potential.
References
Ethyl Coumarate: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl coumarate, a derivative of the naturally occurring phenolic compound p-coumaric acid, has emerged as a molecule of significant interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis through historically significant and modern methodologies. Furthermore, this document elucidates the compound's key biological activities, including its antifungal, tyrosinase inhibitory, and aldose reductase inhibitory properties. Detailed experimental protocols for its synthesis and quantitative data on its biological efficacy are presented to support further research and development efforts. Signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanisms of action and synthesis routes.
Discovery and History
The discovery of this compound is intrinsically linked to the broader history of coumarins and cinnamic acids. While a singular "discovery" of this compound is not well-documented, its existence can be inferred from the foundational work on these parent compounds in the 19th century.
The story begins with the isolation of coumarin (B35378) itself from the tonka bean in 1820.[1] A pivotal moment in coumarin chemistry was the first synthesis of coumarin in a laboratory by Sir William Henry Perkin in 1868.[1][2] This was achieved through what is now known as the Perkin reaction , an organic reaction used to make cinnamic acids and their derivatives.[2] The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[3]
Another cornerstone in coumarin synthesis is the Pechmann condensation , discovered by German chemist Hans von Pechmann in 1883.[4][5][6] This method involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions.[4][5]
The synthesis of cinnamic acid, the precursor to coumaric acid, was first described by Rainer Ludwig Claisen in 1890 through the reaction of ethyl acetate (B1210297) with benzaldehyde.[7] Cinnamic acid itself was first isolated in 1872.[8] Given that this compound is the ethyl ester of coumaric acid (a hydroxylated derivative of cinnamic acid), its synthesis would have been a logical and achievable step for organic chemists following the elucidation of these fundamental reactions. The first documented isolation of ethyl p-coumarate from a natural source, hemp roots, was reported more recently, highlighting its presence in the plant kingdom.[9]
Synthesis of this compound
The synthesis of this compound can be approached through several methods, primarily focusing on the esterification of p-coumaric acid or variations of classic coumarin syntheses.
Esterification of p-Coumaric Acid
A common and straightforward method for producing ethyl p-coumarate is the Fischer esterification of p-coumaric acid with ethanol (B145695) in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Ethyl p-Coumarate via Esterification [10]
-
Materials:
-
p-Coumaric acid (100 mg, 0.61 mmol)
-
Ethanol (10 mL, 170 mmol)
-
Sulfuric acid (0.1 mL, 1.9 mmol)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EA)
-
-
Procedure:
-
Dissolve p-coumaric acid in ethanol in a round-bottom flask.
-
Add sulfuric acid to the solution.
-
Reflux the reaction mixture at 70°C for 5 hours.
-
Monitor the completion of the reaction using silica (B1680970) gel thin-layer chromatography (TLC) with a 6:1 (v/v) mixture of hexane and ethyl acetate as the mobile phase.
-
After completion, neutralize the reaction mixture to pH 7.0 by adding a 5% aqueous NaHCO₃ solution.
-
Evaporate the solvent to dryness under reduced pressure.
-
The resulting crude product can be further purified by silica gel column chromatography.
-
Knoevenagel Condensation for Ethyl Coumarin-3-Carboxylate
For the synthesis of ethyl coumarin-3-carboxylate, a variation of the coumarin structure, the Knoevenagel condensation is a highly effective method. This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate.
Experimental Protocol: Synthesis of Ethyl 8-methoxycoumarin-3-carboxylate [11]
-
Materials:
-
o-Vanillin
-
Diethyl malonate
-
Triethylamine (B128534) (Et₃N)
-
95% Ethanol
-
-
Procedure:
-
Combine o-vanillin and diethyl malonate in a flask.
-
Add triethylamine as a base to catalyze the reaction.
-
Allow the reaction to proceed for 2 days in a refrigerator.
-
Collect the resulting solid product via vacuum filtration.
-
Recrystallize the solid from heated 95% ethanol by cooling in a refrigerator for 3 days.
-
Collect the purified crystals by vacuum filtration and air dry.
-
Biological Activities and Mechanisms of Action
Ethyl p-coumarate has demonstrated a range of promising biological activities, making it a candidate for further investigation in drug development.
Antifungal Activity
Ethyl p-coumarate exhibits significant antifungal properties. Studies have shown its efficacy against various fungal pathogens, including Alternaria alternata, a common postharvest pathogen in fruits.[12]
Mechanism of Action: The primary antifungal mechanism of ethyl p-coumarate is the disruption of the fungal plasma membrane.[12] This leads to increased membrane permeability, causing leakage of essential intracellular components such as electrolytes, soluble proteins, and sugars. The loss of membrane integrity ultimately results in oxidative damage and cell death.[12]
Quantitative Data: Antifungal Activity of Ethyl p-Coumarate
| Fungal Species | Activity Metric | Value | Reference |
| Alternaria alternata | IC₅₀ (mycelial growth) | 176.8 µg/mL | [12] |
| Candida albicans (Coumarin) | Apoptosis Induction | Observed | [13][14] |
Tyrosinase Inhibition
Ethyl p-coumarate has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[7] This property makes it a valuable compound for applications in cosmetics and treatments for hyperpigmentation disorders.
Mechanism of Action: Ethyl p-coumarate acts as a noncompetitive inhibitor of tyrosinase.[7] It does not bind to the active site of the enzyme but rather to an allosteric site, inducing a conformational change in the enzyme's structure. This alteration reduces the enzyme's catalytic efficiency without affecting the binding of the substrate (L-tyrosine).[7]
Quantitative Data: Tyrosinase Inhibitory Activity of Ethyl p-Coumarate
| Metric | Value | Reference |
| IC₅₀ | 4.89 µg/mL | [7][15][16] |
| Kᵢ | 1.83 µg/mL | [17] |
| Inhibition Type | Noncompetitive | [7][17] |
Aldose Reductase Inhibition
Ethyl p-coumarate is a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, ethyl p-coumarate has the potential to mitigate the long-term damage associated with diabetes.
Mechanism of Action: The inhibition of aldose reductase by ethyl p-coumarate is also noncompetitive. The polyol pathway, in which aldose reductase is the first and rate-limiting enzyme, converts glucose to sorbitol.[3] In hyperglycemic conditions, the overactivation of this pathway leads to the accumulation of sorbitol, causing osmotic stress and subsequent cellular damage in tissues such as the lens, nerves, and kidneys.[3] Ethyl p-coumarate binds to aldose reductase at anionic, hydrophobic, and selective pockets, distinct from the active site, thereby preventing the reduction of glucose to sorbitol.
Quantitative Data: Aldose Reductase Inhibitory Activity of Ethyl p-Coumarate
| Metric | Value | Reference |
| IC₅₀ | 1.92 µM | |
| Kᵢ | 0.94 µM | |
| Inhibition Type | Noncompetitive |
Conclusion and Future Directions
This compound, particularly the p-isomer, is a versatile compound with a rich chemical history rooted in the foundational discoveries of coumarin and cinnamic acid synthesis. Modern synthetic methods allow for its efficient production, enabling detailed investigation of its biological properties. The demonstrated antifungal, tyrosinase inhibitory, and aldose reductase inhibitory activities, supported by quantitative data and mechanistic understanding, position this compound as a promising lead compound for the development of new therapeutics and cosmeceuticals. Further research is warranted to explore its full therapeutic potential, including in vivo efficacy, safety profiling, and the development of derivatives with enhanced activity and specificity. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the applications of this compelling molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Untitled Document [ucl.ac.uk]
- 7. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 8. acs.org [acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Noncompetitive Inhibition | Definition, Graphs & Examples - Lesson | Study.com [study.com]
- 11. US6054607A - Process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. researchgate.net [researchgate.net]
- 14. jackwestin.com [jackwestin.com]
- 15. Alterations in Mycelial Morphology and Flow Cytometry Assessment of Membrane Integrity of Ganoderma boninense Stressed by Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Profile of Ethyl Coumarate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl coumarate (ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate), a phenolic compound of interest in various research fields, including natural product chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound (700 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2', 6' | 7.42 | d | 8.4 |
| 3', 5' | 6.84 | d | 8.4 |
| 7 | 7.63 | d | 15.9 |
| 8 | 6.30 | d | 15.9 |
| OCH₂CH₃ | 4.25 | q | 7.1 |
| OCH₂CH₃ | 1.33 | t | 7.1 |
| OH | 5.70 | s | - |
d: doublet, t: triplet, q: quartet, s: singlet
Table 2: ¹³C NMR Spectroscopic Data for this compound (175 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity |
| 1' | 127.0 | s |
| 2', 6' | 130.0 | d |
| 3', 5' | 115.8 | d |
| 4' | 157.7 | s |
| 7 | 144.5 | d |
| 8 | 115.5 | d |
| 9 (C=O) | 167.4 | s |
| OCH₂CH₃ | 60.4 | t |
| OCH₂CH₃ | 14.4 | q |
s: singlet, d: doublet, t: triplet, q: quartet
Experimental Protocol: NMR Spectroscopy
Proton (¹H) and carbon-13 (¹³C) NMR spectra were acquired on a Bruker Ascend III 700 spectrometer operating at 700 MHz for ¹H and 175 MHz for ¹³C.[1] The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard.[1] The assignments were confirmed by two-dimensional NMR techniques, including ¹H-¹H Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic peaks corresponding to its phenolic hydroxyl, ester, and aromatic functionalities.
Data Presentation
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380 | Strong, Broad | O-H stretch (phenolic) |
| ~3030 | Medium | C-H stretch (aromatic and vinylic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1630 | Strong | C=C stretch (vinylic) |
| ~1605, 1515 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1270 | Strong | C-O stretch (ester) |
| ~1170 | Strong | C-O stretch (phenol) |
| ~980 | Strong | =C-H bend (trans-vinylic) |
| ~835 | Strong | C-H bend (para-disubstituted aromatic) |
Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).
Experimental Protocol: IR Spectroscopy
A Fourier-transform infrared (FT-IR) spectrum can be obtained using a spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector. The sample can be prepared as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a spectrum can be recorded from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Data Presentation
Table 4: Mass Spectrometry Data (GC-MS) for this compound
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular ion) |
| 147 | [M - OCH₂CH₃]⁺ |
| 119 | [M - COOCH₂CH₃]⁺ |
| 91 | [C₇H₇]⁺ |
| 65 | [C₅H₅]⁺ |
Experimental Protocol: Mass Spectrometry
Mass spectral data can be acquired using a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The sample, dissolved in a suitable solvent like ethyl acetate, is injected into the GC. The oven temperature is programmed to increase gradually to ensure the separation of the compound. Helium is typically used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is obtained by scanning a mass range of, for example, 40-500 amu.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a pure compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to the Solubility of Ethyl Coumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl coumarate in various solvents. Due to the limited availability of direct quantitative data for this compound, this document also includes data for the structurally similar methyl p-coumarate to provide valuable context and guidance for experimental design.
Introduction to this compound
This compound, the ethyl ester of p-coumaric acid, is a phenolic compound of interest in various scientific fields, including natural product chemistry and agricultural science. Its biological activities, such as potential antifungal properties, make it a relevant molecule for research and development. A thorough understanding of its solubility is critical for its extraction, purification, formulation, and application in experimental and industrial settings.
Qualitative Solubility Profile of this compound
This compound is generally characterized as a crystalline powder with a light yellow to light brown color. Based on available data, its qualitative solubility in common laboratory solvents is summarized below.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] |
| Water | Slightly soluble[2] |
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound across a range of solvents and temperatures is not extensively available in published literature. However, some specific data points and predicted values have been identified.
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Data Type |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (520.26 mM) | Experimental |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 55 mg/mL (286.15 mM)[3] | Experimental |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 38 mg/mL (197.7 mM) | Experimental |
| Water | 25 (Predicted) | 1.08 g/L[2] | Predicted |
Note: The varying solubility values in DMSO may be attributed to different experimental conditions or sample purities from different suppliers.
Solubility Data of Methyl p-Coumarate as a Proxy
To provide a more comprehensive understanding of the solubility behavior of coumaric acid esters, the following table presents experimental data for methyl p-coumarate in several organic solvents at various temperatures. It is important to note that while the trend in solubility is expected to be similar, this compound may exhibit slightly different solubility values.
Table 3: Experimental Solubility of Methyl p-Coumarate in Organic Solvents [4][5]
| Solvent | Temperature (K) | Solubility (Mole Fraction, x10³) |
| tert-Butanol | 303.15 | 11.5 |
| 309.15 | 15.2 | |
| 315.15 | 20.1 | |
| 321.15 | 26.5 | |
| tert-Pentanol | 303.15 | 18.2 |
| 309.15 | 24.1 | |
| 315.15 | 31.8 | |
| 321.15 | 41.9 | |
| Ethyl Acetate | 303.15 | 10.8 |
| 309.15 | 14.3 | |
| 315.15 | 18.9 | |
| 321.15 | 24.9 | |
| n-Hexane | 303.15 | 0.08 |
| 309.15 | 0.11 | |
| 315.15 | 0.15 | |
| 321.15 | 0.20 |
Experimental Protocols
This section details common methodologies for the synthesis of this compound and the determination of solubility.
Synthesis of this compound via Fischer Esterification
A prevalent method for synthesizing this compound is the Fischer esterification of p-coumaric acid.
Materials:
-
p-Coumaric acid
-
Absolute ethanol (B145695)
-
Concentrated sulfuric acid or hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure: [6]
-
Dissolve p-coumaric acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.
-
Reflux the reaction mixture for several hours (e.g., 5 hours at 70°C)[6]. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted p-coumaric acid.
-
Subsequently, wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
General Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (purified)
-
Selected solvent
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vial in a shaking incubator or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-72 hours).
-
After reaching equilibrium, cease agitation and allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility based on the measured concentration and the dilution factor.
Visualizations
Experimental Workflow for Synthesis and Purification of this compound
The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocol.
References
- 1. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]
- 2. Showing Compound p-Coumaric acid ethyl ester (FDB000258) - FooDB [foodb.ca]
- 3. p-Coumaric Acid Ethyl Ester | Drug Metabolite | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Potential Therapeutic Applications of Ethyl Coumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl coumarate, an ester derivative of p-coumaric acid, is a naturally occurring phenolic compound found in various plants. Emerging research has highlighted its diverse pharmacological properties, suggesting significant potential for therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivities, focusing on its anti-inflammatory, antioxidant, anticancer, and antifungal effects. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathways and mechanisms of action to facilitate further research and drug development efforts in this area.
Core Therapeutic Areas and Quantitative Bioactivity Data
This compound has demonstrated promising activity across several therapeutic areas. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay | Concentration | Effect | Citation |
| B16-F10 (Murine Melanoma) | LDH Release | >0.1 mM | Significant cytotoxic effect | [1] |
| B16-F10 (Murine Melanoma) | Cell Viability | Starting from 0.06 mM | Decrease in viable cells | [1] |
| B16-F10 (Murine Melanoma) | Cell Cycle Analysis | 0.1 mM | Cell cycle arrest at G0/G1 phase | [1][2] |
| SK-MEL-25 (Human Melanoma) | LDH Release | 0.5 and 1.0 mM | Significant cytotoxic effect | [1] |
| SK-MEL-25 (Human Melanoma) | Cell Cycle Analysis | 0.1 mM | Cell cycle arrest at S and G2/M phases | [3] |
| Cholangiocarcinoma Cells | Cytotoxicity | - | Low to moderate cytotoxic activity | [4] |
Table 2: Anti-inflammatory and Antioxidant Activity of this compound
| Model | Parameter | Treatment | Outcome | p-value | Citation |
| Carrageenan-induced paw edema (Swiss mice) | Paw edema | Ethyl p-coumarate | Significant inhibition | - | [5][6][7] |
| Carrageenan-induced peritonitis (Swiss mice) | Neutrophil migration | Ethyl p-coumarate | Significant inhibition | p < 0.001 | [5] |
| Carrageenan-induced peritonitis (Swiss mice) | Total leukocyte migration | Ethyl p-coumarate | Significant inhibition | p < 0.001 | [5] |
| Carrageenan-induced peritonitis (Swiss mice) | Myeloperoxidase (MPO) | Ethyl p-coumarate | Significant inhibition | p < 0.01 | [5] |
| Carrageenan-induced peritonitis (Swiss mice) | Interleukin-6 (IL-6) | Ethyl p-coumarate | Significant inhibition | p < 0.05 | [5] |
| Carrageenan-induced peritonitis (Swiss mice) | Interleukin-8 (IL-8) | Ethyl p-coumarate | Significant inhibition | p < 0.5 | [5] |
| Carrageenan-induced peritonitis (Swiss mice) | Nitrite (NO2-) | Ethyl p-coumarate | Significant reduction | p < 0.001 | [5] |
| Carrageenan-induced peritonitis (Swiss mice) | Malondialdehyde (MDA) | Ethyl p-coumarate | Significant reduction | p < 0.5 | [5] |
| Carrageenan-induced peritonitis (Swiss mice) | Glutathione (GSH) | Ethyl p-coumarate | Significant increase | p < 0.5 | [5] |
Table 3: Antifungal and Enzyme Inhibitory Activity of this compound
| Target | Assay | IC50 / MIC | Citation |
| Alternaria alternata | Mycelial growth inhibition | 176.8 µg/mL (IC50) | [8] |
| Mushroom Tyrosinase | Enzyme inhibition | 4.89 µg/mL (IC50) | [8] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are underpinned by its interaction with various cellular signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.
Caption: Anticancer Mechanisms of this compound.
Caption: Antioxidant Mechanism of this compound.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the study of this compound's therapeutic applications.
Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Materials:
-
Male Swiss mice or Wistar rats
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles for subplantar injection
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer this compound or the vehicle orally to the respective groups of animals. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
After a specific period (e.g., 1 hour) following the administration of the test substance, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., B16-F10, SK-MEL-25)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
After incubation, carefully transfer a specific volume of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
CFSE Cell Proliferation Assay
Objective: To determine the effect of this compound on cell proliferation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing CFSE at a final concentration of 1-5 µM.
-
Incubate the cells with CFSE for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium to remove any unbound CFSE.
-
Seed the CFSE-labeled cells into culture plates.
-
Treat the cells with different concentrations of this compound or vehicle.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
At each time point, harvest the cells, wash with PBS, and resuspend in flow cytometry buffer.
-
Analyze the CFSE fluorescence intensity of the cells using a flow cytometer. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the visualization of different generations of proliferating cells.
DAPI Staining for Cell Cycle Analysis
Objective: To analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cells in culture plates and allow them to attach.
-
Treat the cells with this compound or vehicle for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash them with PBS to remove the ethanol.
-
Resuspend the cells in DAPI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The intensity of DAPI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well culture plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle for a specified period (e.g., 24 hours).
-
Remove the treatment medium and replace it with fresh complete medium.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Wash the plates with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group compared to the vehicle control.
Conclusion and Future Directions
The compiled evidence strongly suggests that this compound is a promising natural compound with multifaceted therapeutic potential. Its demonstrated anti-inflammatory, antioxidant, anticancer, and antifungal activities warrant further investigation. The provided data and protocols can serve as a valuable resource for researchers aiming to elucidate the precise molecular mechanisms and to advance the development of this compound-based therapeutics. Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies, as well as the exploration of its efficacy in more complex in vivo disease models. Furthermore, the synthesis of novel derivatives of this compound could lead to compounds with enhanced potency and improved pharmacological profiles.
References
- 1. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of neutrophil migration and reduction of oxidative stress by ethyl p-coumarate in acute and chronic inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl p-Coumarate: A Comprehensive Technical Guide for Researchers
Introduction
Ethyl p-coumarate, an ester of p-coumaric acid, is a naturally occurring phenylpropanoid found in various plant species, notably as a major phenolic component in the roots of industrial hemp (Cannabis sativa L.).[1][2] Phenylpropanoids are a diverse class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine, playing crucial roles in plant defense, structure, and signaling.[3] Ethyl p-coumarate's chemical structure, featuring a phenyl group and a three-carbon propene tail, is characteristic of this class.[3] Due to its enhanced lipophilicity compared to its parent compound, p-coumaric acid, ethyl p-coumarate has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, antifungal, and anticancer properties.[1][4][5] This guide provides an in-depth technical overview of ethyl p-coumarate, focusing on its biosynthesis, biological functions, and the experimental methodologies used for its study, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Synthesis
Ethyl p-coumarate is classified as a cinnamate (B1238496) ester.[6] Its chemical properties are summarized in the table below.
Table 1: Chemical and Physical Properties of Ethyl p-Coumarate
| Property | Value | Reference |
| IUPAC Name | ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [6] |
| Molecular Formula | C₁₁H₁₂O₃ | [6] |
| Molecular Weight | 192.21 g/mol | [6] |
| CAS Number | 7362-39-2 | [7] |
| Appearance | Colorless liquid / Crystalline powder | [7][8] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate (B1210297). Slightly soluble in water. | [7][9] |
| Melting Point | 79.6 °C | [10] |
Phenylpropanoid Biosynthesis Pathway
Ethyl p-coumarate is a downstream product of the phenylpropanoid pathway, a central metabolic route in plants for the synthesis of thousands of phenolic compounds.[3][11] The pathway begins with the amino acid L-phenylalanine (or L-tyrosine in some plants).[3][11]
The key steps leading to ethyl p-coumarate are:
-
Deamination: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[3][12]
-
Hydroxylation: Cinnamic acid is then hydroxylated at the para-position of its phenyl ring by Cinnamic Acid 4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[12][13]
-
CoA Ligation: The carboxyl group of p-coumaric acid is activated by 4-Coumarate-CoA Ligase (4CL), forming a thioester bond with coenzyme A to produce 4-coumaroyl-CoA.[12][13]
-
Esterification: While the direct enzymatic synthesis in plants is less detailed in the provided results, ethyl p-coumarate is formed by the esterification of p-coumaric acid with ethanol (B145695).[1] This can occur naturally or be achieved through chemical synthesis.
Biological Activities and Quantitative Data
Ethyl p-coumarate exhibits a range of biological activities, making it a compound of significant interest for pharmaceutical and agricultural applications.
Antifungal Activity
Ethyl p-coumarate has demonstrated notable antifungal properties, particularly against postharvest pathogens. Its mechanism of action involves the disruption of the fungal plasma membrane's integrity, leading to the leakage of intracellular contents and subsequent oxidative damage.[1][5]
Table 2: Antifungal Activity of Ethyl p-Coumarate
| Pathogen | Assay | Result | Concentration | Reference |
| Alternaria alternata | Mycelial Growth Inhibition | IC₅₀: 176.8 µg/mL | 176.8 µg/mL | [1][5] |
| Alternaria alternata | In vivo (Jujube fruit) | Significant reduction in black spot rot | 100 and 800 µg/mL | [5] |
| Botrytis cinerea | Mycelial Growth Inhibition | Not specified | 100 µM | [10] |
| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | Not specified | 100 µM | [10] |
Anti-inflammatory and Antioxidant Activity
The compound has shown potential as an anti-inflammatory and antioxidant agent. Studies suggest it can inhibit inflammatory mediators and reduce leukocyte migration without causing gastric lesions.[4] Its antioxidant action is attributed to its ability to scavenge free radicals.[1]
Table 3: Anti-inflammatory and Antioxidant Effects
| Model | Activity | Key Findings | Reference |
| Carrageenan-induced paw edema (mice) | Anti-inflammatory | Decreased paw edema, inhibited leukocyte migration | [4] |
| Freund's adjuvant-induced arthritis (rats) | Anti-inflammatory | Showed potential in a chronic inflammation model | [4] |
| In vitro radical scavenging assays | Antioxidant | Scavenges free radicals, inhibits oxidative stress | [1] |
Anticancer Activity
Emerging research indicates that ethyl p-coumarate possesses antitumor potential. It has been shown to inhibit the proliferation of melanoma cells and induce cell cycle arrest. The esterification of p-coumaric acid appears to enhance its antimelanogenic and antitumor activities.[14]
Table 4: Anticancer Activity of Ethyl p-Coumarate
| Cell Line | Activity | Effect | Concentration | Reference |
| SK-MEL-25 (Human melanoma) | Antiproliferative | Inhibited cell proliferation | 0.1 mM | [14] |
| SK-MEL-25 (Human melanoma) | Cell Cycle Arrest | Induced arrest at S and G2/M phases | 0.1 mM | [14] |
| P388 (Murine leukemia) | Cytotoxicity | More active than related amide analogs | Not specified | [15] |
Tyrosinase Inhibition
Ethyl p-coumarate acts as a non-competitive, reversible inhibitor of tyrosinase, an enzyme crucial for melanin (B1238610) production. This property makes it a candidate for applications in cosmetics and as a fruit preservation agent.[16] It is believed to induce conformational changes in the enzyme's catalytic domain.[16]
Table 5: Tyrosinase Inhibition by Ethyl p-Coumarate
| Parameter | Value | Reference |
| IC₅₀ | 4.89 µg/mL | [16] |
| Kᵢ | 1.83 µg/mL | [16] |
| Mechanism | Non-competitive, reversible | [16] |
Modulation of Signaling Pathways
While direct studies on ethyl p-coumarate are limited, its parent compound, p-coumaric acid, is known to modulate key cellular signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways.[17] It is plausible that ethyl p-coumarate exerts its effects through similar mechanisms. Furthermore, many phenolic compounds, including coumarins, are known activators of the Keap1/Nrf2 antioxidant response pathway.[18][19]
Keap1/Nrf2/ARE Signaling Pathway
The Keap1/Nrf2 pathway is a primary defense mechanism against oxidative stress.[18] Under basal conditions, Keap1 sequesters the transcription factor Nrf2 in the cytoplasm, targeting it for degradation.[18] Oxidative stress or electrophilic compounds can modify Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) to activate the transcription of cytoprotective genes like heme oxygenase-1 (HO-1).[18][20]
Experimental Protocols
This section provides detailed methodologies for the synthesis, extraction, and biological evaluation of ethyl p-coumarate.
Synthesis of Ethyl p-Coumarate (Fischer Esterification)
This protocol describes the acid-catalyzed esterification of p-coumaric acid with ethanol.[8][10]
Materials:
-
p-Coumaric acid
-
Absolute ethanol (EtOH)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)[8][10]
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[7][10]
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional, for purification)
Procedure:
-
Reaction Setup: Dissolve p-coumaric acid (e.g., 7.0 g, 42.6 mmol) in absolute ethanol (e.g., 106 mL) in a round-bottom flask.[10]
-
Catalysis: Add a catalytic amount of concentrated acid (e.g., 8 drops of HCl or 0.1 mL of H₂SO₄).[8][10]
-
Reflux: Heat the mixture under reflux for several hours (e.g., 5 hours to overnight) at approximately 70-80°C. Monitor the reaction completion using thin-layer chromatography (TLC).[8][10]
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove the excess ethanol.[10]
-
If sulfuric acid was used, neutralize the mixture to pH 7.0 with a 5% aqueous NaHCO₃ solution before evaporation.[8]
-
Dilute the resulting crude oil with ethyl acetate.[10]
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ solution (3 times), water (1 time), and brine (1 time).[10]
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl p-coumarate.[10]
-
Purification (Optional): If necessary, purify the crude product by recrystallization or silica gel column chromatography.[1][7]
Extraction from Hemp (Cannabis sativa L.) Roots
This protocol outlines a general procedure for solvent extraction and fractionation to isolate ethyl p-coumarate from plant material.[2][8]
Materials:
-
Dried and powdered hemp roots
-
Ethanol (or methanol)
-
Methylene (B1212753) chloride (MC, or Dichloromethane)
-
Ethyl acetate (EA)
-
Distilled water
-
Filtration apparatus, rotary evaporator, separatory funnel
Procedure:
-
Initial Extraction: Macerate or reflux the dried, powdered hemp root material with ethanol to create a total extract. Filter the mixture and evaporate the solvent under reduced pressure.
-
Solvent Fractionation:
-
Suspend the dried total extract in a mixture of water and a non-polar solvent like methylene chloride.
-
Separate the layers using a separatory funnel. This will yield a methylene chloride (MC) fraction and an aqueous layer. Ethyl p-coumarate, being more hydrophobic, will preferentially partition into the MC layer.[8]
-
Subsequently, extract the remaining aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to obtain an ethyl acetate (EA) fraction and a final water (WT) fraction.[8]
-
-
Isolation:
-
Concentrate the MC fraction, which is enriched with ethyl p-coumarate.[8]
-
Perform successive silica gel column chromatography steps on the concentrated MC fraction, using different eluting solvent systems (e.g., hexane/ethyl acetate gradients), to purify the compound.[2]
-
Monitor fractions using TLC to identify and combine those containing pure ethyl p-coumarate.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of ethyl p-coumarate on cancer cell lines by measuring metabolic activity.[21][22][23]
Materials:
-
Target cell line (e.g., SK-MEL-25)
-
Complete culture medium
-
96-well plates
-
Ethyl p-coumarate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[21]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for attachment.[21]
-
Compound Treatment: Prepare serial dilutions of ethyl p-coumarate in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO at the same concentration as the highest dose) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[21][23]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[21]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value from the dose-response curve.
Conclusion and Future Directions
Ethyl p-coumarate stands out as a promising phenylpropanoid with a broad spectrum of scientifically validated biological activities. Its functions as an antioxidant, anti-inflammatory, antifungal, and anticancer agent are well-documented, providing a strong basis for further investigation. The enhanced lipophilicity over its parent compound, p-coumaric acid, may contribute to improved bioavailability and efficacy.
For professionals in drug development, ethyl p-coumarate represents a valuable lead compound. Future research should focus on elucidating the precise molecular targets and further detailing its interactions with cellular signaling pathways. Preclinical studies using in vivo models are essential to validate its therapeutic potential for inflammatory diseases, cancers, and infectious diseases. Additionally, its role as a tyrosinase inhibitor and antifungal agent warrants exploration for applications in the cosmetic, food preservation, and agricultural industries. The synthesis and experimental protocols detailed herein provide a robust framework for scientists to advance the study of this versatile natural product.
References
- 1. Ethyl Coumarate|For Research Use [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl p-coumarate exerts antifungal activity in vitro and in vivo against fruit Alternaria alternata via membrane-targeted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H12O3 | CID 676946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Showing Compound p-Coumaric acid ethyl ester (FDB000258) - FooDB [foodb.ca]
- 10. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. physiology.elte.hu [physiology.elte.hu]
The Occurrence and Analysis of Ethyl Coumarate in Plant Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl coumarate, an ester of p-coumaric acid, is a phenylpropanoid found in various plant species. As a derivative of one of the key intermediates in the phenylpropanoid pathway, it is of growing interest to researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the occurrence of this compound in plant extracts, detailed methodologies for its isolation and quantification, and an exploration of its biosynthetic origins and known biological activities. The information is presented to facilitate further research and development of this promising bioactive compound.
Quantitative Occurrence of this compound
The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the quantitative data available from recent studies.
| Plant Species | Plant Part | Extraction/Analysis Method | This compound Concentration | Reference(s) |
| Cannabis sativa L. (Hemp) | Roots | HPLC-DAD | 6.47 mg/g of total extract | [1] |
| 216 mg/kg of dry root | [1] | |||
| 17.25 mg/g in methylene (B1212753) chloride fraction | [1] | |||
| 3.32 mg/g in ethyl acetate (B1210297) fraction | [1] | |||
| Vitis vinifera L. cv. Grenache (Wine) | Wine | GC-MS | 0.4 mg/L (post-fermentation) | [2] |
| 1.4 mg/L (after barrel aging) | [2] | |||
| Vitis vinifera L. cv. Shiraz (Wine) | Wine | GC-MS | 1.6 mg/L (post-fermentation) | [2] |
| 3.6 mg/L (after barrel aging) | [2] |
Experimental Protocols
Accurate isolation and quantification of this compound are crucial for research and development. The following sections detail the methodologies employed in the cited literature.
Extraction and Fractionation of this compound from Hemp Roots
This protocol is based on the methodology described by Oh et al. (2022).[1]
2.1.1. Materials:
-
Dried and powdered hemp roots
-
70% aqueous ethanol (B145695)
-
Methylene chloride (MC)
-
Ethyl acetate (EA)
-
Water (WT)
-
Rotary evaporator
-
Separating funnel
2.1.2. Extraction Procedure:
-
Macerate 400 g of dried hemp root powder in 4 L of 70% aqueous ethanol for 14 days at room temperature with occasional mixing.[1]
-
Filter the mixture to separate the plant residue from the filtrate.
-
Concentrate the filtrate using a rotary evaporator to obtain the total ethanol extract.
2.1.3. Fractionation Procedure:
-
Suspend the total ethanol extract in water.
-
Perform liquid-liquid partitioning sequentially with methylene chloride and then ethyl acetate.
-
Collect the resulting methylene chloride (MC), ethyl acetate (EA), and water (WT) fractions.
-
Evaporate the solvents from each fraction to yield the respective crude fractions. This compound is found to be most concentrated in the MC fraction.[1]
Isolation by Column Chromatography
This protocol follows the purification of this compound from the methylene chloride fraction of hemp root extract.[1]
2.2.1. Materials:
-
Silica (B1680970) gel for column chromatography
-
Methylene chloride (MC) fraction of hemp root extract
-
Ethyl acetate
-
Glass column
2.2.2. Procedure:
-
Pack a glass column with silica gel suspended in hexane.
-
Dissolve the MC fraction in a minimal amount of methylene chloride and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Pool the fractions containing this compound and evaporate the solvent.
-
A second column chromatography step using a different solvent system (e.g., a gradient of methanol in methylene chloride) may be necessary to achieve high purity.[1]
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in plant extracts.[1]
2.3.1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 310 nm for this compound.[1]
-
Injection Volume: 10 µL.
2.3.2. Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve the dried extracts or fractions in methanol to a known concentration and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds like this compound, particularly in complex matrices such as wine.[2]
2.4.1. Instrumentation and Conditions:
-
GC-MS System: An Agilent or similar gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate the compounds, for example, starting at 40°C and ramping up to 280°C.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
2.4.2. Procedure:
-
Sample Preparation: For wine samples, a liquid-liquid extraction with a solvent like ethyl acetate may be performed. The organic layer is then concentrated before injection. Deuterium-labeled internal standards can be used for accurate quantification.[2]
-
Analysis: Inject the prepared sample into the GC-MS.
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification: Use the peak area of a characteristic ion of this compound relative to the peak area of the internal standard for quantification.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the extraction, isolation, and identification of this compound from a plant source.
Caption: General experimental workflow for the isolation and analysis of this compound.
Biosynthetic Origin: The Phenylpropanoid Pathway
This compound is derived from p-coumaric acid, a central intermediate in the phenylpropanoid pathway. This pathway is responsible for the synthesis of a wide array of plant secondary metabolites.
Caption: Simplified phenylpropanoid pathway showing the biosynthesis of this compound.
Known Biological Activity and Potential Signaling
While a specific, detailed signaling pathway for this compound is not yet fully elucidated, studies have demonstrated its anti-inflammatory properties. It has been shown to inhibit the migration of neutrophils and reduce oxidative stress.[3] The diagram below illustrates the known anti-inflammatory effects of this compound and the more detailed signaling pathways of its precursor, p-coumaric acid, which may provide insight into the potential mechanisms of this compound.
Caption: Known anti-inflammatory effects of this compound and related signaling of its precursor.
Conclusion
This compound is a naturally occurring compound with quantifiable presence in various plant materials, notably hemp roots and wine. Standardized analytical techniques such as HPLC-DAD and GC-MS are effective for its quantification and identification. While its own specific molecular signaling pathways are still under investigation, its demonstrated anti-inflammatory activities, coupled with the known mechanisms of its precursor, p-coumaric acid, make it a compound of significant interest for drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of neutrophil migration and reduction of oxidative stress by ethyl p-coumarate in acute and chronic inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Ethyl Coumarate via Fischer Esterification of p-Coumaric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl coumarate, the ethyl ester of p-coumaric acid, is a naturally occurring phenolic compound that has garnered significant interest for its diverse biological activities, including antioxidant, antimicrobial, and antitumor properties.[1][2] The esterification of p-coumaric acid to this compound increases its lipophilicity, which can enhance its biological activity and bioavailability.[1][2] This application note provides a detailed protocol for the synthesis of this compound via the Fischer-Speier esterification of p-coumaric acid, a classic and efficient method for producing esters from carboxylic acids and alcohols.[2][3] The protocols and data presented are intended to guide researchers in the chemical synthesis and purification of this valuable compound for further investigation in drug discovery and development.
Reaction Scheme
The synthesis is achieved through an acid-catalyzed esterification where p-coumaric acid reacts with ethanol (B145695) to form ethyl p-coumarate and water. The reaction is reversible, and an excess of ethanol is typically used to drive the equilibrium towards the product side.[4]
Caption: Fischer esterification of p-coumaric acid with ethanol.
Experimental Protocols
Two primary protocols using different acid catalysts are detailed below.
Protocol 1: Sulfuric Acid Catalysis
This protocol is adapted from a method described for synthesizing ethyl p-coumarate for identification purposes.[5]
-
Reaction Setup: Dissolve p-coumaric acid (100 mg, 0.61 mmol) in ethanol (10 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mL, 1.9 mmol) to the solution.
-
Reaction: Heat the mixture at 70°C under reflux for 5 hours.[5]
-
Monitoring: Track the reaction's completion using silica (B1680970) gel thin-layer chromatography (TLC) with a mobile phase of hexane (B92381) and ethyl acetate (B1210297) (6:1 v/v).[5]
-
Neutralization: After cooling, neutralize the reaction mixture to pH 7.0 by adding a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[5]
-
Solvent Removal: Evaporate the solvent to dryness under reduced pressure.[5]
-
Extraction: Add ethyl acetate (10 mL) and water (10 mL) to the dried residue. Mix vigorously and transfer to a separating funnel.
-
Isolation: Separate the layers and collect the ethyl acetate layer. Evaporate the ethyl acetate under reduced pressure to obtain ethyl p-coumarate as a crystalline powder.[5]
Protocol 2: Hydrochloric Acid Catalysis
This protocol is suitable for a larger scale synthesis.[1][6][7]
-
Reaction Setup: Dissolve p-coumaric acid (7.0 g, 42.6 mmol) in ethanol (106 mL, to achieve a concentration of 0.4 M).[6][7]
-
Catalyst Addition: Add 8 drops of concentrated hydrochloric acid (HCl) to the mixture.[1][6]
-
Workup:
-
Allow the reaction to cool to room temperature and concentrate the mixture using a rotary evaporator.[6][7]
-
Dilute the resulting crude oil with ethyl acetate.
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure to yield the crude product.[8]
-
Data Presentation: Reaction Parameters
The following table summarizes the quantitative data from the described protocols for easy comparison.
| Parameter | Protocol 1 (H₂SO₄) | Protocol 2 (HCl) |
| p-Coumaric Acid | 100 mg (0.61 mmol)[5] | 7.0 g (42.6 mmol)[1][6] |
| Ethanol | 10 mL (170 mmol)[5] | 106 mL (0.4 M solution)[1][6] |
| Catalyst | 0.1 mL H₂SO₄[5] | 8 drops conc. HCl[1][6] |
| Temperature | 70°C[5] | Reflux Temperature |
| Reaction Time | 5 hours[5] | Overnight[6][7] |
| Reported Yield | 64 mg (54.5%)[5] | Not explicitly stated |
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of this compound is outlined below.
Caption: General workflow for this compound synthesis.
Purification and Characterization
-
Purification: Following the initial extraction, the crude this compound can be further purified if necessary. While simple evaporation of the solvent after extraction can yield a crystalline product, industrial or high-purity applications may employ techniques such as silica gel column chromatography, high-performance liquid chromatography (HPLC), or fractional distillation.[1][5][8] For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate.[5][8]
-
Characterization: The identity and purity of the synthesized ethyl p-coumarate should be confirmed using standard analytical techniques. Methods cited in the literature include:
-
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-DAD): Used to compare the retention time and UV absorption spectrum of the synthesized product with a known standard.[5][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR analyses are used to confirm the chemical structure of the final product.[5][9]
-
Conclusion
The Fischer esterification of p-coumaric acid is a straightforward and effective method for synthesizing this compound. By selecting the appropriate acid catalyst and controlling reaction conditions, researchers can achieve good yields of the desired ester. The protocols provided herein offer reliable procedures for laboratory-scale synthesis, which is a critical first step for professionals in drug development and other scientific fields who wish to explore the therapeutic potential of this compound.
References
- 1. This compound|For Research Use [benchchem.com]
- 2. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Note: Purification of Ethyl Coumarate Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a comprehensive protocol for the purification of ethyl coumarate from complex mixtures, such as reaction products or natural extracts, using reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology is suitable for researchers, scientists, and professionals in drug development and natural product chemistry seeking to obtain high-purity this compound for further studies. This document outlines the necessary instrumentation, reagents, and a detailed step-by-step protocol for sample preparation, HPLC separation, and fraction collection. Additionally, it includes quantitative data and visualizations to facilitate easy implementation and understanding of the purification workflow.
Introduction
This compound, an ester of p-coumaric acid, is a naturally occurring phenolic compound found in various plants and has garnered interest for its potential biological activities.[1] Accurate evaluation of its therapeutic potential and use as a reference standard necessitates a high degree of purity. High-performance liquid chromatography is a powerful technique for the isolation and purification of such compounds from complex matrices. This application note details a robust RP-HPLC method for the efficient purification of this compound. The method utilizes a C18 stationary phase and a gradient elution with an acidified aqueous-organic mobile phase to achieve optimal separation.
Experimental Protocol
Materials and Reagents
-
This compound standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (or other suitable acids like formic acid)
-
Solvents for sample extraction and dissolution (e.g., methanol, ethanol, DMSO)[2][3]
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector[4]
-
Fraction collector (for preparative scale)
-
-
Analytical balance
-
Volumetric flasks and pipettes
-
Ultrasonic bath
-
pH meter
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in water.[4] To prepare, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.[4]
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) or another solvent in which this compound is soluble, such as methanol.[5]
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of methanol and dilute to the mark with the sample diluent. Sonicate for 10 minutes to ensure complete dissolution.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to a suitable concentration range for analytical scale determination (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]
Sample Preparation
The sample preparation method will vary depending on the starting material (e.g., crude reaction mixture, plant extract). A general procedure is as follows:
-
Dissolution/Extraction: Dissolve the crude sample containing this compound in a suitable solvent like methanol.[5] For solid samples, use sonication to improve extraction efficiency.[5]
-
Centrifugation: Centrifuge the extract to pellet any insoluble material.[5]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter.[5]
-
Dilution: If necessary, dilute the filtered sample with the sample diluent to an appropriate concentration for HPLC analysis to avoid column overloading.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the purification of this compound. These parameters may require optimization based on the specific HPLC system and the complexity of the sample matrix.
| Parameter | Condition |
| HPLC System | Waters Alliance HPLC system or equivalent[4] |
| Column | Hector-M C18 (4.6 mm × 250 mm, 5 µm) or similar C18 reversed-phase column[4] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Elution | 0–30 min: 0% to 100% B (linear gradient)30–40 min: 100% B (isocratic)40–45 min: 100% to 0% B (linear gradient)[4] |
| Flow Rate | 0.6 mL/min[4] |
| Injection Volume | 10 µL (analytical) or higher for preparative scale[4] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | 312 nm (UV maximum for ethyl p-coumarate)[4] |
Purification and Data Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Standard Injection: Inject the this compound standard to determine its retention time.
-
Sample Injection: Inject the prepared sample.
-
Fraction Collection: Collect the eluent corresponding to the retention time of this compound.
-
Purity Analysis: Analyze the collected fractions using the same HPLC method to assess their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Data Presentation
The following table summarizes the quantitative data obtained from an HPLC analysis of a hemp root extract, demonstrating the separation of p-coumaric acid and ethyl p-coumarate.[1][4]
| Fraction | p-Coumaric Acid (mg/g) | Ethyl p-Coumarate (mg/g) |
| Total Extract | 2.61 | 6.47 |
| Methylene Chloride | 0.46 | 17.25 |
| Ethyl Acetate | 83.37 | 3.32 |
| Water | 1.66 | - |
Data presented as mean ± SD (n=3).[4]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC purification of this compound.
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Factors influencing the HPLC separation of this compound.
Conclusion
The described RP-HPLC method is effective for the purification of this compound from complex mixtures. By utilizing a C18 column with a water/acetonitrile gradient mobile phase containing phosphoric acid, a high degree of purity can be achieved. The provided protocol and parameters serve as a valuable starting point for method development and can be adapted for various sample types and scales of purification. The successful implementation of this method will enable researchers to obtain high-quality this compound for subsequent biological and chemical investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes: Ethyl p-Coumarate as a Tyrosinase Inhibitor for Cosmetic Applications
Introduction
Melanin (B1238610) is the primary pigment responsible for skin, hair, and eye color. Its synthesis, known as melanogenesis, is primarily regulated by the enzyme tyrosinase.[1][2] Tyrosinase catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2] While melanin provides crucial protection against ultraviolet (UV) radiation, its overproduction can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[2] Consequently, tyrosinase inhibitors are highly sought-after active ingredients in the cosmetic and pharmaceutical industries for skin-lightening and treating hyperpigmentation.[3][4]
Ethyl p-coumarate (p-CAEE), an ester derivative of p-coumaric acid, has emerged as a potent tyrosinase inhibitor.[5][6][7] Found naturally in sources like camellia pollen and hemp roots, this compound demonstrates significantly stronger inhibitory activity than commonly used cosmetic agents like arbutin.[5][8][9] These notes provide a comprehensive overview of ethyl p-coumarate's mechanism, efficacy, and detailed protocols for its evaluation as a tyrosinase inhibitor for cosmetic applications.
Mechanism of Action
Ethyl p-coumarate functions as a reversible, noncompetitive inhibitor of tyrosinase.[5][7] Unlike competitive inhibitors that bind to the enzyme's active site and compete with the substrate (L-tyrosine), noncompetitive inhibitors bind to a different site on the enzyme. This binding alters the enzyme's three-dimensional structure, reducing its catalytic efficiency without preventing the substrate from binding.[5][10]
Key aspects of its mechanism include:
-
Conformational Change: Docking simulations and spectroscopic analyses suggest that ethyl p-coumarate induces a conformational change in the catalytic region of tyrosinase.[5][6]
-
Fluorescence Quenching: Ethyl p-coumarate has been shown to quench the intrinsic fluorescence of tyrosinase, indicating a direct interaction and alteration of the enzyme's microenvironment.[5][6][7]
-
No Copper Chelation: The inhibitory action is not due to the chelation of copper ions within the tyrosinase active site.[5][6]
This noncompetitive mechanism means that increasing the concentration of the substrate (L-tyrosine) will not overcome the inhibitory effect of ethyl p-coumarate.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl Coumarate as an Antifungal Agent Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl coumarate, an ester derivative of p-coumaric acid, has demonstrated significant potential as a biocontrol agent against a range of plant pathogenic fungi.[1] This document provides a comprehensive overview of its antifungal properties, mechanism of action, and protocols for its application in research and development settings. The information is intended to guide the exploration of this compound as a promising alternative to conventional synthetic fungicides for sustainable crop protection.
Antifungal Spectrum and Efficacy
Ethyl p-coumarate has shown pronounced antifungal activity against several economically important plant pathogens. Its efficacy is concentration-dependent, leading to the inhibition of mycelial growth and spore germination.[2]
Table 1: In Vitro Antifungal Activity of Ethyl p-Coumarate
| Pathogen | Host/Disease | Efficacy Metric | Value | Reference |
| Alternaria alternata | Jujube fruit (Black spot rot) | EC50 (Mycelial growth) | 176.8 µg/mL | [2] |
| Botrytis cinerea | General (Gray mold) | Relative Inhibition (Mycelial growth) | 100% at 100 µM (for dihydroxylated p-coumarate esters) | [3] |
| Sclerotinia sclerotiorum | General (White mold) | Relative Inhibition (Mycelial growth) | 100% at 100 µM (for dihydroxylated p-coumarate esters) | [3] |
Mechanism of Action
The antifungal activity of this compound is primarily attributed to its ability to disrupt the integrity of the fungal cell membrane. This membrane-targeted mechanism leads to a cascade of detrimental effects on the pathogen.
1. Increased Membrane Permeability: this compound treatment leads to a significant increase in the permeability of the fungal plasma membrane.[2] This is evidenced by the leakage of intracellular components such as electrolytes, soluble proteins, and sugars.[2]
2. Disruption of Membrane Integrity: The structural integrity of the plasma membrane is compromised, as demonstrated by the increased influx of propidium (B1200493) iodide, a fluorescent dye that binds to DNA and can only enter cells with damaged membranes.[2]
3. Morphological Deformations: Microscopic observations reveal severe morphological changes in fungal hyphae and spores upon treatment with this compound. These include distortion, shrinkage, and sunken appearance of the mycelia and spores.[2]
4. Induction of Oxidative Stress: this compound induces the formation of endogenous reactive oxygen species (ROS) within the fungal cells.[2] This leads to oxidative damage to cellular components, including lipid peroxidation of the cell membrane.[2]
Caption: Proposed mechanism of direct antifungal action of this compound.
Potential Role as a Plant Defense Elicitor
Beyond its direct antifungal properties, this compound, as a coumarin (B35378) derivative, may also function as an elicitor of plant defense responses. Coumarins are known to play a role in induced systemic resistance (ISR) and can prime plants for enhanced defense against pathogens.
Proposed Signaling Pathway:
-
Perception: this compound, upon application, may be perceived by plant cells, potentially at the plasma membrane level.
-
Early Signaling: This perception could trigger early signaling events such as ion fluxes and the production of reactive oxygen species (ROS).
-
Hormonal Crosstalk: The initial signals may lead to the activation of plant defense hormone pathways, primarily involving salicylic (B10762653) acid (SA). Coumarin biosynthesis has been linked to the priming of SA-dependent defenses.
-
Gene Activation: The activation of these signaling pathways results in the transcriptional reprogramming of the plant cell, leading to the expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins.
-
Enhanced Resistance: The culmination of these responses is an enhanced state of resistance in the plant, making it better equipped to defend against subsequent pathogen attacks.
Caption: Proposed model for this compound as a plant defense elicitor.
Experimental Protocols
Protocol 1: In Vitro Antifungal Assay - Mycelial Growth Inhibition
Objective: To determine the effective concentration of this compound for inhibiting the mycelial growth of a target fungal pathogen.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (90 mm)
-
Target fungal pathogen culture
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the autoclaved PDA to approximately 50-60°C.
-
Add the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400 µg/mL). Ensure the solvent concentration is consistent across all treatments, including the control (0 µg/mL).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm disc of the target fungus from the edge of an actively growing culture.
-
Place the fungal disc, mycelial side down, in the center of the this compound-amended PDA plates.
-
Seal the Petri dishes with parafilm and incubate at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the logarithm of the this compound concentration.
References
Application Notes and Protocols: Aldose Reductase Inhibition Assay Using Ethyl Coumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), an enzyme in the polyol pathway, is a key target in the development of therapies for diabetic complications.[1][2][3] Under normal glycemic conditions, the polyol pathway is a minor route for glucose metabolism.[1][4] However, in hyperglycemic states such as diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol.[4][5] This accumulation can cause osmotic stress and other downstream effects, contributing to the long-term complications of diabetes, including retinopathy, nephropathy, and neuropathy.[4][5][6] Therefore, inhibiting aldose reductase is a promising therapeutic strategy to prevent or mitigate these debilitating conditions.[2]
Ethyl coumarate, a derivative of p-coumaric acid, has been identified as a potent inhibitor of aldose reductase.[7][8][9] This document provides a detailed protocol for an in vitro spectrophotometric assay to characterize the inhibitory activity of this compound on aldose reductase. The assay is based on monitoring the decrease in NADPH concentration at 340 nm as it is consumed during the reduction of a substrate, such as DL-glyceraldehyde, by the enzyme.[10][11]
Signaling Pathway: The Polyol Pathway and its Role in Diabetic Complications
The diagram below illustrates the central role of aldose reductase in the polyol pathway and its contribution to diabetic complications. Under hyperglycemic conditions, excess glucose is shunted into this pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH impairs the cell's antioxidant defense mechanisms, both contributing to cellular damage and the progression of diabetic complications.[4][5][6]
Caption: The Polyol Pathway and its role in diabetic complications.
Quantitative Data: Inhibitory Activity of this compound on Aldose Reductase
The following table summarizes the quantitative data for the inhibition of aldose reductase by this compound.
| Parameter | Value | Reference |
| IC50 | 1.92 µM | [7][8][9] |
| Inhibition Type | Noncompetitive | [7][8][9] |
| Ki | 0.94 µM | [7][8][9] |
Experimental Protocol: Aldose Reductase Inhibition Assay
This protocol is adapted from established spectrophotometric methods for determining aldose reductase activity.[1][10][11]
Materials and Reagents
-
Enzyme Source: Partially purified or recombinant aldose reductase (e.g., from rat lens or human recombinant).
-
Buffer: 0.067 M Potassium Phosphate (B84403) Buffer, pH 6.2.[1][12][13]
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH). Prepare a 1.5 mM stock solution in the phosphate buffer. Keep on ice and protected from light.[11]
-
Substrate: DL-Glyceraldehyde. Prepare a 25 mM stock solution in the phosphate buffer.[11]
-
Test Compound: this compound. Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Prepare serial dilutions to achieve the desired final concentrations in the assay.[10]
-
Positive Control: Quercetin or another known aldose reductase inhibitor.[1]
-
Equipment:
Experimental Workflow
The following diagram outlines the key steps in the aldose reductase inhibition assay.
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Step-by-Step Procedure
-
Prepare Reaction Mixtures: In quartz cuvettes or a 96-well plate, prepare the following reaction mixtures. The final volume is typically 1.0 mL.[1][12]
-
Blank: 0.7 mL Phosphate Buffer, 0.1 mL NADPH, 0.1 mL Enzyme Solution, 0.1 mL Solvent (e.g., DMSO).
-
Control: 0.6 mL Phosphate Buffer, 0.1 mL NADPH, 0.1 mL Enzyme Solution, 0.1 mL Solvent (e.g., DMSO).
-
Test: 0.6 mL Phosphate Buffer, 0.1 mL NADPH, 0.1 mL Enzyme Solution, 0.1 mL this compound solution (at various concentrations).
-
-
Pre-incubation: Pre-incubate the cuvettes or plate containing the buffer, enzyme, NADPH, and test compound (or vehicle) for 5 minutes at room temperature.[1]
-
Initiate Reaction: Start the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate to the Control and Test cuvettes/wells. Mix gently. Do not add substrate to the Blank.[1]
-
Spectrophotometric Reading: Immediately place the cuvette or plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds. The rate of reaction is the change in absorbance per minute (ΔOD/min).[1][10]
Data Analysis
-
Calculate the Rate of Reaction: Determine the linear rate of NADPH consumption (ΔOD/min) for both the control and test samples.[10]
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound:
% Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[10]
-
Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of the aldose reductase activity.
Conclusion
This application note provides a comprehensive protocol for the in vitro evaluation of this compound as an aldose reductase inhibitor. The described spectrophotometric assay is a reliable and reproducible method for determining the inhibitory potency of this and other potential aldose reductase inhibitors. The provided quantitative data and pathway information offer a valuable resource for researchers in the fields of diabetic complications and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 5. Polyol pathway: A possible mechanism of diabetes complications in the eye | Mathebula | African Vision and Eye Health [avehjournal.org]
- 6. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the inhibition of aldose reductase with p-coumaric acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the inhibition of aldose reductase with p-coumaric acid ethyl ester. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Illuminating Cellular Processes: Application Notes and Protocols for Developing Fluorescent Probes with Ethyl Coumarate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and utilization of fluorescent probes based on the ethyl coumarate scaffold. This compound, a derivative of the versatile coumarin (B35378) fluorophore, offers a robust starting point for creating novel sensors to investigate a wide range of biological processes. Its favorable photophysical properties, including high quantum yields and sensitivity to the microenvironment, make it an excellent candidate for applications in cellular imaging, drug discovery, and diagnostics.
Core Principles: The Foundation of this compound-Based Probes
The functionality of fluorescent probes derived from this compound relies on the modulation of the coumarin core's fluorescence output in response to a specific analyte or environmental change. This modulation is typically governed by one of three primary photophysical mechanisms:
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, the this compound fluorophore is linked to a recognition moiety (receptor). In the absence of the target analyte, excitation of the fluorophore leads to electron transfer from the receptor, quenching the fluorescence. Binding of the analyte to the receptor inhibits this electron transfer, resulting in a "turn-on" fluorescent signal.
-
Intramolecular Charge Transfer (ICT): ICT probes feature an electron-donating group and an electron-withdrawing group on the coumarin scaffold. Upon excitation, a charge transfer occurs from the donor to the acceptor. Changes in the local environment, such as polarity or viscosity, can affect the efficiency of this charge transfer, leading to shifts in the emission wavelength and/or intensity.
-
Förster Resonance Energy Transfer (FRET): FRET-based sensors consist of a donor fluorophore (e.g., an this compound derivative) and an acceptor fluorophore. When the two are in close proximity, excitation of the donor can result in non-radiative energy transfer to the acceptor, which then fluoresces. The binding of an analyte can induce a conformational change that alters the distance between the donor and acceptor, thus modulating the FRET efficiency and the ratio of donor to acceptor emission.
Applications of this compound-Based Probes
The versatility of the this compound scaffold allows for the design of probes targeting a diverse range of biological analytes and parameters.
Viscosity Sensing in Cellular Organelles
Changes in intracellular viscosity are associated with various physiological and pathological conditions, including neurodegenerative diseases.[1][2] this compound derivatives can be designed as "molecular rotors" whose fluorescence is sensitive to the viscosity of their microenvironment.
Application Note: Monitoring Mitochondrial Viscosity
Mitochondrial dysfunction is a hallmark of many diseases. Probes based on this compound can be designed to specifically accumulate in mitochondria and report on changes in the viscosity of the mitochondrial matrix. An increase in viscosity can restrict the intramolecular rotation of the probe, leading to a significant enhancement in its fluorescence quantum yield and lifetime. This allows for the real-time visualization of viscosity changes in this critical organelle.[1][2]
Ligand Binding Assays for Drug Discovery
Fluorescent probes derived from this compound can be employed in high-throughput screening assays to identify and characterize ligands for specific protein targets. For example, a probe has been developed for the peroxisome proliferator-activated receptor γ (PPARγ), a key target in metabolic diseases.[3]
Application Note: PPARγ Ligand Screening
A fluorescent probe incorporating a 7-diethylamino coumarin moiety linked to a PPARγ agonist can be used in a competitive binding assay. The probe exhibits low fluorescence in an aqueous environment but shows a significant increase in fluorescence intensity upon binding to the hydrophobic ligand-binding domain of PPARγ.[3] Potential drug candidates that compete with the probe for binding to PPARγ will displace the probe, leading to a decrease in the fluorescence signal. This allows for the rapid and sensitive screening of compound libraries for novel PPARγ ligands.
Data Presentation: Photophysical Properties
The selection of an appropriate fluorescent probe is critical for successful experimentation. The following table summarizes key photophysical properties of representative coumarin derivatives, providing a baseline for the development of new probes from this compound.
| Probe Name/Type | Target | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φf) | Cell Line | Concentration | Incubation Time | Reference |
| TAC-5 | Fe³⁺ | ~370 | ~470 | Not Reported | HeLa | 1.1 µM (Detection Limit) | - | [4] |
| CHB | Viscosity (Mitochondria/Lysosomes) | Not Reported | Not Reported | 0.252 (in glycerol) | HeLa | 1-10 µM | 15-60 min | [2][4] |
| CHN | Viscosity (Mitochondria/Lysosomes) | Not Reported | Not Reported | 0.183 (in glycerol) | HeLa | 1-10 µM | 15-60 min | [2][4] |
| Coumarin-based PPARγ Probe | PPARγ | 367 | 410 (in complex) | 0.0865–0.764 | - | 0.72 µM | - | [3] |
| 7-(Diethylamino)coumarin | - | 436 | - | 0.82 | - | - | - | [5] |
| 7-Hydroxy-4-methylcoumarin | - | 320 | 385 | 0.208 | - | - | - | [5] |
Experimental Protocols
Synthesis of this compound-Based Probes
The synthesis of fluorescent probes from this compound typically involves modification at the 3 and 7 positions of the coumarin core.[6][7] The following is a general protocol for the synthesis of a 7-hydroxycoumarin derivative, which can serve as a key intermediate.
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin [8]
-
Reaction Setup: In a three-necked flask, combine resorcinol (B1680541) (0.1000 mol), ethyl acetoacetate (B1235776) (0.1000 mol), and p-toluenesulfonic acid (0.0029 mol).
-
Reflux: Stir and reflux the mixture at 75 °C until the solution turns light yellow.
-
Precipitation and Filtration: Cool the solution to room temperature to allow for the precipitation of the product. Collect the precipitate by filtration.
-
Recrystallization: Recrystallize the crude product from a 60% aqueous ethanol (B145695) solution to obtain pure 7-hydroxy-4-methylcoumarin.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This 7-hydroxy intermediate can then be further modified, for example, by introducing a recognition moiety at the 7-position via etherification or other coupling reactions to create a specific fluorescent probe.
Live-Cell Imaging
The following is a general protocol for staining live cells with coumarin-based probes. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each specific probe and cell line.[4][5][9]
Protocol 2: General Live-Cell Staining
-
Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Culture the cells until they reach the desired confluency.
-
Probe Stock Solution: Prepare a stock solution of the this compound-based probe (typically 1-10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Staining Solution Preparation: Dilute the probe stock solution to the desired final working concentration (typically 1-10 µM) in a pre-warmed, serum-free or complete cell culture medium.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the probe-containing medium to the cells. d. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined empirically.
-
Washing: a. Remove the probe-containing medium. b. Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.
-
Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific coumarin derivative.
In Vitro Viscosity Measurement
This protocol describes how to characterize the viscosity-sensing properties of an this compound-based probe in vitro.[10]
Protocol 3: Viscosity Titration
-
Prepare Solvent Mixtures: Create a series of solvent mixtures with varying viscosities by mixing methanol (B129727) and glycerol (B35011) in different ratios (e.g., 100:0, 90:10, 80:20, ..., 0:100).
-
Measure Viscosity: Determine the viscosity of each solvent mixture using a viscometer.
-
Prepare Probe Solutions: Prepare a solution of the this compound-based viscosity probe in each of the solvent mixtures at a fixed concentration (e.g., 10 µM).
-
Spectroscopic Measurements: a. Record the absorption and fluorescence emission spectra of the probe in each solvent mixture using a spectrophotometer and a spectrofluorometer, respectively. b. Measure the fluorescence quantum yield of the probe in each mixture relative to a known standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
-
Data Analysis: Plot the fluorescence intensity or quantum yield as a function of the logarithm of viscosity to determine the probe's sensitivity to viscosity changes.
Visualization of Signaling Pathways and Workflows
PPARγ Signaling Pathway
The following diagram illustrates the simplified signaling pathway of PPARγ, a target for which coumarin-based probes have been developed.[11][12][13][14]
Caption: Simplified PPARγ signaling pathway.
Experimental Workflow for Live-Cell Imaging
The general workflow for utilizing this compound-based probes in live-cell imaging experiments is depicted below.
Caption: General workflow for live-cell imaging.
Logic of a "Turn-On" Viscosity Probe
The following diagram illustrates the principle behind a "turn-on" fluorescent probe for viscosity based on the Twisted Intramolecular Charge Transfer (TICT) state.
Caption: Logic of a TICT-based viscosity probe.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and application of polymeric fluorescent compounds based on coumarin :: BioResources [bioresources.cnr.ncsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. PPAR and immune system—what do we know? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of Ethyl Coumarate in Wine Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl coumarate is a significant hydroxycinnamic acid ethyl ester found in wine. Its importance lies primarily in its role as a direct precursor to 4-ethylphenol (B45693) (4-EP), a volatile phenol (B47542) responsible for the "Brett" character, often described as "barnyard," "medicinal," or "smoky," which can be considered a spoilage fault in wine when present above certain sensory thresholds. The conversion of this compound to 4-EP is mediated by Dekkera/Brettanomyces yeast.[1][2] Monitoring the concentration of this compound can therefore be crucial for winemakers to assess the risk of developing this off-flavor, particularly during fermentation and aging.[1][2] This document provides detailed protocols for the quantification of this compound in wine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound. The protocol involves a liquid-liquid extraction sample preparation step, followed by analysis using GC-MS, often in Selected Ion Monitoring (SIM) mode for enhanced quantification.
Experimental Protocol: GC-MS
1. Reagents and Materials
-
This compound analytical standard
-
Deuterated this compound (e.g., this compound-d5) as an internal standard (IS)
-
Diethyl ether, HPLC grade
-
n-Pentane, HPLC grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Methanol, HPLC grade
-
Deionized water
-
Wine sample
-
Solid Phase Extraction (SPE) cartridges (e.g., Diatomaceous earth) can be used as an alternative to liquid-liquid extraction.[3]
2. Standard Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (100 mg/L): Prepare a 100 mg/L stock solution of deuterated this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a model wine solution (12% ethanol (B145695) in water, pH adjusted to 3.5 with tartaric acid) with the stock standard solution to achieve concentrations ranging from 1 µg/L to 100 µg/L. Add the internal standard to each calibrator at a constant concentration (e.g., 25 µg/L).
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 10 mL of the wine sample into a 50 mL screw-cap centrifuge tube.
-
Spike the sample with the internal standard solution.
-
Add 2 g of NaCl to the tube and vortex to dissolve. This helps to increase the polarity of the aqueous phase and improve extraction efficiency.
-
Add 5 mL of diethyl ether to the tube.
-
Cap the tube tightly and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Repeat the extraction (steps 4-7) with a fresh 5 mL aliquot of diethyl ether and combine the organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
4. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 5°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier ion for this compound: To be determined from the mass spectrum of the standard (e.g., m/z 192, 147, 119).
-
Qualifier ion(s): To be determined from the mass spectrum.
-
Internal Standard ion: To be determined from the mass spectrum of the deuterated standard.
-
Workflow for GC-MS Analysis
Caption: General workflow for wine sample preparation and analysis using GC-MS.
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
HPLC-DAD provides a robust and reliable alternative for quantifying phenolic compounds, including this compound. This method may require less sample preparation than GC-MS and is suitable for laboratories without access to mass spectrometry. Direct injection of wine samples after filtration is often possible.[4]
Experimental Protocol: HPLC-DAD
1. Reagents and Materials
-
This compound analytical standard
-
Methanol, HPLC gradient grade
-
Acetonitrile, HPLC gradient grade
-
Water, HPLC grade
-
Acetic Acid or Formic Acid, HPLC grade
-
Wine sample
-
Syringe filters (0.45 µm)
2. Standard Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare calibration standards by diluting the stock solution with the initial mobile phase composition to cover the expected concentration range in wine samples (e.g., 0.1 mg/L to 10 mg/L).
3. Sample Preparation
-
Take 1 mL of the wine sample.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Directly inject the filtered sample into the HPLC system. For samples with complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.
4. HPLC-DAD Instrumental Conditions
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a degasser, quaternary pump, autosampler, and diode array detector (DAD).[4]
-
Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 mm × 100 mm, 2.7 µm).[4]
-
Mobile Phase:
-
Solvent A: Water with 0.1% acetic acid.
-
Solvent B: Acetonitrile with 0.1% acetic acid.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Gradient Elution:
-
0-3 min, 8-10% B
-
3-8 min, 10-12% B
-
8-15 min, 12-25% B
-
15-25 min, 25-90% B
-
(Followed by a wash and re-equilibration step).[4]
-
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
DAD Detection: Monitor at the maximum absorbance wavelength for this compound (typically around 310-320 nm). Acquire spectra from 200-400 nm to confirm peak purity.
Workflow for HPLC-DAD Analysis
Caption: Simple workflow for wine sample preparation and analysis using HPLC-DAD.
Data Presentation: Method Performance Comparison
The following table summarizes typical quantitative data for the analysis of ethyl esters and related compounds in wine. Performance characteristics for this compound are expected to be similar.
| Parameter | GC-MS Method (based on similar analytes) | HPLC-DAD Method (based on phenolic compounds) | Reference |
| Linearity Range | 3 - 90 µg/L | 1 - 25 mg/L | [4][5][6] |
| Correlation Coeff. (r²) | > 0.999 | > 0.999 | [5][6] |
| Limit of Detection (LOD) | ~ 0.4 µg/L | ~ 0.01 mg/L | [5][6][7] |
| Limit of Quantification (LOQ) | ~ 1.2 µg/L | ~ 0.03 mg/L | [5][6][7] |
| Recovery | ~ 104% | 84 - 106% | [5][6][7] |
| Intraday Precision (RSD) | < 7% | < 10% | [5][6][7] |
Note: Data for the GC-MS method is adapted from validated methods for ethyl carbamate (B1207046), a compound with similar volatility and concentration range.[5][6] Data for the HPLC-DAD method is based on the validation for various phenolic compounds in wine and grape juice.[4][7]
Concentrations of this compound in wine can vary significantly depending on the grape variety and winemaking process, with levels reported to rise from low initial values to over 3.6 mg/L during fermentation and aging.[1][2] The choice of analytical method should be based on the expected concentration range and the required sensitivity.
References
- 1. Hydroxycinnamic acid ethyl esters as precursors to ethylphenols in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. akjournals.com [akjournals.com]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. Improved sample preparation for GC-MS-SIM analysis of ethyl carbamate in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Application Notes and Protocols for the Enzymatic Transesterification of Ethyl p-Coumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic transesterification of ethyl p-coumarate is a green and efficient method for the synthesis of a diverse range of p-coumaric acid esters. These compounds are of significant interest to the pharmaceutical, cosmetic, and food industries due to their broad spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the lipase-catalyzed transesterification of ethyl p-coumarate, focusing on the widely used Novozym 435 (immobilized Candida antarctica lipase (B570770) B).
Applications
The synthesized p-coumarate esters have potential applications in various fields:
-
Drug Development: As novel anticancer and anti-inflammatory agents. Esterification of p-coumaric acid has been shown to enhance its antitumor activity against melanoma cells.[3]
-
Cosmeceuticals: As antimelanogenic agents for skin lightening and for protection against UV-induced skin damage.[4]
-
Food Industry: As natural antioxidants to prevent lipid oxidation and extend the shelf-life of food products.
-
Agrochemicals: As antifungal agents for plant protection.[2]
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Transesterification of Ethyl p-Coumarate with Fatty Alcohols
This protocol is adapted from a method for synthesizing p-coumarate fatty esters.[2]
Materials:
-
Ethyl p-coumarate
-
Desired fatty alcohol (e.g., octanol (B41247), decanol, dodecanol)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Methanol (B129727) (MeOH)
-
Water (for chromatography)
-
Round bottom flask
-
Heating mantle with magnetic stirrer
-
Vacuum pump
-
Filtration apparatus
-
Rotary evaporator
-
Reverse-phase flash chromatography system
Procedure:
-
In a round bottom flask, combine ethyl p-coumarate (1 equivalent) and the desired fatty alcohol (1.5 equivalents).
-
Heat the mixture to 75 °C under reduced pressure (50 or 150 mbar, depending on the boiling point of the fatty alcohol) with gentle stirring until the ethyl p-coumarate has completely melted.
-
Add Novozym 435 (10% w/w of the total reactants) to the molten mixture.
-
Continue the reaction under gentle stirring at 75 °C for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with acetone and filter to remove the immobilized enzyme (Novozym 435).
-
Rinse the recovered enzyme with acetone to remove any residual product. The enzyme can potentially be reused.
-
Concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by reverse-phase flash chromatography using a gradient of methanol and water (e.g., starting with 80:20 MeOH/water, then increasing to 100% MeOH).
-
Collect the fractions containing the desired p-coumarate ester and concentrate them to obtain the final product.
Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic synthesis of p-coumarate esters.
| Product | Enzyme | Alcohol | Yield (%) | Reference |
| Methyl p-coumarate | Celite-immobilized Bacillus licheniformis lipase | Methanol | 69.0 | [5] |
| Ethyl p-coumarate | Celite-immobilized Bacillus licheniformis lipase | Ethanol | 63.1 | [5] |
| n-Propyl p-coumarate | Celite-immobilized Bacillus licheniformis lipase | n-Propanol | 59.8 | [5] |
| n-Butyl p-coumarate | Celite-immobilized Bacillus licheniformis lipase | n-Butanol | 55.1 | [5] |
| Dihydroxylated dodecyl p-coumarate | Novozym 435 | 1,2-Dodecanediol (from dihydroxylated ethyl p-coumarate) | 65 | [2] |
| 2-Butyl octyl dihydroxy-p-coumarate | Novozym 435 | 2-Butyl octanol (from dihydroxylated ethyl p-coumarate) | 40 | [2] |
Note: Yields can be affected by various factors including the specific enzyme preparation, reaction conditions (temperature, time, solvent), and the structure of the alcohol. For instance, enzymatic transesterification of ethyl p-coumarate with branched fatty alcohols using Novozym 435 has been reported to be unsuccessful due to steric hindrance.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic transesterification of ethyl p-coumarate.
Caption: General workflow for the enzymatic synthesis of p-coumarate esters.
Signaling Pathways
The synthesized p-coumarate esters and their parent compound, p-coumaric acid, exert their biological effects through various signaling pathways.
Anti-inflammatory Signaling Pathway of p-Coumaric Acid
p-Coumaric acid has been shown to inhibit the production of inflammatory cytokines by blocking the NF-κB and MAPK signaling pathways.[4]
Caption: p-Coumaric acid inhibits inflammation via NF-κB and MAPK pathways.
Anticancer Signaling Pathway of p-Coumaric Acid Esters
p-Coumaric acid and its esters can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins.[1]
Caption: p-Coumaric acid esters induce apoptosis via the mitochondrial pathway.
References
- 1. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl Coumarate in Integrated Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl coumarate, an ester of p-coumaric acid, is a naturally occurring phenolic compound found in various plants, including the roots of industrial hemp (Cannabis sativa L.).[1][2] It has garnered significant attention in the field of integrated pest management (IPM) due to its dual-action potential as a fungicide and its broader implications as a plant defense elicitor. This document provides detailed application notes and experimental protocols for the investigation and utilization of this compound in pest management research.
Antifungal Applications
This compound has demonstrated significant efficacy against a range of phytopathogenic fungi, making it a promising candidate for a natural fungicide in IPM strategies.
Mechanism of Antifungal Action
The primary antifungal mechanism of this compound involves the disruption of the fungal plasma membrane. This leads to increased permeability, causing leakage of essential intracellular components such as electrolytes, soluble proteins, and sugars, ultimately resulting in cell death.[1][3] This membrane-targeted action is coupled with the induction of endogenous reactive oxygen species (ROS) within the fungal cells, leading to severe oxidative damage to cellular membranes and organelles.[3]
Caption: Antifungal mechanism of this compound.
Quantitative Antifungal Activity
The antifungal efficacy of this compound has been quantified against several key plant pathogens.
| Fungal Species | Activity Metric | Value | Reference |
| Alternaria alternata | IC50 (mycelial growth) | 176.8 µg/mL | [1][3] |
| Botrytis cinerea | Inhibition Rate | Up to 100% (in vitro) | [1] |
| Sclerotinia sclerotiorum | Inhibition Rate | Up to 100% (in vitro) | [1] |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is adapted from methodologies used to assess the antifungal activity of natural compounds against fungal pathogens like Botrytis cinerea.
Objective: To determine the inhibitory effect of this compound on the mycelial growth of a target fungus.
Materials:
-
Pure this compound
-
Target fungal culture (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (as a solvent for this compound)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of sterile DMSO or ethanol to prepare a stock solution (e.g., 100 mg/mL).
-
Preparation of Amended Media: Autoclave PDA and cool it to 45-50°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤ 1% v/v). Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with the solvent alone.
-
Inoculation: From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubation: Seal the Petri dishes with parafilm and incubate them at a suitable temperature for the fungus (e.g., 22-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the fungal colony in the control group
-
DT = Average diameter of the fungal colony in the treatment group
-
Insecticidal Applications
While direct quantitative data for this compound against specific insect pests is emerging, the broader class of coumarins exhibits significant insecticidal properties. These properties are often linked to the inhibition of key enzymes in the insect's nervous and detoxification systems.
Potential Mechanisms of Insecticidal Action
Based on studies of coumarins, the potential insecticidal mechanisms of this compound may involve:
-
Inhibition of Acetylcholinesterase (AChE): AChE is a critical enzyme in the insect nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine, causing continuous nerve impulses, paralysis, and eventual death.
-
Inhibition of Detoxification Enzymes:
-
Cytochrome P450s (CYP450): These enzymes are involved in the metabolism of a wide range of xenobiotics, including insecticides. Inhibition of CYP450s can increase the susceptibility of insects to other control agents.
-
Glutathione S-transferases (GSTs): GSTs play a crucial role in detoxifying harmful compounds by conjugating them with glutathione. Inhibiting GSTs can compromise the insect's ability to defend against toxic substances.
-
Caption: Potential insecticidal mechanisms of this compound.
Experimental Protocol: Insect Leaf-Dip Bioassay
This protocol is a standard method for evaluating the contact toxicity of a compound against leaf-feeding insects like Plutella xylostella (diamondback moth) or Spodoptera litura (tobacco cutworm).
Objective: To determine the lethal concentration (LC50) of this compound against a target insect pest.
Materials:
-
Pure this compound
-
Target insect larvae (e.g., 3rd instar)
-
Host plant leaves (e.g., cabbage, castor)
-
Acetone or ethanol (as a solvent)
-
Tween-80 or similar surfactant
-
Distilled water
-
Beakers, forceps, Petri dishes, ventilated containers
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Make a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.1% Tween-80) to ensure even spreading on the leaf surface. A control solution should contain only the solvent and surfactant at the same concentration.
-
Leaf Treatment: Using forceps, dip host plant leaves into the respective test solutions for a standardized time (e.g., 10-20 seconds). Allow the leaves to air-dry completely.
-
Insect Exposure: Place the treated leaves into ventilated containers or Petri dishes lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10-20) into each container.
-
Incubation: Maintain the containers under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, and a specific photoperiod).
-
Mortality Assessment: Record larval mortality at specified time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Subject the corrected mortality data to probit analysis to determine the LC50 value.
Plant Defense Elicitor Applications
This compound and its structural analogs can act as elicitors, stimulating the plant's own defense mechanisms. This is a key component of a sustainable IPM program, as it can enhance the plant's resistance to a broad range of pathogens and pests.
Mechanism of Plant Defense Elicitation
Due to its amphiphilic nature, this compound can interact with and destabilize the plasma membrane of plant cells. This interaction is perceived by the plant as a signal of potential attack, triggering early defense responses. A key indicator of this is ion leakage from the plant cells. This initial signal can lead to a cascade of downstream defense responses, including the production of ROS, activation of defense-related genes, and the synthesis of antimicrobial compounds, ultimately leading to a reduction in disease necrosis.[4]
Caption: Plant defense elicitation by this compound.
Experimental Protocol: Ion Leakage Assay
This protocol measures the extent of plasma membrane damage in plant tissues, which is an indicator of elicitor activity.
Objective: To quantify the ion leakage from plant leaf tissue after treatment with this compound.
Materials:
-
Pure this compound
-
Healthy, fully expanded plant leaves (e.g., Arabidopsis, tobacco)
-
Deionized water
-
Cork borer
-
Test tubes
-
Conductivity meter
-
Shaking water bath or orbital shaker
Procedure:
-
Preparation of Leaf Discs: Collect healthy leaves and use a cork borer to cut uniform leaf discs, avoiding the midrib.
-
Washing: Wash the leaf discs thoroughly with deionized water to remove any surface contaminants and ions from damaged cells at the cut edges.
-
Treatment: Prepare different concentrations of this compound in deionized water (a solvent like DMSO may be needed, with a corresponding control). Place a set number of leaf discs (e.g., 5-10) in test tubes containing the treatment solutions. A control group should be placed in deionized water with the solvent.
-
Incubation: Incubate the test tubes at room temperature on a shaker for a specified period (e.g., 4-24 hours).
-
Initial Conductivity Measurement (C1): After incubation, measure the electrical conductivity of the solution in each test tube using a conductivity meter.
-
Total Conductivity Measurement (C2): To release all electrolytes, autoclave the test tubes with the leaf discs or boil them for 15-20 minutes. Cool the tubes to room temperature and measure the final electrical conductivity.
-
Calculation of Ion Leakage: Express the ion leakage as a percentage of the total conductivity: Ion Leakage (%) = (C1 / C2) x 100
Synthesis and Formulation
For research purposes, this compound can be synthesized in the laboratory. For practical application in IPM, it needs to be formulated for stability and effective delivery.
Laboratory Synthesis Protocol
This protocol describes the esterification of p-coumaric acid to produce this compound.[4][5]
Materials:
-
p-Coumaric acid
-
Absolute ethanol
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Reflux apparatus, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve p-coumaric acid (e.g., 7.0 g, 42.6 mmol) in absolute ethanol (e.g., 106 mL).
-
Catalysis: Add a catalytic amount of concentrated HCl (e.g., 8 drops) or H₂SO₄ to the mixture.
-
Reflux: Heat the reaction mixture under reflux for several hours (e.g., overnight) to ensure complete conversion.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.
-
Dilute the crude product in ethyl acetate and wash it sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound.
-
Considerations for Formulation
For field applications, this compound must be formulated to ensure stability, miscibility with water, and effective contact with the target pest or plant surface. Common formulation types for agricultural chemicals include:
-
Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with an emulsifier, which allows it to form an emulsion when mixed with water.
-
Suspension Concentrates (SC): Solid active ingredients are dispersed in water. This is suitable for compounds with low water solubility.[6]
The choice of formulation will depend on the physicochemical properties of this compound and the intended application method. Stability, phytotoxicity, and compatibility with other IPM tools should be thoroughly evaluated for any developed formulation.
Phytotoxicity Assessment
It is crucial to evaluate the potential for phytotoxicity of this compound on the target crop to ensure its safe use in an IPM program.
Experimental Protocol: Seed Germination and Seedling Growth Assay
This protocol assesses the effect of this compound on the early stages of plant development.[3]
Objective: To determine if this compound has any adverse effects on seed germination and seedling growth of a target crop.
Materials:
-
Certified seeds of the target crop
-
This compound
-
Sterile Petri dishes with filter paper
-
Growth chamber or incubator
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations of this compound in distilled water. A control with water only (and solvent if used) should be included.
-
Seed Treatment: Place a known number of seeds (e.g., 20-50) in each Petri dish on the filter paper. Add a specific volume of the corresponding test solution to each dish to moisten the filter paper.
-
Incubation: Place the Petri dishes in a growth chamber with controlled temperature, humidity, and light conditions suitable for the crop.
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds daily for a set period (e.g., 7-14 days).
-
Seedling Growth: After the incubation period, measure the root and shoot length of the seedlings.
-
-
Analysis: Compare the germination percentage and seedling growth parameters between the treated and control groups to identify any significant inhibitory or stimulatory effects.
By following these detailed protocols and application notes, researchers can effectively evaluate and harness the potential of this compound as a valuable tool in the development of sustainable and effective integrated pest management strategies.
References
- 1. This compound|For Research Use [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]
Synthesis and Applications of Ethyl Coumarin-3-Carboxylate: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis of ethyl coumarin-3-carboxylate, a versatile scaffold in medicinal chemistry, and its diverse applications. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.
Ethyl coumarin-3-carboxylate is a key intermediate in organic synthesis, serving as a building block for a wide array of biologically active compounds.[1][2][3][4] Its derivatives have garnered significant interest due to their potential therapeutic properties, including anticancer, antimicrobial, and antioxidant activities.[5][6] Furthermore, the fluorescent nature of the coumarin (B35378) core makes this compound and its derivatives valuable as probes in various biological and material science applications.[7]
Synthesis of Ethyl Coumarin-3-Carboxylate
The most prevalent and efficient method for synthesizing ethyl coumarin-3-carboxylate is the Knoevenagel condensation.[5] This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a catalyst.[8][9] Various catalysts and reaction conditions have been explored to optimize the yield and sustainability of this synthesis.[5][10]
Experimental Protocol: Knoevenagel Condensation for Ethyl Coumarin-3-carboxylate Synthesis
This protocol describes a general and efficient method for the synthesis of ethyl coumarin-3-carboxylate using piperidine (B6355638) as a catalyst.
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine salicylaldehyde (1 equivalent), diethyl malonate (1.1 equivalents), and ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid.
-
A solid precipitate of ethyl coumarin-3-carboxylate will form.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure ethyl coumarin-3-carboxylate.
-
Dry the purified product in a desiccator. The melting point of the pure compound is 92-94 °C.[11]
Synthesis Yields under Various Catalytic Conditions
| Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 87-94 | [5][12] |
| L-Proline (10 mol%) | Ethanol | 80 °C, 18 h | 94 | [12] |
| Potassium Carbonate | Water | Room Temperature | High Yield | [13] |
| Microwave Irradiation | - | - | 86 | [6] |
| Amino Acids (Green Catalyst) | Solvent-less/Solvent | - | 86-96 | [10] |
Characterization Data for Ethyl Coumarin-3-carboxylate
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 8.50 (s, 1H), 7.69-7.66 (m, 1H), 7.56-7.53 (m, 1H), 7.37-7.32 (m, 2H), 4.43 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H) | [14][15] |
| ¹³C NMR (CDCl₃) | δ (ppm): 163.5, 157.8, 155.1, 148.5, 133.7, 129.5, 125.0, 118.4, 117.8, 116.6, 62.2, 14.3 | [14] |
| IR (KBr, cm⁻¹) | 3090, 1748 (C=O, ester), 1697 (C=O, lactone), 1612, 1584, 1473, 1265, 1231, 1032 | [16][17] |
| Mass Spectrum (EI) | m/z (%): 218 (M+, 45), 173 (100), 146 (60), 145 (55), 118 (20), 89 (25) | [11][18] |
Applications of Ethyl Coumarin-3-carboxylate and its Derivatives
The versatile structure of ethyl coumarin-3-carboxylate allows for further chemical modifications, leading to a diverse range of derivatives with significant biological and physical properties.
Anticancer Activity
Coumarin derivatives have shown promising cytotoxic effects against various cancer cell lines.[19] Their mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/AKT pathway, which is crucial for cancer cell proliferation and survival.[20][21][22][23][24]
This protocol outlines the determination of the cytotoxic effect of coumarin derivatives on cancer cells using the MTT assay.[1][2]
Materials:
-
Cancer cell line (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Coumarin derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the coumarin derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only). Incubate for 24, 48, or 72 hours.[25]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[25]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Coumarin Derivative 4 | HL60 | 8.09 | [19] |
| Coumarin Derivative 8b | HepG2 | 13.14 | [19] |
| Coumarin-Palladium Complex C1 | A549 | ~25 | [26] |
| Coumarin-Palladium Complex C2 | FemX | ~20 | [26] |
Antioxidant Activity
Coumarin derivatives have been investigated for their ability to scavenge free radicals, indicating their potential as antioxidant agents to combat oxidative stress-related diseases.[16][27][28][29][30]
This protocol describes the assessment of the antioxidant activity of coumarin derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[16]
Materials:
-
Coumarin derivative solution (in a suitable solvent like methanol (B129727) or DMSO)
-
DPPH solution (0.2 mM in methanol)
-
Methanol
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of dilutions of the coumarin derivative.
-
In a test tube, mix 1 mL of the coumarin derivative solution with 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm against a blank (methanol).
-
A control is prepared using 1 mL of the solvent instead of the coumarin derivative solution.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging activity against concentration.
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| 7,8-dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid ethyl ester | DPPH | 83.1 | [16] |
| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate (C2) | DPPH | High Activity | [27][29] |
Antimicrobial Activity
Derivatives of ethyl coumarin-3-carboxylate, particularly carboxamides and hydrazides, have demonstrated activity against a range of bacteria and fungi.[31][32]
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[13]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
-
Coumarin derivative stock solution
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the coumarin derivative in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the broth medium.
-
Inoculation: Add a standardized volume of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
| Derivative Type | Target Microorganism | Activity | Reference |
| Carboxylic Acid | Gram-positive bacteria (e.g., B. cereus) | Moderate (MIC = 32 µg/mL) | [33] |
| Phenyl hydrazide | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Screened for activity | [32] |
| Carboxylic Acid | Acidovorax citrulli | Strong (EC₅₀ = 26.64-40.73 µg/mL) | [34] |
Fluorescent Probes
The inherent fluorescence of the coumarin scaffold makes its derivatives excellent candidates for the development of fluorescent probes for detecting ions, small molecules, and changes in the microenvironment.[7][35] The fluorescence properties are often sensitive to the local environment, such as polarity and viscosity.
This protocol outlines the general steps for evaluating the fluorescent properties of a coumarin-based probe.
Materials:
-
Coumarin-based fluorescent probe
-
Spectroscopic grade solvents of varying polarity
-
Fluorometer
Procedure:
-
Prepare a stock solution of the coumarin probe in a suitable solvent.
-
Prepare a series of dilutions of the probe in different solvents.
-
Record the absorption and emission spectra of the probe in each solvent using a UV-Vis spectrophotometer and a fluorometer, respectively.
-
Determine the excitation and emission maxima (λ_ex and λ_em).
-
To test for sensing applications, titrate the probe solution with the analyte of interest (e.g., metal ions, thiols) and record the changes in fluorescence intensity or wavelength.[36]
-
Analyze the data to determine the probe's sensitivity and selectivity.
Visualizing Synthesis and Biological Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Synthesis of Ethyl Coumarin-3-Carboxylate
Caption: Knoevenagel condensation for the synthesis of ethyl coumarin-3-carboxylate.
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Simplified PI3K/AKT Signaling Pathway Inhibition by Coumarin Derivatives
Caption: Inhibition of the PI3K/AKT signaling pathway by coumarin derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. [PDF] Ethyl Coumarin‐3‐carboxylate: Synthesis and Chemical Properties | Semantic Scholar [semanticscholar.org]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 3-coumarincarboxylate [webbook.nist.gov]
- 12. biomedres.us [biomedres.us]
- 13. benchchem.com [benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. ETHYL COUMARIN-3-CARBOXYLATE(1846-76-0) 1H NMR spectrum [chemicalbook.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ETHYL COUMARIN-3-CARBOXYLATE(1846-76-0) IR Spectrum [m.chemicalbook.com]
- 18. Ethyl 3-coumarincarboxylate [webbook.nist.gov]
- 19. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 23. Coumarin | Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scilit.com [scilit.com]
- 28. The Antioxidant Activity of New Coumarin Derivatives [mdpi.com]
- 29. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. japer.in [japer.in]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 35. soc.chim.it [soc.chim.it]
- 36. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Coumarate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in ethyl coumarate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound and its derivatives are the Knoevenagel condensation, the Perkin reaction, and the Pechmann condensation. The Knoevenagel condensation typically involves the reaction of a salicylaldehyde (B1680747) with an active methylene (B1212753) compound like diethyl malonate in the presence of a weak base. The Perkin reaction utilizes an aromatic aldehyde, an acid anhydride (B1165640), and an alkali salt of the acid. The Pechmann condensation synthesizes coumarins from a phenol (B47542) and a β-keto ester under acidic conditions.
Q2: Which synthesis method generally provides the highest yield for this compound?
A2: The yield can vary significantly depending on the specific substrates, reaction conditions, and catalyst used. However, the Knoevenagel condensation is often favored for producing 3-substituted coumarins, like ethyl coumarin-3-carboxylate, and can achieve high yields (often exceeding 90%) under optimized conditions. The Pechmann reaction is also known for giving good yields, particularly with activated phenols.
Q3: What are the key factors that influence the yield of this compound synthesis?
A3: Several factors critically impact the reaction yield, including the choice and concentration of the catalyst, reaction temperature, reaction time, purity of reactants, and the efficiency of water removal in condensation reactions. Optimization of these parameters is crucial for maximizing the yield.
Q4: Can I perform these reactions under solvent-free conditions?
A4: Yes, solvent-free conditions have been successfully applied to both Knoevenagel and Pechmann condensations, often in conjunction with microwave irradiation. These methods are considered more environmentally friendly ("green chemistry") and can lead to shorter reaction times and high yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive or Inappropriate Catalyst: The catalyst may be old, degraded, or not suitable for the specific reaction. For Knoevenagel, a strong base can cause self-condensation of the aldehyde. | - Use a fresh batch of catalyst. - For Knoevenagel, ensure a weak base like piperidine (B6355638) or L-proline is used. - For Pechmann, consider a stronger acid catalyst for less reactive phenols. - Optimize catalyst loading (typically 5-10 mol%). |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition. | - Perform small-scale experiments at various temperatures (e.g., 80°C, 100°C, 120°C) to find the optimum. - Monitor the reaction for byproduct formation at higher temperatures. | |
| Presence of Water: Water is a byproduct of condensation reactions and its accumulation can inhibit the reaction by shifting the equilibrium. | - Use a Dean-Stark apparatus for azeotropic removal of water, especially with non-polar solvents like toluene. - Add molecular sieves to the reaction mixture. | |
| Impure Reactants: Impurities in the starting materials (e.g., oxidized salicylaldehyde) can interfere with the reaction. | - Use high-purity, freshly distilled or recrystallized starting materials. | |
| Formation of Significant Side Products | Self-Condensation of Aldehyde: This is common in base-catalyzed reactions if the conditions are too harsh or the aldehyde is added too quickly. | - Use a weaker base catalyst. - Add the aldehyde slowly to the reaction mixture containing the active methylene compound and catalyst. |
| Michael Addition: The active methylene compound can sometimes undergo a Michael addition to the α,β-unsaturated product. | - Carefully control the stoichiometry of the reactants. - Monitor the reaction by TLC and stop it once the desired product is predominantly formed. | |
| Decarboxylation: In the synthesis of ethyl coumarin-3-carboxylate, harsh conditions can lead to the loss of the carboxyl group. | - Avoid prolonged heating at high temperatures. - Use milder reaction conditions where possible. | |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: Unreacted starting materials or side products may have similar polarities to the desired this compound, making separation difficult. | - Recrystallization: Experiment with different solvent systems (e.g., ethanol (B145695)/water, ethyl acetate (B1210297)/hexane) to find one that effectively separates the product. - Column Chromatography: If recrystallization is insufficient, use silica (B1680970) gel column chromatography with an optimized eluent system. |
| Product is an Oil or Low-Melting Solid: This can make isolation by filtration challenging. | - After aqueous work-up, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. - Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product. |
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data for the synthesis of coumarin (B35378) derivatives using different methods. Note that direct comparisons for this compound are limited in the literature; therefore, data for closely related compounds are presented to illustrate the typical performance of each method.
Table 1: Knoevenagel Condensation for the Synthesis of Ethyl Coumarin-3-Carboxylate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-proline (10 mol%) | Ethanol | 80 | 18 | 87-94 | [1] |
| Piperidine | Ethanol | Reflux | 4-5 | ~95 | [2] |
| Piperidine | Microwave (solvent-free) | - | 3-5 min | 85-95 | [3] |
Table 2: Pechmann Condensation for the Synthesis of 4-Methylcoumarin Derivatives
| Phenol Substrate | Catalyst | Conditions | Time | Yield (%) | Reference |
| Resorcinol | Amberlyst-15 | Microwave, 100°C | 20 min | 97 | |
| Phenol | Amberlyst-15 | Microwave, 130°C | 20 min | 43 | |
| m-Aminophenol | InCl₃ (3 mol%) | Ball mill, RT | 10 min | 92 | |
| Phenol | InCl₃ (3 mol%) | Ball mill, RT | 60 min | 52 |
Experimental Protocols
Knoevenagel Condensation for Ethyl Coumarin-3-Carboxylate Synthesis
This protocol is adapted from a procedure using a piperidine catalyst.
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
Piperidine
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (e.g., 0.1 mole) and diethyl malonate (e.g., 0.1 mole) in absolute ethanol (e.g., 25 ml).
-
Add a catalytic amount of piperidine (e.g., 0.01 mole) to the solution.
-
Heat the mixture to reflux on a water bath for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water while stirring.
-
The solid product will precipitate. Collect the precipitate by filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure ethyl coumarin-3-carboxylate.
Perkin Reaction for Coumarin Synthesis
This is a general protocol for the synthesis of coumarin from salicylaldehyde and acetic anhydride.
Materials:
-
Salicylaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
Place a mixture of salicylaldehyde (e.g., 10 g), acetic anhydride (e.g., 20 g), and freshly fused anhydrous sodium acetate (e.g., 12 g) in a dry round-bottom flask fitted with a reflux condenser.
-
Heat the mixture in an oil bath at 180°C for 8-10 hours.
-
Allow the reaction mixture to cool slightly and then pour it into a beaker containing about 400 mL of water.
-
Boil the aqueous mixture for about 15 minutes to hydrolyze the excess acetic anhydride.
-
During boiling, any unreacted salicylaldehyde will steam distill.
-
Filter the hot solution to remove any impurities.
-
Allow the filtrate to cool. The coumarin will crystallize out.
-
Collect the crystals by filtration and wash with cold water.
-
The crude coumarin can be purified by recrystallization from ethanol.
Visualizations
Caption: Experimental workflow for the Knoevenagel synthesis of ethyl coumarin-3-carboxylate.
References
Technical Support Center: Purification of Ethyl Coumarate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ethyl coumarate. Below you will find troubleshooting guides and frequently asked questions to help you resolve specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include unreacted starting materials such as p-coumaric acid and byproducts from the synthesis reaction. Depending on the synthesis route, other related phenolic compounds or isomers might also be present.
Q2: Which chromatographic method is most effective for purifying this compound?
A2: Silica (B1680970) gel column chromatography is the most frequently used and effective method for the initial purification of crude this compound.[1][2][3] For separations of impurities with very similar polarity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[3]
Q3: What are suitable solvent systems for the recrystallization of this compound?
A3: Effective solvent systems for the recrystallization of this compound typically involve a combination of a solvent in which it is soluble and a non-solvent. Common choices include ethanol/water, methanol/water, or ethyl acetate (B1210297)/hexane mixtures.[3]
Q4: My purified this compound appears as an oil instead of a solid. What could be the cause?
A4: The presence of impurities is a common reason for the failure of this compound to crystallize, as they can inhibit the formation of a crystal lattice.[3] It is also possible that the product itself has a low melting point or that residual solvent is present.
Q5: How can I confirm the purity of my this compound sample?
A5: The purity of this compound can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Comparing the spectroscopic data of your sample with literature values can confirm its identity and purity.[1][4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Purified Product | Incomplete reaction during synthesis.Product loss during aqueous work-up.Inefficient extraction.Suboptimal conditions for column chromatography. | - Monitor the reaction progress using TLC to ensure completion.[5]- Ensure the aqueous layer is neutral or slightly acidic before extraction to prevent hydrolysis of the ester.[5]- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).[5]- Optimize the eluent system for column chromatography based on TLC analysis.[3][5] |
| Presence of Multiple Spots on TLC After Column Chromatography | Co-elution of the desired product with impurities of similar polarity. | - Optimize the mobile phase by adjusting its polarity. A shallow gradient elution can improve separation.[3][5]- Consider using a different adsorbent, such as alumina, if silica gel is ineffective.[3]- For very difficult separations, preparative TLC or HPLC may be required.[3] |
| Product is Contaminated with Starting Materials (e.g., p-coumaric acid) | Incomplete reaction.Inappropriate solvent system for chromatography. | - Ensure the synthesis reaction has gone to completion by monitoring with TLC.[5]- Use a less polar solvent system at the beginning of the column chromatography to elute non-polar impurities first.[5]- An acid/base wash during work-up can help remove acidic starting materials like p-coumaric acid.[3] |
| Product Appears as an Oil or Fails to Crystallize | Presence of impurities inhibiting crystal lattice formation.Residual solvent."Oiling out" during recrystallization. | - Purify the oily product further using column chromatography to remove impurities.[3]- Attempt trituration by adding a non-solvent to induce crystallization.[3]- Use a seed crystal to initiate crystallization.[3][6]- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[5] |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
1. Preparation of the Crude Sample:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[3]
2. Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[3]
-
Pour the slurry into a chromatography column and allow the silica gel to pack under gravity.
-
Add a layer of sand to the top of the silica gel bed.[3]
3. Loading the Sample:
-
Carefully add the silica gel-adsorbed crude product to the top of the packed column.
-
Add another thin layer of sand on top of the sample.[3]
4. Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common gradient is from 1% to 20% ethyl acetate in hexane.[1][7]
-
Collect fractions and monitor the elution of the product using TLC.
5. Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexane).[4]
-
Visualize the spots under UV light.
-
Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound to achieve high purity.
1. Solvent Selection:
-
Choose a solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems include ethanol/water and ethyl acetate/hexane.[3]
2. Dissolution:
-
Place the crude or partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot soluble solvent to dissolve the solid completely.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold non-solvent.
-
Dry the crystals under vacuum to remove any remaining solvent.
Data Presentation
Table 1: Solvent Systems for Column Chromatography of this compound
| Stationary Phase | Mobile Phase (Eluent) | Reference |
| Silica Gel | Ethyl Acetate / Hexane (1:99) | [7] |
| Silica Gel | Methylene Chloride / Methanol (99:1) | [1] |
| Silica Gel | Hexane / Ethyl Acetate (6:1) | [1] |
Table 2: Purity and Yield Data from a Representative Purification
| Purification Step | Purity (%) | Yield (%) | Method of Analysis | Reference |
| Crude Product | Not Reported | - | - | - |
| After Column Chromatography | >95% (by NMR) | 93% | NMR | [7] |
| After Recrystallization | 99.37% | Not Reported | HPLC | [7] |
Visualizations
References
Technical Support Center: Optimization of Ethyl Coumarate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of p-coumaric acid to ethyl coumarate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has run to completion, but I have a very low yield of this compound, or none at all. What are the likely causes and how can I fix this?
-
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic check of your reaction components and conditions is the best approach.
-
Inactive Catalyst: If using an acid catalyst like sulfuric acid or hydrochloric acid, it may be old or have absorbed moisture, reducing its activity. Ensure you are using a fresh, concentrated acid. For enzymatic reactions, the enzyme (e.g., lipase) may have denatured due to improper storage or handling. Verify the activity of your enzyme with a positive control if possible.[1][2][3]
-
Poor Quality Starting Materials: Impurities in the p-coumaric acid or ethanol (B145695) can interfere with the reaction. Ensure the purity of your starting materials. p-Coumaric acid can degrade with prolonged exposure to light, so store it appropriately.[1]
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may be too slow at lower temperatures. For acid-catalyzed reactions, gentle reflux is often necessary.[4][5][6] However, excessive heat can lead to the decomposition of reactants or products.[3]
-
Reaction Time: The reaction may not have reached equilibrium. Consider extending the reaction time and monitoring its progress using Thin Layer Chromatography (TTC).
-
-
Presence of Water: Esterification is a reversible reaction, and the presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials, reducing the yield.[3] Use dry solvents and consider methods to remove water as it forms, such as a Dean-Stark apparatus.[3]
-
Issue 2: Formation of Multiple Byproducts
-
Question: My TLC or HPLC analysis shows multiple spots/peaks in addition to my desired this compound product. What are these byproducts and how can I minimize them?
-
Answer: The formation of byproducts can complicate purification and reduce the overall yield.
-
Side Reactions of p-Coumaric Acid: Under harsh acidic or basic conditions and/or high temperatures, p-coumaric acid can undergo other reactions. For instance, decarboxylation can occur.
-
Incomplete Reaction: Some of the additional spots may be unreacted starting materials. Ensure the reaction goes to completion by optimizing reaction time and temperature.
-
Purification Issues: Ensure your purification method (e.g., column chromatography, recrystallization) is effective at separating the product from byproducts and starting materials.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating pure this compound from the reaction mixture. What are some effective purification strategies?
-
Answer: Proper workup and purification are critical for obtaining pure this compound.
-
Neutralization: After an acid-catalyzed reaction, it is crucial to neutralize the remaining acid. This is often done by washing the organic extract with a saturated sodium bicarbonate (NaHCO₃) solution.[4][7]
-
Extraction: this compound is soluble in organic solvents like ethyl acetate (B1210297). After neutralizing the reaction mixture, extract the product into an organic solvent.[4][7]
-
Chromatography: Silica (B1680970) gel column chromatography is a common and effective method for purifying this compound. A solvent system such as hexane (B92381) and ethyl acetate is often used.[4][8]
-
Recrystallization: Once a relatively pure product is obtained, recrystallization can be used to further enhance its purity.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general chemical equation for the esterification of p-coumaric acid to this compound?
-
A1: The reaction is a Fischer esterification, where p-coumaric acid reacts with ethanol in the presence of an acid catalyst to form ethyl p-coumarate and water.
-
-
Q2: What are the most common catalysts used for this esterification?
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is placed on a TLC plate and developed in an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting material (p-coumaric acid) spot and the appearance of the product (this compound) spot indicate the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[4][8]
-
-
Q4: What are typical yields for the synthesis of this compound?
-
A4: Yields can vary depending on the reaction conditions and purification methods. Well-optimized acid-catalyzed reactions have been reported to achieve yields of over 90%.[7]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Acid-Catalyzed Method 1 | Acid-Catalyzed Method 2 |
| Starting Material | p-Coumaric Acid | p-Coumaric Acid |
| Reagent | Ethanol | Ethanol |
| Catalyst | Concentrated HCl | Sulfuric Acid |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux | 70 °C |
| Reaction Time | Overnight | 5 hours |
| Yield | 92% | Not explicitly stated |
| Reference | [7] | [4] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of p-Coumaric Acid
This protocol is based on a method described in the literature.[7]
-
Reaction Setup:
-
In a round-bottom flask, dissolve p-coumaric acid (e.g., 7.0 g, 42.6 mmol) in ethanol (106 mL).
-
Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 8 drops).
-
Add a magnetic stir bar to the flask.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to reflux.
-
Allow the reaction to proceed overnight with continuous stirring.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the resulting crude oil with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it three times with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be further purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Protocol 2: Alternative Acid-Catalyzed Esterification
This protocol is adapted from another literature procedure.[4]
-
Reaction Setup:
-
Dissolve p-coumaric acid (e.g., 100 mg, 0.61 mmol) in ethanol (10 mL).
-
Add concentrated sulfuric acid (0.1 mL, 1.9 mmol) to the solution.
-
-
Reaction:
-
Heat the reaction mixture at 70 °C under reflux for 5 hours.
-
Monitor the reaction completion using silica gel thin-layer chromatography with a 6:1 (v/v) mixture of hexane and ethyl acetate as the mobile phase.
-
-
Workup and Isolation:
-
Neutralize the reaction mixture to pH 7.0 by adding a 5% aqueous NaHCO₃ solution.
-
Evaporate the mixture to dryness under reduced pressure.
-
Add ethyl acetate (10 mL) and water (10 mL) to the dry material and mix vigorously.
-
Separate the ethyl acetate layer using a separatory funnel.
-
Evaporate the ethyl acetate layer under reduced pressure to obtain the ethyl p-coumarate product.
-
Visualizations
Caption: Workflow for acid-catalyzed this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uakron.edu [uakron.edu]
- 6. Making esters preparation ethyl ethanoate procedure esterification method uses perfumes chemistry gcse revision notes igcse revising KS4 science [docbrown.info]
- 7. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ethyl Coumarate Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of ethyl coumarate. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound, specifically p-coumaric acid ethyl ester, is the ethyl ester of p-coumaric acid and belongs to the class of cinnamate (B1238496) esters.[1][2][3] It is described as a light yellow to light brown powder.[1][4] Understanding its solubility is the first step in developing a crystallization protocol. It is generally insoluble in water but soluble in various organic solvents.[5][6]
Q2: Which solvents are commonly used for the crystallization of this compound and related compounds?
Ethyl p-coumarate is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][4] For crystallization, the ideal solvent is one in which the compound is highly soluble at high temperatures but has low solubility at cold temperatures.[7][8] Mixed solvent systems, such as aqueous methanol (B129727) or aqueous ethanol (B145695), have been successfully used for the recrystallization of other simple coumarins.[9] A common purification method mentioned involves dissolving the crude product in ethyl acetate, followed by washing and evaporation, which yields a crystalline powder.[10][11]
Q3: What is "oiling out" and why is it a common problem?
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a common and undesirable phenomenon in crystallization where a supersaturated solution forms a second liquid phase (an oil or emulsion) instead of solid crystals.[12][13] This often happens when the solution is highly supersaturated, cooled too quickly, or when the melting point of the solid is low or depressed by impurities.[13][14] The oil phase can be a good solvent for impurities, leading to a final product with lower purity.[12]
Troubleshooting Guides
Issue 1: No Crystals Are Forming
Q: My solution of this compound remains clear after cooling and no crystals have formed. What should I do?
This indicates that the solution is not sufficiently supersaturated. Several techniques can be employed to induce crystallization.
Troubleshooting Steps:
-
Increase Concentration: If you have used too much solvent, the concentration of this compound may be too low for crystals to form.[14]
-
Induce Nucleation: Crystal growth requires nucleation sites. In very clean solutions of high-purity compounds, these sites may be absent.[16]
-
Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[14][16]
-
Seeding: Add a "seed crystal"—a tiny amount of solid this compound—to the solution.[14][16] This provides a template for crystal growth. If no solid is available, dip a glass rod into the solution, let the solvent evaporate to leave a small solid residue on the rod, and then re-introduce it into the solution.[14]
-
-
Reduce Temperature: Further reduce the temperature of the solution by placing it in an ice bath or refrigerator. Lower temperatures decrease solubility and can help induce crystallization.[16]
-
Use an Anti-Solvent: If the compound is very soluble in your chosen solvent, you can slowly add an "anti-solvent" (a solvent in which this compound is insoluble but that is miscible with the primary solvent) until the solution becomes cloudy, indicating the start of precipitation.[7][16]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Q: My this compound is forming an oil or sticky precipitate at the bottom of the flask. How can I get crystals?
Oiling out is a frequent challenge that must be overcome to obtain pure, crystalline material. The primary goal is to slow down the process to allow molecules to arrange themselves into a crystal lattice.
Troubleshooting Steps:
-
Reduce Supersaturation: Oiling out often occurs at high levels of supersaturation.[13][17]
-
Lower the Crystallization Temperature: The oiling out may be occurring at a temperature above the compound's melting point (or the melting point of the impure mixture).
-
Action: By adding more solvent as described above, you ensure that the solution remains unsaturated until it has cooled to a lower temperature, where crystallization is more likely to occur directly from the solution.
-
-
Utilize Seeding: Adding seed crystals can encourage direct crystallization, bypassing the formation of the oil phase.
Issue 3: Crystals Are Too Small or Impure
Q: I managed to get crystals, but they are very fine needles or appear discolored. How can I improve crystal size and purity?
The size and purity of crystals are directly related to the rate of their formation. Rapid crystallization traps impurities and leads to smaller crystals.
Troubleshooting Steps:
-
Slow Down Crystal Growth: Rapid crystal formation, often called "crashing out," traps impurities.
-
Action: Re-dissolve the solid in the minimum amount of hot solvent, then add a slight excess of solvent to ensure the solution is not oversaturated. Cool the solution as slowly as possible. An insulated container or a dewar can be used for very slow cooling.[14]
-
-
Use a Different Solvent System: The choice of solvent significantly impacts crystal morphology.
-
Action: Experiment with different solvents or mixed solvent systems. A table of potential solvents is provided below. For coumarins, mixed solvents like aqueous ethanol have proven effective.[9]
-
-
Remove Impurities: If the solution is colored and the pure compound is not, activated carbon can be used to remove colored impurities.
Data and Protocols
Table 1: Solubility Data for Ethyl p-Coumarate
| Solvent | Solubility | Reference |
| Water | 1.08 g/L (Predicted) | [5] |
| DMSO | 38 mg/mL | [6] |
| Ethanol | 38 mg/mL | [6] |
| Chloroform | Soluble | [1][4] |
| Dichloromethane | Soluble | [1][4] |
| Ethyl Acetate | Soluble | [1][4] |
| Acetone | Soluble | [1][4] |
Experimental Protocol: General Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent using the data in Table 1. A good starting point is ethanol or an ethyl acetate/hexane mixture. The ideal solvent should dissolve this compound when hot but not when cold.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at its boiling point. Add the solvent in small portions while heating and swirling.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If carbon was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Rinse the original flask and filter paper with a small amount of hot solvent.[7]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[14]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.[7]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for the "oiling out" phenomenon.
Caption: Decision-making process for inducing crystallization.
References
- 1. p-Coumaric acid ethyl ester CAS#: 7362-39-2 [m.chemicalbook.com]
- 2. This compound | C11H12O3 | CID 676946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Coumaric Acid Ethyl Ester | Drug Metabolite | TargetMol [targetmol.com]
- 4. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]
- 5. Showing Compound p-Coumaric acid ethyl ester (FDB000258) - FooDB [foodb.ca]
- 6. selleckchem.com [selleckchem.com]
- 7. rubingroup.org [rubingroup.org]
- 8. mt.com [mt.com]
- 9. old.rrjournals.com [old.rrjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
overcoming low solubility of ethyl coumarate in bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of ethyl coumarate in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound, also known as ethyl p-coumarate, is a derivative of p-coumaric acid.[1][2] It is a hydrophobic compound characterized by low solubility in water and is considered slightly soluble to insoluble in aqueous solutions.[3][4] However, it is readily soluble in various organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), chloroform, and acetone.[2][4]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I prevent it?
This is a common issue when working with hydrophobic compounds. Precipitation occurs because the compound, which is stable in a high concentration of organic solvent, becomes insoluble when diluted into a predominantly aqueous environment. To prevent this:
-
Perform Serial Dilutions: Instead of a single large dilution, prepare a highly concentrated stock in an organic solvent and then perform a series of stepwise dilutions into your final assay buffer.[5] This gradual decrease in solvent concentration helps maintain solubility.
-
Ensure Vigorous Mixing: When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid and uniform dispersion.[5]
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible to avoid artifacts and cellular toxicity. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.[5]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to prevent solvent-induced toxicity.[5] However, some cell lines or assays may tolerate up to 1%. It is crucial to perform a solvent tolerance test to determine the highest concentration of your chosen solvent that does not affect your specific assay's outcome.[5]
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
Yes, for ionizable compounds, pH adjustment can significantly enhance solubility.[5] Ethyl (2e)-3-(4-hydroxyphenyl)prop-2-enoate is a very weakly acidic compound.[3] For acidic compounds, increasing the pH of the buffer may improve solubility.[5] Always ensure the final pH of the buffer is compatible with your experimental system (e.g., cells, enzymes).
Q5: Are there any alternative solubilization agents I can use besides common organic solvents?
If optimizing solvent concentration and dilution techniques is insufficient, several solubilizing agents, or excipients, can be employed:
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[6][7][8]
-
Surfactants: Agents like Tween 80 or Poloxamers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5][9] The typical concentration for these agents ranges from 0.01-1% (v/v), but it's important to test for potential interference with cell membranes or assay readouts.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound is "crashing out" of solution due to the rapid shift from organic solvent to an aqueous environment. | 1. Optimize Dilution Protocol: Prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO. Perform a serial dilution, not a single-step dilution, into the final assay medium while vortexing vigorously.[5] 2. Lower Final Concentration: Test a lower final concentration of this compound in your assay. |
| Inconsistent or non-reproducible assay results | The compound may not be fully dissolved, leading to variations in the effective concentration between wells or experiments. This is a known issue with poorly soluble compounds.[10] | 1. Confirm Stock Solution Clarity: Before each use, ensure your stock solution is completely dissolved. If crystals are visible, warm the solution gently and/or sonicate.[5][10] 2. Use a Solubilizing Agent: Consider incorporating a solubilizing agent like HP-β-cyclodextrin into your assay buffer to maintain the solubility of this compound.[6][7] |
| Observed cellular toxicity or assay interference | The concentration of the organic solvent (e.g., DMSO) may be too high for your specific cells or assay components. | 1. Run a Solvent Tolerance Control: Perform a control experiment with varying concentrations of the solvent alone to determine the maximum tolerable concentration that does not affect the assay readout.[5] 2. Reduce Final Solvent Concentration: Aim for a final DMSO concentration of <0.5%.[5] This may require preparing a more concentrated initial stock. |
| Limited solubility even with co-solvents | The inherent hydrophobicity of this compound restricts its solubility in aqueous media, even with a small percentage of co-solvent. | 1. Employ Cyclodextrins: Use cyclodextrins to form an inclusion complex, which significantly enhances aqueous solubility.[6][11] See the protocol below. 2. Explore Lipid-Based Formulations: For in vivo or certain in vitro models, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[9][12] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Approx. Molarity (mM) | Source(s) |
| Water | 1.08 g/L (Predicted) | ~5.6 | [3] |
| Water | Insoluble | N/A | [4] |
| DMSO | 38 mg/mL | 197.7 | [4] |
| DMSO | 55 mg/mL | 286.15 | [13] |
| DMSO | 100 mg/mL | 520.26 | [14] |
| Ethanol | 38 mg/mL | 197.7 | [4] |
Note: The solubility in DMSO can be affected by absorbed moisture. Using fresh, anhydrous DMSO is recommended for preparing stock solutions.[4]
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
This protocol describes the standard method for preparing a high-concentration stock solution in an organic solvent.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-100 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is completely dissolved.[5][13] A clear, particle-free solution indicates successful dissolution.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation and moisture absorption.[5][15]
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
This protocol outlines the use of cyclodextrins to prepare an aqueous solution of this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Prepare Cyclodextrin (B1172386) Solution: Prepare an aqueous solution of HP-β-CD in your desired assay buffer (e.g., PBS, cell culture medium) at a concentration known to be effective (e.g., 1-10% w/v). Stir until the cyclodextrin is fully dissolved.
-
Prepare this compound Stock: Prepare a highly concentrated stock of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO (e.g., 200 mM).
-
Form the Inclusion Complex: While vigorously stirring the cyclodextrin solution, add the this compound stock solution dropwise. The molar ratio of cyclodextrin to the compound is critical and may need optimization (a common starting point is a 5:1 to 10:1 molar excess of cyclodextrin).
-
Equilibration: Allow the mixture to stir at room temperature for at least 1-2 hours (or overnight) to allow for the formation of the inclusion complex. The solution should become clear as the this compound is encapsulated by the cyclodextrin molecules.
-
Sterilization (Optional): If for use in cell culture, sterilize the final complex solution by filtering it through a 0.22 µm syringe filter.
-
Application: The resulting aqueous solution of the this compound-cyclodextrin complex can now be used for dilutions in your bioassay. Remember to include a vehicle control containing the same concentration of cyclodextrin solution.
Visualizations
Caption: Workflow for handling poorly soluble compounds like this compound.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Caption: Potential biological pathways affected by this compound.
References
- 1. This compound|For Research Use [benchchem.com]
- 2. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]
- 3. Showing Compound p-Coumaric acid ethyl ester (FDB000258) - FooDB [foodb.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p-Coumaric Acid Ethyl Ester | Drug Metabolite | TargetMol [targetmol.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Efficient Synthesis of Ethyl Coumarate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of ethyl coumarate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield in Pechmann Condensation
Q: I am performing a Pechmann condensation to synthesize a coumarin (B35378) derivative, but my yield is very low. What are the potential causes and how can I improve it?
A: Low yields in the Pechmann condensation are a common issue and can stem from several factors. A systematic evaluation of your experimental setup is crucial.[1]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, non-optimal temperature, or inefficient mixing.[1] For example, some high-temperature cyclizations require maintaining temperatures between 220 and 280°C to maximize yield.[1]
-
Purity of Starting Materials: The purity of your phenol (B47542) and β-keto ester is critical. Impurities can interfere with the reaction or lead to the formation of unwanted side products.[1]
-
Catalyst Issues: The acid catalyst may be old, inactive, or used in an incorrect amount. The efficiency of the Pechmann reaction is highly dependent on the catalyst.[1][2]
-
Atmospheric Moisture: Many reagents and catalysts used in the Pechmann condensation are sensitive to moisture. It is advisable to conduct the reaction under anhydrous conditions when specified.[1]
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the purity of your phenol and ethyl acetoacetate (B1235776) using appropriate analytical techniques.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Evaluate Your Catalyst:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Side Product Formation in Knoevenagel Condensation
Q: My Knoevenagel condensation for this compound synthesis is producing significant side products, which is complicating purification and reducing my yield. What are the likely side reactions and how can I minimize them?
A: Side product formation in the Knoevenagel condensation is often related to the choice of catalyst and reaction conditions.
-
Self-Condensation of the Aldehyde: Using a strong base as a catalyst can induce the self-condensation of salicylaldehyde (B1680747).[5]
-
Michael Addition: The α,β-unsaturated product can sometimes undergo a subsequent Michael addition with the active methylene (B1212753) compound.
Troubleshooting Steps:
-
Catalyst Selection: Use a weak base catalyst such as piperidine (B6355638), triethylamine (B128534), or 1,4-diazabicyclo[2.2.2]octane (DABCO) to avoid self-condensation of the aldehyde.[3][5] L-proline has also been reported as an effective catalyst for this reaction.[6]
-
Control Stoichiometry: Use a slight excess of the active methylene compound (e.g., diethyl malonate or ethyl cyanoacetate) to favor the desired condensation.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions. Many Knoevenagel condensations for coumarin synthesis proceed well at room temperature or with gentle heating.[3]
Problem 3: Difficulty in Removing the Acid Catalyst During Work-up
Q: I am using a homogeneous acid catalyst (e.g., H₂SO₄, HCl) for my this compound synthesis and am having trouble completely removing it during the work-up, which is affecting my product purity. What is the best way to address this?
A: Removing homogeneous acid catalysts can be challenging.
-
Neutralization and Extraction: A typical work-up involves neutralizing the excess acid with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] This converts the acid into a salt that can be removed by extraction with water. However, emulsions can form, making separation difficult.
Troubleshooting and Alternative Solutions:
-
Thorough Washing: Wash the organic layer multiple times with a saturated NaHCO₃ solution, followed by washing with brine to help break any emulsions.[7]
-
Switch to a Heterogeneous Catalyst: The most effective solution is to use a solid acid catalyst. These catalysts, such as Amberlyst-15 or zeolites, can be easily removed by simple filtration at the end of the reaction, simplifying the work-up procedure and often leading to a purer product.[2][4][8]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most widely employed methods for synthesizing coumarin derivatives, including this compound, are the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction.[2][3][9][10] The esterification of p-coumaric acid is also a direct route.[4][11]
Q2: How do I choose the right catalyst for my synthesis?
A2: The choice of catalyst is crucial and often depends on the specific synthetic route and desired reaction conditions.
-
Pechmann Condensation: This reaction is typically acid-catalyzed. While strong mineral acids like H₂SO₄ are effective, they can be corrosive.[2] Solid acid catalysts such as Amberlyst-15, zeolites, and sulfated zirconia are often preferred as they are reusable and lead to easier work-up.[2][4][12] Lewis acids like AlCl₃, InCl₃, and SnCl₂·2H₂O are also used.[2][13]
-
Knoevenagel Condensation: This reaction is generally catalyzed by a weak base. Piperidine and triethylamine are classic choices.[3] Other effective catalysts include DABCO and L-proline.[5][6]
-
Perkin Reaction: This reaction typically uses the alkali salt of the acid anhydride (B1165640) as a weak base catalyst.[14]
-
Esterification of p-Coumaric Acid: This reaction is acid-catalyzed, with concentrated HCl or H₂SO₄ being common choices.[4][11] Solid acid catalysts like Amberlyst-15 can also be used as a safer and more environmentally friendly alternative.[4]
Q3: What are the advantages of using a solid acid catalyst?
A3: Solid acid catalysts offer several advantages over traditional homogeneous acid catalysts:[2]
-
Ease of Separation: They can be easily removed from the reaction mixture by filtration.
-
Reusability: Many solid acid catalysts can be recovered and reused multiple times, making the process more cost-effective and environmentally friendly.
-
Reduced Corrosion: They are generally less corrosive than strong mineral acids, leading to safer handling and less damage to equipment.
-
Minimized Waste: They reduce the amount of salt waste generated during neutralization.
Data Presentation
Table 1: Comparison of Catalysts for the Pechmann Condensation
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Resorcinol (B1680541), Ethyl Acetoacetate | None | RT | 0.5 | 80 | [2] |
| Amberlyst-15 | Resorcinol, Ethyl Acetoacetate | None | 130 | 1 | 97 | [15] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | Phloroglucinol, Ethyl Acetoacetate | None | 120 | 0.5 | 88 | [9] |
| SnCl₂·2H₂O | Phenol, Ethyl Acetoacetate | Ethanol (B145695) | Reflux | 1.5 | 85 | [13] |
| Sulfamic Acid | Phenol, Ethyl Acetoacetate | None | 100 | 0.33 | 92 | [16] |
Table 2: Comparison of Catalysts for the Knoevenagel Condensation
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Salicylaldehyde, Diethyl Malonate | Ethanol | 70-80 | 4-6 | ~95 | [3] |
| L-proline | Salicylaldehyde, Diethyl Malonate | Ethanol | 80 | Overnight | 69 | [6] |
| DABCO | 4-Fluorobenzaldehyde, Ethyl Cyanoacetate | [HyEtPy]Cl/H₂O | 50 | ~0.67 | 97 | [5] |
| PPI | Salicylaldehyde, Ethyl 2-cyanoacetate | Water | RT | - | 87-93 | [17] |
Experimental Protocols
Protocol 1: Pechmann Condensation using Amberlyst-15
This protocol is adapted for the synthesis of 7-hydroxy-4-methylcoumarin.
-
Reaction Setup: In a round-bottom flask, mix resorcinol (1.0 eq) and ethyl acetoacetate (1.0 eq).
-
Catalyst Addition: Add Amberlyst-15 (10 mol%) to the mixture.
-
Reaction: Heat the mixture at 110-130°C with stirring.[12][15]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethanol to the solidified mass and heat to dissolve the product.
-
Isolation: Filter the hot solution to remove the Amberlyst-15 catalyst.
-
Purification: Allow the filtrate to cool to room temperature. The product will crystallize. Collect the crystals by filtration and wash with cold ethanol.
Protocol 2: Knoevenagel Condensation using Piperidine
This protocol is for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate.
-
Reaction Setup: To a round-bottom flask, add salicylaldehyde (1.0 eq), diethyl malonate (1.1 eq), and absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.[3]
-
Reaction: Heat the reaction mixture to reflux (70-80°C).[3]
-
Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture into ice-cold water with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. benchchem.com [benchchem.com]
- 4. This compound|For Research Use [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. benchchem.com [benchchem.com]
- 8. iiste.org [iiste.org]
- 9. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iiste.org [iiste.org]
- 13. researchgate.net [researchgate.net]
- 14. Perkin reaction - Wikipedia [en.wikipedia.org]
- 15. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl Coumarin-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl coumarin-3-carboxylate. The following information is designed to address specific issues that may be encountered during this synthesis, particularly when utilizing the Knoevenagel condensation of salicylaldehyde (B1680747) and diethyl malonate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing ethyl coumarin-3-carboxylate?
The most common and efficient method for synthesizing ethyl coumarin-3-carboxylate is the Knoevenagel condensation. This reaction involves the condensation of salicylaldehyde with an active methylene (B1212753) compound, in this case, diethyl malonate, in the presence of a basic catalyst.[1] The initial condensation is followed by an intramolecular cyclization (lactonization) to form the coumarin (B35378) ring.
Q2: Which catalysts are typically used for this reaction, and how do I choose one?
Weak organic bases are the preferred catalysts for this reaction. Common choices include:
-
Piperidine (B6355638): A highly effective and widely used catalyst for the Knoevenagel condensation.[1]
-
Pyridine: Another commonly used basic catalyst.
-
L-proline: An environmentally friendly amino acid catalyst that can give high yields.
-
Chitosan: A green and recyclable catalyst.[2]
The choice of catalyst can influence reaction time and yield. For instance, using piperidine often requires reflux conditions, while some greener catalysts may work efficiently at room temperature.
Q3: My reaction is not proceeding to completion, or the yield is very low. What are the possible causes?
Low yields or incomplete reactions can stem from several factors:
-
Inactive Catalyst: Ensure your catalyst, especially if it is a secondary amine like piperidine, is fresh. Older stock can be less effective.
-
Insufficient Heating: Many protocols require refluxing in a solvent like ethanol (B145695) to proceed at an optimal rate. Ensure your reaction has reached the target temperature.
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct.[3] An excess of water can inhibit the reaction. Using absolute ethanol and ensuring your glassware is dry is crucial. For sensitive reactions, a Dean-Stark apparatus can be used to remove water azeotropically.
Q4: What are the common impurities or byproducts I should look out for?
Common impurities include unreacted salicylaldehyde and several side products that can form under certain conditions. These side products include chromone (B188151) derivatives, products from the self-condensation of diethyl malonate, and ring-opened products.
Q5: How can I purify the final product?
The most common method for purifying crude ethyl coumarin-3-carboxylate is recrystallization, often from an ethanol/water mixture. If recrystallization is insufficient to remove impurities, silica (B1680970) gel column chromatography is a reliable alternative.
Troubleshooting Guide: Side Reactions and Their Mitigation
Side reactions can significantly lower the yield and complicate the purification of ethyl coumarin-3-carboxylate. The following table and troubleshooting guide address the most common side reactions.
Summary of Reaction Conditions and Potential Byproducts
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Potential Side Products | Reference |
| Piperidine | Ethanol | Reflux (~78) | 87-95 | Chromone derivatives, diethyl malonate self-condensation products | [1][4] |
| L-proline | Triethanolamine | Room Temp. | 94 | Minimal side products reported | |
| Chitosan | Ethanol | 70 | 87 | Minimal side products reported | [2] |
| Sodium Ethoxide | Ethanol | Room Temp. | 35 | Increased risk of self-condensation and ring-opening | [4][5] |
| Microwave (solvent-free) | N/A | High | 86 | Potential for thermal degradation if not controlled | [5] |
Issue 1: Formation of an Isomeric Byproduct (Chromone Derivative)
Symptoms:
-
A second spot on the TLC plate with a similar Rf value to the product.
-
NMR spectra showing unexpected peaks, indicating the presence of an isomer.
Cause:
Under certain conditions, a competing cyclization pathway can lead to the formation of ethyl 2-hydroxy-4-oxo-4H-chromene-3-carboxylate, a chromone derivative. This occurs when the initial Knoevenagel adduct undergoes an intramolecular acylation followed by tautomerization, rather than the desired lactonization.
Solutions:
-
Catalyst Choice: Weaker bases like piperidine or L-proline are less likely to promote the chromone formation pathway compared to stronger bases like sodium ethoxide.
-
Temperature Control: Running the reaction at the lowest effective temperature can favor the thermodynamically more stable coumarin product. Avoid excessive heating.
Issue 2: Self-Condensation of Diethyl Malonate
Symptoms:
-
Formation of a viscous, oily byproduct.
-
Low yield of the desired coumarin, even with complete consumption of salicylaldehyde.
Cause:
Strong bases can deprotonate diethyl malonate, which can then react with another molecule of diethyl malonate in a Claisen-type self-condensation.
Solutions:
-
Use a Weak Base: Employ a weak base like piperidine or an amino acid catalyst instead of strong bases like sodium ethoxide or potassium hydroxide.[6]
-
Stoichiometry: Use a slight excess of salicylaldehyde relative to diethyl malonate to ensure the latter is consumed in the desired reaction.
-
Order of Addition: Add the catalyst to the mixture of salicylaldehyde and diethyl malonate. Pre-mixing the base with diethyl malonate can encourage self-condensation.
Issue 3: Ring-Opening of the Coumarin Product
Symptoms:
-
The appearance of water-soluble impurities during workup.
-
A decrease in the yield of the isolated product after purification.
-
In some cases, the smell of salicylaldehyde may reappear.
Cause:
The lactone ring of the coumarin is susceptible to nucleophilic attack and hydrolysis, especially under strongly basic conditions.[4][5] This can lead to the formation of the corresponding salicylaldehyde and other degradation products.
Solutions:
-
Avoid Excess Base: Use a catalytic amount of the base.
-
Neutralize After Reaction: During the workup, ensure the reaction mixture is neutralized before any concentration or heating steps to prevent base-catalyzed hydrolysis.
-
Purification Conditions: Avoid prolonged exposure to basic conditions during purification.
Experimental Protocols
Optimized Protocol for the Synthesis of Ethyl Coumarin-3-carboxylate
This protocol is optimized to minimize the formation of side products.
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
Piperidine (freshly opened or distilled)
-
Absolute Ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylaldehyde (1.0 eq), diethyl malonate (1.1 eq), and absolute ethanol.
-
Stir the mixture to ensure homogeneity.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of ice-cold water with stirring to precipitate the crude product.
-
Filter the solid product using a Büchner funnel and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure ethyl coumarin-3-carboxylate.
-
Dry the purified crystals under vacuum.
Visualizing Reaction Pathways and Troubleshooting
Main Reaction and Side Reaction Pathways
Caption: Main and side reaction pathways in the synthesis of ethyl coumarin-3-carboxylate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
stability issues of ethyl coumarate in solution
Welcome to the technical support center for ethyl coumarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The two primary stability concerns for this compound are hydrolysis and photodegradation. As an ester, it is susceptible to hydrolysis, particularly in aqueous solutions under acidic or basic conditions, which breaks it down into p-coumaric acid and ethanol (B145695). Additionally, its structure, containing a phenolic group and a conjugated double bond, makes it sensitive to light, which can lead to cis-trans isomerization and other degradation products.[1]
Q2: What is the recommended way to prepare and store stock solutions of this compound?
A2: For maximum stability, it is recommended to prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol.[2] Aliquot the stock solution into single-use volumes in amber glass vials or tubes wrapped in aluminum foil to protect from light.[1] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Q3: My this compound solution precipitated after I diluted my DMSO stock into an aqueous buffer. What happened and how can I fix it?
A3: This is a common issue related to the low aqueous solubility of this compound.[2] When a concentrated DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent (DMSO) drops significantly, and the compound may precipitate if its concentration exceeds its solubility limit in the final aqueous medium. To resolve this, you can try:
-
Reducing the final concentration: Your target concentration may be too high for the aqueous buffer.
-
Increasing the percentage of co-solvent: If your experimental system allows, increasing the final percentage of DMSO or adding another co-solvent like ethanol might keep the compound in solution.
-
Preparing a more dilute stock solution: This will result in a lower final DMSO concentration for the same target concentration of this compound.
-
Checking the buffer pH: Ensure the pH of your buffer is not causing the compound to become less soluble. For phenolic compounds, extreme pH values can alter solubility.
Q4: I see an unexpected peak in my HPLC chromatogram when analyzing my this compound sample. What could it be?
A4: An unexpected peak is likely a degradation product. Based on the known instabilities of this compound, the most common culprits are:
-
p-Coumaric acid: This is the product of hydrolysis. It will typically have a shorter retention time than this compound on a reverse-phase HPLC column.
-
cis-Ethyl coumarate: The standard form is trans-ethyl coumarate. Exposure to UV light (including ambient lab light) can cause it to isomerize to the cis form, which will likely appear as a separate peak, often eluting close to the trans isomer.[1]
-
Photodegradation products: Prolonged light exposure can lead to other degradation products, such as cyclobutane (B1203170) dimers (truxillic or truxinic acid derivatives), especially in concentrated solutions.[1]
To identify the peak, you can run standards of potential degradation products (like p-coumaric acid) or use techniques like LC-MS to determine the mass of the unknown compound.
Q5: How stable is this compound in typical cell culture media?
A5: Phenolic compounds can exhibit significant instability in cell culture media (e.g., DMEM) at 37°C.[3] The complex composition of media, physiological pH, and incubation temperature can accelerate degradation. The stability is often lower in culture media than in simple buffers or human plasma, where protein binding can have a protective effect.[3] It is strongly recommended to determine the stability of this compound in your specific cell culture medium and under your experimental conditions to ensure the concentration of the active compound does not significantly decrease over the course of your experiment.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Reproducibility in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Degradation after dilution | Prepare fresh dilutions of your stock solution in your final assay buffer or media immediately before each experiment. Do not store working dilutions. |
| Photodegradation during experiment | Protect your samples from light at all stages. Use amber plates or cover standard plates with foil. Minimize exposure to ambient light during sample handling.[1] |
| Adsorption to plasticware | Consider using low-adhesion microplates or glass inserts, especially for low-concentration solutions. Run a control experiment to quantify recovery from plasticware. |
| Hydrolysis in aqueous buffer | Determine the stability of this compound in your assay buffer over the time course of your experiment. If significant degradation occurs, consider shortening the incubation time or adjusting the buffer pH if possible. |
Issue 2: Drifting Retention Times or Peak Areas in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Buffer precipitation in mobile phase | If using a gradient with a high organic phase concentration, ensure your buffer salts are soluble across the entire gradient. Phosphate buffers are known to precipitate at high acetonitrile (B52724) concentrations.[4] |
| Sample degradation in autosampler | If the autosampler is not cooled, samples may degrade while waiting for injection. Use a cooled autosampler (e.g., 4°C) and analyze samples promptly after preparation. |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature, which ensures reproducible chromatography. |
| Inconsistent sample preparation | Ensure a consistent and validated sample preparation workflow, including solvent composition and final concentration. |
Data on this compound Stability
| Parameter | Solvent/Condition | Observation/Recommendation | Reference |
| Stock Solution Storage | DMSO | Stable for 1 month at -20°C, 6 months at -80°C. | - |
| Chemical Incompatibility | Water | Susceptible to hydrolysis. Avoid prolonged storage in aqueous solutions. | - |
| Primary Degradation Pathway | Aqueous Solutions (especially acidic or basic) | Hydrolysis to p-coumaric acid and ethanol. | - |
| Secondary Degradation Pathway | UV Light Exposure | Photodegradation, including trans to cis isomerization. | [1][5] |
| Solubility | DMSO | ~38 mg/mL (197.7 mM) | [2] |
| Ethanol | ~38 mg/mL | [2] | |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method capable of separating this compound from its primary hydrolytic degradation product, p-coumaric acid.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Acetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector. Monitor at 310 nm for this compound and 290 nm for p-coumaric acid for optimal sensitivity for each compound.[6][7]
-
Expected Elution Order: p-Coumaric acid will elute before this compound.
Protocol 2: Conducting a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a molecule and to validate that your analytical method is "stability-indicating."
-
Prepare Solutions: Prepare a solution of this compound in a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solution at 60°C for 48 hours, protected from light.
-
Photodegradation: Expose the solution to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in foil at the same temperature.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase and analyze using the stability-indicating HPLC method (Protocol 1).
-
Evaluation: Compare the chromatograms of the stressed samples to an unstressed control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 5. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Methods for Separating Ethyl Coumarate Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining High-Performance Liquid Chromatography (HPLC) methods for the separation of ethyl coumarate isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound positional (ortho, meta, para) and geometric (cis/trans) isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between positional isomers (o-, m-, p-) | Inadequate stationary phase selectivity. | Switch from a standard C18 column to a phenyl-hexyl column to enhance π-π interactions with the aromatic rings of the isomers. This can improve selectivity between positional isomers.[1][2][3] |
| Mobile phase composition not optimal. | Adjust the organic modifier (acetonitrile or methanol) to water/buffer ratio. A lower percentage of the organic modifier can increase retention and improve separation. | |
| Co-elution of cis and trans isomers | Insufficient hydrophobic interaction difference. | Optimize the mobile phase on a C18 column. A mobile phase of acidified water and methanol (B129727) or acetonitrile (B52724) is a good starting point. The trans isomer is generally more stable and often more retained. |
| Inappropriate column chemistry. | While a C18 is often sufficient, for challenging separations, a cholesterol-based column could provide shape-based selectivity suitable for geometric isomers. | |
| Peak tailing for all isomers | Secondary interactions with the stationary phase. | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of any residual silanol (B1196071) groups on the column. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inconsistent retention times | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature, as temperature can affect mobile phase viscosity and analyte interaction with the stationary phase. |
| Mobile phase preparation variability. | Prepare fresh mobile phase for each run and ensure it is thoroughly degassed to prevent bubble formation. | |
| Broad peaks | Low column efficiency. | Decrease the flow rate to allow for better mass transfer between the mobile and stationary phases. Ensure the column is not old or contaminated. |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the initial mobile phase composition to ensure good peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating this compound isomers?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of an acidified water/methanol or water/acetonitrile mixture is commonly used. For positional isomers, a phenyl-hexyl column may provide better initial selectivity.[1][2][3]
Q2: How can I identify the cis and trans isomers in my chromatogram?
A2: The trans isomer of coumaric acid derivatives is generally more stable and often present in higher abundance. In reversed-phase chromatography, the trans isomer is typically more hydrophobic and, therefore, more retained, resulting in a longer retention time compared to the cis isomer. To confirm, you can inject a standard of the pure trans isomer. Additionally, UV irradiation can be used to induce the conversion of the trans isomer to the cis isomer, which can aid in peak identification.
Q3: Which type of column is best for separating the o-, m-, and p- isomers of this compound?
A3: While a standard C18 column can provide some separation, a phenyl-hexyl column is often a better choice for positional isomers of aromatic compounds like this compound.[1][2][3] The phenyl groups in the stationary phase provide alternative selectivity through π-π interactions with the aromatic ring of the analytes, which can significantly improve the resolution of positional isomers that have very similar hydrophobicities.[1][2][3]
Q4: Can changing the organic modifier in the mobile phase improve separation?
A4: Yes, switching between acetonitrile and methanol can alter the selectivity of the separation. Methanol is a protic solvent and can engage in hydrogen bonding interactions, while acetonitrile is aprotic. This difference in solvent properties can change the elution order and improve the resolution of closely eluting isomers.
Q5: What is the role of acid in the mobile phase for this separation?
A5: Adding a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase serves two main purposes. First, it suppresses the ionization of the phenolic hydroxyl group on the this compound molecule, leading to more consistent retention and sharper peaks. Second, it minimizes interactions between the analytes and any free silanol groups on the silica-based stationary phase, which helps to reduce peak tailing.
Experimental Protocols
Protocol 1: Separation of this compound Positional Isomers (o-, m-, p-)
This method is optimized for the baseline separation of ortho, meta, and para isomers of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV or DAD detector |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 310 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Prepare a stock solution of the mixed this compound isomers at 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase (70% A, 30% B) to a final concentration of 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Separation of Ethyl p-Coumarate cis/trans Isomers
This method is designed for the separation of the geometric isomers of ethyl p-coumarate.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV or DAD detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol : Water : Acetic Acid (65:34:1 v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25 °C |
| Detection Wavelength | 310 nm[4] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve the ethyl p-coumarate sample in methanol to a concentration of 100 µg/mL.
-
To generate a higher proportion of the cis isomer for identification, a portion of the solution can be exposed to UV light (e.g., 365 nm) for several hours.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Visualizations
Caption: A workflow for developing an HPLC method for this compound isomer separation.
Caption: A troubleshooting decision tree for common HPLC separation issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Ethyl Coumarate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of ethyl coumarate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound and its derivatives?
A1: The primary challenges stem from two main physicochemical properties:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low solubility in aqueous environments, such as the gastrointestinal fluids. This can limit its dissolution rate, which is a prerequisite for absorption.
-
Limited Permeability: While its lipophilicity can favor passive diffusion across the intestinal epithelium, extensive first-pass metabolism in the gut wall and liver can significantly reduce the amount of active compound reaching systemic circulation.
Q2: What are the main strategies to overcome the low bioavailability of this compound derivatives?
A2: Several formulation and medicinal chemistry strategies can be employed:
-
Nanoformulations: Encapsulating this compound into nanocarriers like solid lipid nanoparticles (SLNs), polymeric micelles, or nanoemulsions can improve its solubility, protect it from degradation, and enhance its absorption.[1][2][3]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug can be effective. The prodrug is then converted to the active this compound in the body.[4][5][6][7][8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound, forming inclusion complexes with increased aqueous solubility.[9][10][11][12]
-
Co-administration with Absorption Enhancers: Certain excipients, known as absorption or permeation enhancers, can be co-administered to transiently increase the permeability of the intestinal epithelium.[13][14][15]
Q3: How does esterification of p-coumaric acid to this compound affect its properties?
A3: The esterification of the carboxylic acid group of p-coumaric acid to form this compound increases the molecule's lipophilicity. This modification can lead to improved membrane permeability. However, it may also decrease aqueous solubility, presenting a trade-off that often needs to be addressed through formulation strategies.
Troubleshooting Guides
Problem 1: Low in vitro dissolution rate of a new this compound derivative.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of the derivative. | Prepare a solid dispersion of the compound in a hydrophilic polymer (e.g., PVP, HPMC). | Increased surface area and amorphous nature of the compound in the dispersion should lead to a faster dissolution rate. |
| Formulate the derivative into a nanoemulsion or self-microemulsifying drug delivery system (SMEDDS). | The small droplet size of the emulsion will increase the surface area for dissolution and absorption. | |
| Prepare an inclusion complex with a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin).[9][12] | The complex will have a higher aqueous solubility than the free compound, leading to improved dissolution. | |
| Compound precipitation in the dissolution medium. | Adjust the pH of the dissolution medium to a range where the compound is more soluble. | Determine the pH-solubility profile to find the optimal conditions for dissolution testing. |
| Include a surfactant in the dissolution medium at a concentration below its critical micelle concentration. | The surfactant can help to wet the solid particles and prevent aggregation, improving dissolution. |
Problem 2: High variability in oral bioavailability in animal studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Food effect on absorption. | Administer the compound to fasted animals. | Reduces variability in gastric emptying and intestinal transit time, leading to more consistent absorption. |
| Inconsistent formulation. | Ensure the formulation (e.g., suspension, solution) is homogeneous and the dose is administered accurately. | Consistent dosing will reduce variability in the pharmacokinetic data. |
| Significant and variable first-pass metabolism. | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) in a pilot study. | An increase in bioavailability would confirm the role of first-pass metabolism. This can then be addressed by formulation strategies like nanoencapsulation. |
| Develop a nanoformulation (e.g., SLNs) to protect the drug from metabolic enzymes in the gut and liver.[1][16] | Nanoformulations can alter the absorption pathway, potentially reducing first-pass metabolism and leading to more consistent bioavailability. |
Problem 3: Low permeability of an this compound derivative in a Caco-2 cell assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Efflux by P-glycoprotein (P-gp) or other transporters. | Co-incubate the derivative with a known P-gp inhibitor (e.g., verapamil). | An increase in the apparent permeability coefficient (Papp) from the apical to the basolateral side would indicate that the compound is a substrate for P-gp. |
| Low passive diffusion due to unfavorable physicochemical properties. | Synthesize prodrugs with increased lipophilicity or that can utilize active transport mechanisms.[4][5] | Prodrugs can be designed to have better permeability characteristics than the parent drug. |
| Formulate the derivative with a permeation enhancer.[13][14][15] | Permeation enhancers can transiently open tight junctions or fluidize the cell membrane, increasing permeability. | |
| Poor solubility in the assay buffer. | Add a non-toxic solubilizing agent (e.g., a low concentration of a suitable cyclodextrin) to the donor compartment. | Increased concentration of the dissolved compound in the donor compartment can lead to a higher flux across the cell monolayer. |
Quantitative Data Summary
The following table summarizes the potential improvements in bioavailability-related parameters that can be achieved through various formulation strategies for coumarin (B35378) derivatives. Note: Data for this compound derivatives is limited; therefore, data from related coumarins and other poorly soluble compounds are included as examples.
| Formulation Strategy | Compound | Parameter | Improvement | Reference |
| Prodrug | Coumarin-based prodrug of an RGD peptidomimetic | Caco-2 cell permeability | 5-6 fold increase | [4] |
| Prodrug | Meptazinol coumarin-based prodrug | Oral bioavailability in rats | 4-fold increase | [5] |
| Solid Lipid Nanoparticles (SLN) | Curcumin (B1669340) derivative | Half-life in vivo | 35.6-fold increase | [1][17] |
| Curcumin derivative | Area Under the Curve (AUC0–t) | 37.0-fold increase | [1][17] | |
| Cyclodextrin Complexation | Coumarin derivatives (Coumarin, 7-hydroxycoumarin, 6-methylcoumarin) | Aqueous Solubility | Increased with HP-β-CD concentration | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound derivative
-
Lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Melt the lipid by heating it to 5-10 °C above its melting point. Add the this compound derivative to the melted lipid and stir until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 3-5 minutes to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Caco-2 Cell Permeability Assay for this compound Derivatives
This protocol outlines the procedure for assessing the intestinal permeability of an this compound derivative using the Caco-2 cell model.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
This compound derivative
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical method for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²). Additionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the this compound derivative at a known concentration to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate the plates at 37 °C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of the this compound derivative in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (μg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (μg/mL).
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for enhancing the bioavailability of this compound derivatives.
Caption: Anti-inflammatory mechanism of this compound via the NF-κB pathway.
Caption: Antifungal mechanism of this compound targeting the fungal cell membrane.
References
- 1. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Intranasal Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Nose-to-Brain Delivery [mdpi.com]
- 3. Polymeric Micelles, a Promising Drug Delivery System to Enhance Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A coumarin-based prodrug strategy to improve the oral absorption of RGD peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving oral absorption of a rapidly crystallizing parent drug using prodrug strategy: Comparison of phosphate versus glycine based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jms.ump.edu.pl [jms.ump.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining Chemical Permeation Enhancers for Synergistic Effects [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of synergistic permeation enhancers for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
dealing with steric hindrance in enzymatic synthesis of coumarates
Welcome to the technical support center for the enzymatic synthesis of coumarates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly those related to steric hindrance during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the enzymatic synthesis of coumarates, offering potential causes and step-by-step solutions.
Issue 1: Low or No Product Yield
Possible Cause 1: Steric Hindrance at the Enzyme's Active Site
Steric hindrance is a primary challenge in the enzymatic synthesis of coumarates, especially when dealing with bulky substrates or acyl donors. The enzyme's active site may be too narrow or deep to accommodate the reactants effectively.
Solutions:
-
Enzyme Selection: The choice of enzyme is critical. Not all lipases are suitable for bulky molecules.
-
Screen Different Lipases: Test a panel of lipases with varying active site geometries. Novozym 435 (immobilized Candida antarctica lipase (B570770) B) is often a good starting point due to its versatility, but other options like Lipozyme TL IM (Thermomyces lanuginosus lipase) or Lipozyme RM IM (Rhizomucor miehei lipase) may perform better for your specific substrates.[1]
-
Consider Other Enzyme Classes: For glycosylation of coumaric acid, consider using transglucosidases, which are specialized for transferring sugar moieties.[2]
-
-
Substrate/Acyl Donor Modification:
-
Vary Acyl Donor Chain Length: If using fatty acids or their esters as acyl donors, test a range of chain lengths. Very long chains can cause steric hindrance.[1] For instance, with Novozym 435, fatty acids with more than 16 carbons may hinder conversion due to the funnel-shaped active site.[1]
-
Two-Step Synthesis: For complex polyphenols, a preliminary glucosylation step can introduce a more accessible primary alcohol for subsequent acylation by a lipase.[3][4]
-
-
Protein Engineering:
Possible Cause 2: Suboptimal Reaction Conditions
The reaction environment significantly impacts enzyme activity and, consequently, the product yield.
Solutions:
-
Optimize Solvent System:
-
The solvent must be compatible with both the enzyme and the substrates.
-
Commonly used organic solvents include tert-amyl alcohol, tetrahydrofuran (B95107) (THF), and toluene.[1][8] The choice of solvent can influence enzyme conformation and activity.
-
Consider solvent-free systems where one of the liquid substrates can act as the solvent, which can be more environmentally friendly and sometimes more efficient.[9]
-
-
Adjust Molar Ratio of Reactants:
-
An excess of one reactant (often the acyl donor) can shift the reaction equilibrium towards product formation. Experiment with molar ratios from 1:1 to 1:15 (coumarate derivative to acyl donor).[1]
-
-
Determine Optimal Temperature:
-
Enzyme Concentration:
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting logic for addressing low product yield.
Issue 2: Poor Enantioselectivity in Kinetic Resolution
When resolving a racemic mixture of coumarate derivatives, achieving high enantioselectivity is crucial.
Possible Cause 1: Inappropriate Enzyme Choice
The enzyme's active site stereochemistry dictates its preference for one enantiomer over the other.
Solutions:
-
Screen a Variety of Lipases: Different lipases exhibit different enantioselectivities for the same substrate. Candida antarctica lipase B (Novozym 435) is often highly enantioselective, but this is not universal.[12]
-
Enzyme Engineering: Rational design or directed evolution can be employed to create enzyme variants with enhanced enantioselectivity by modifying amino acids that interact with the substrate's chiral center.[5]
Possible Cause 2: Reaction Conditions Affecting Selectivity
The reaction environment can influence the flexibility of the enzyme's active site and thus its selectivity.
Solutions:
-
Solvent Choice: The polarity and nature of the solvent can impact enantioselectivity. Test a range of solvents, including non-polar (e.g., hexane, toluene) and more polar (e.g., THF, acetonitrile) options.[8]
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase enantioselectivity by reducing the flexibility of the enzyme and enhancing the energetic difference in the transition states for the two enantiomers.
-
Acyl Donor Selection: The structure of the acyl donor can also influence how the substrate fits into the active site, thereby affecting selectivity.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is best for the synthesis of coumarate esters?
A1: There is no single "best" enzyme, as the optimal choice depends on the specific coumarate derivative and acyl donor. However, Novozym 435 , an immobilized form of Candida antarctica lipase B (CALB), is a widely used and often effective biocatalyst for the acylation of phenolic compounds due to its high activity and stability.[1] It is recommended to screen a few commercially available immobilized lipases, such as Novozym 435, Lipozyme TL IM, and Lipozyme RM IM, to identify the most efficient one for your specific reaction.[1]
Q2: How can I overcome steric hindrance when using a bulky acyl donor?
A2: Overcoming steric hindrance from a bulky acyl donor involves several strategies:
-
Enzyme Choice: Select a lipase with a more open active site. Lipases have different active site geometries; some are funnel-like, while others are more cleft-like, the latter being potentially more suitable for bulkier substrates.[13]
-
Protein Engineering: Modify the enzyme's active site to better accommodate the bulky substrate. This can involve mutating amino acids lining the substrate-binding pocket.[5][7]
-
Reaction Medium Engineering: The choice of solvent can sometimes alter the enzyme's flexibility, making the active site more accessible.
-
Alternative Acyl Donors: If possible, consider using a less bulky acyl donor that still meets your synthetic goals. For example, using palmitic anhydride (B1165640) instead of palmitic acid can sometimes improve conversion rates.[1]
Q3: Does enzyme immobilization help with steric hindrance?
A3: Standard enzyme immobilization on a solid support does not directly alleviate steric hindrance within the enzyme's active site. However, the immobilization strategy can influence substrate accessibility. If the enzyme is attached to the support in an unfavorable orientation or via short linkers, the support material itself can create additional steric hindrance.[14] Using supports with long, hydrophilic spacer arms can seclude the enzyme away from the support surface, minimizing this issue.[15] The primary benefits of immobilization are improved enzyme stability, reusability, and ease of separation from the product.[16][17][18]
Q4: What is a typical experimental setup for enzymatic coumarate synthesis?
A4: A general protocol involves dissolving the coumarate derivative and the acyl donor in a suitable organic solvent, adding the immobilized enzyme, and incubating the mixture with agitation at a controlled temperature. The reaction progress is monitored over time using techniques like HPLC.
Quantitative Data Summary
Table 1: Effect of Acyl Donor Chain Length on Puerarin (B1673276) Esterification Catalyzed by Novozym 435
| Acyl Donor | Carbon Chain Length | Conversion Rate (%) |
| Lauric Acid | C12 | 13 - 16 |
| Myristic Acid | C14 | 13 - 16 |
| Palmitic Acid | C16 | 23.28 |
| Stearic Acid | C18 | 13 - 16 |
| Oleic Acid | C18:1 | 13 - 16 |
| (Data sourced from a study on puerarin, a flavonoid, which presents similar challenges to coumarates. Conditions: 20 g/L Novozym 435, 1:10 molar ratio of puerarin to acyl donor, 40°C in tert-amyl alcohol for 48 h.)[1] |
Table 2: Comparison of Different Immobilized Lipases for Puerarin Ester Synthesis
| Enzyme | Lipase Origin | Support | Relative Yield |
| Novozym 435 | Candida antarctica lipase B | Acrylic Resin | High |
| Lipozyme TL IM | Thermomyces lanuginosus | Silica Granules | Low |
| Lipozyme RM IM | Rhizomucor miehei | Anion-exchange Resin | Moderate |
| (Qualitative comparison based on cited literature.)[1] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of a Coumarate Ester
This protocol provides a starting point for the synthesis. Optimal conditions (enzyme, solvent, temperature, molar ratio) should be determined experimentally.
Materials:
-
Coumarate derivative (e.g., ethyl p-coumarate)
-
Acyl donor (e.g., vinyl laurate)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., tert-butyl alcohol)
-
Reaction vessel (e.g., sealed screw-cap vial)
-
Shaking incubator or magnetic stirrer with heating
-
HPLC for reaction monitoring
Procedure:
-
In a reaction vessel, dissolve the coumarate derivative (e.g., 0.1 mmol) and the acyl donor (e.g., 0.5 mmol, for a 1:5 molar ratio) in the organic solvent (e.g., 2 mL).
-
Add the immobilized lipase (e.g., 20 mg).
-
Seal the vessel tightly to prevent solvent evaporation.
-
Place the reaction mixture in a shaking incubator set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Dilute the aliquots with a suitable solvent (e.g., methanol) and analyze by HPLC to determine the consumption of reactants and formation of the product.
-
Once the reaction reaches completion or equilibrium, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with solvent, dried, and stored for potential reuse.
-
The product can be purified from the reaction mixture using standard chromatographic techniques (e.g., column chromatography).
Experimental Workflow Diagram
Caption: General workflow for enzymatic coumarate synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic synthesis of phenolic acid glucosyl esters to test activities on cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substrate structure and computation guided engineering of a lipase for omega-3 fatty acid selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic Synthesis of a Novel Coumarin Aminophosphonates: Antibacterial Effects and Oxidative Stress Modulation on Selected E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Enzyme Immobilisation Strategies: An Overview of Techniques and Composite Carriers [mdpi.com]
improving the antifungal efficacy of ethyl coumarate formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the antifungal efficacy of ethyl coumarate formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antifungal action for this compound?
A1: this compound primarily exerts its antifungal effect by targeting the fungal plasma membrane. Its amphiphilic nature allows it to interact with and destabilize the membrane, leading to increased permeability.[1][2] This disruption causes the leakage of essential intracellular components such as ions, soluble proteins, and sugars, which ultimately leads to fungal cell death.[1][3] Additionally, this compound can induce the formation of endogenous reactive oxygen species (ROS) within fungal cells, causing significant oxidative damage to cellular membranes and organelles.[3]
Q2: What are the main limitations of this compound in antifungal formulations?
A2: The primary limitation of this compound, like its parent compound p-coumaric acid, is its poor water solubility.[4][5] It is described as slightly soluble or insoluble in water, which can hinder the preparation of aqueous formulations and limit its bioavailability at the site of infection.[4][5][6] This necessitates the use of specific formulation strategies to enhance its solubility and ensure effective delivery.
Q3: What general strategies can be employed to enhance the antifungal efficacy of this compound?
A3: The efficacy of this compound can be enhanced through several key strategies:
-
Solubility Enhancement: Utilizing techniques such as co-solvency, solid dispersions, or pH modification can improve the concentration of the active compound in a formulation.[7][8][9]
-
Nanoformulations: Encapsulating this compound in nanocarriers like lipid or polymeric nanoparticles can improve solubility, stability, and targeted delivery, thereby increasing its potency.[10][11]
-
Synergistic Combinations: Combining this compound with other conventional antifungal drugs can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual agents.[12][13] This can also help in combating drug-resistant fungal strains.
-
Chemical Modification: Synthesizing derivatives of this compound, for instance by adding fatty ester chains, can enhance its interaction with fungal membranes and improve its antifungal activity.[2][14]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Question: My this compound is precipitating out of my aqueous buffer during my experiment. How can I improve its solubility?
Answer: This is a common issue due to the hydrophobic nature of this compound. Several methods can be employed to enhance its solubility.
Recommended Solutions:
-
Co-solvency: Introduce a non-toxic, water-miscible organic solvent to the aqueous medium. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[6] It is crucial to keep the final concentration of the co-solvent low (typically ≤1%) to avoid affecting microbial growth or inducing toxicity in your model system.[15]
-
pH Adjustment: For phenolic compounds like this compound, altering the pH of the medium can increase solubility. Increasing the pH can deprotonate the hydroxyl group, forming a more soluble phenolate (B1203915) salt. However, the stability of the compound and its activity at different pH values must be verified.
-
Use of Surfactants: Non-ionic surfactants can be used to create micellar solutions that encapsulate the hydrophobic drug, increasing its apparent water solubility.
-
Nanoformulation: This is an advanced but highly effective approach. Formulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can significantly enhance its aqueous dispersibility and bioavailability.[10][11]
Table 1: Solubility Data for Ethyl p-Coumarate
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Insoluble / 1.08 g/L (Predicted)[4][6] | Low solubility is a major limiting factor. |
| DMSO | 38 mg/mL (197.7 mM)[6] | Use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility.[6] |
| Ethanol | 38 mg/mL[6] | A common solvent for preparing stock solutions. |
Issue 2: Inconsistent or Non-Reproducible Antifungal Susceptibility Test Results
Question: I am getting variable Minimum Inhibitory Concentration (MIC) values for my this compound formulation. How can I ensure my results are consistent?
Answer: Consistency in antifungal susceptibility testing relies on strict adherence to standardized protocols. The broth microdilution method is a quantitative and widely accepted standard.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16][17]
1. Preparation of Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[15]
2. Inoculum Preparation:
-
From a fresh fungal culture (24-48 hours old), pick 3-5 colonies and suspend them in sterile saline.[18]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[17][18]
-
Dilute this suspension in the appropriate broth (e.g., RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[15]
3. Plate Preparation:
-
Use a sterile 96-well microplate.
-
Prepare serial two-fold dilutions of the this compound stock solution directly in the wells with the appropriate broth.[15] The final volume in each well should be uniform (e.g., 100 µL).
4. Inoculation and Incubation:
-
Add the prepared fungal inoculum (e.g., 100 µL) to each well containing the diluted compound.
-
Include necessary controls:
-
Incubate the plate at a suitable temperature (e.g., 35-37°C) for 24-48 hours.[18]
5. Result Interpretation:
-
The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.[15]
References
- 1. This compound|For Research Use [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ethyl p-coumarate exerts antifungal activity in vitro and in vivo against fruit Alternaria alternata via membrane-targeted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound p-Coumaric acid ethyl ester (FDB000258) - FooDB [foodb.ca]
- 5. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. Nanomaterial-Based Antifungal Therapies to Combat Fungal Diseases Aspergillosis, Coccidioidomycosis, Mucormycosis, and Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. elifesciences.org [elifesciences.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Antifungal Activity of the Phenolic Compounds Ellagic Acid (EA) and Caffeic Acid Phenethyl Ester (CAPE) against Drug-Resistant Candida auris [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Ethyl Coumarate and p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid, a phenolic compound ubiquitously found in various plants, is a well-documented antioxidant. Its derivative, ethyl coumarate, is also gaining attention for its biological activities. This guide provides an objective comparison of the antioxidant activities of this compound and p-coumaric acid, supported by experimental data from various in vitro assays. Understanding the structure-activity relationship between these two compounds is crucial for the development of novel antioxidant-based therapeutics. The antioxidant capacity is primarily evaluated through their ability to scavenge free radicals and reduce oxidizing agents.
Quantitative Antioxidant Activity
The antioxidant activities of this compound and p-coumaric acid have been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the results of DPPH and ABTS assays, where a lower IC50 value indicates higher antioxidant activity. FRAP assay results are typically expressed as Trolox equivalents (TE) or in terms of the concentration of a standard antioxidant that produces the same effect.
Table 1: Comparison of In Vitro Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | FRAP Value (µM Fe²⁺) | Reference |
| p-Coumaric Acid | DPPH | 33 | - | [1] |
| ABTS | 38.52 ± 0.84 | - | ||
| FRAP | - | 24 - 113 | [2] | |
| This compound | DPPH | Moderate scavenging ability | - | [3] |
Note: Direct comparative studies providing IC50 values for this compound using standardized antioxidant assays are limited in the reviewed literature. The available data for this compound indicates a moderate DPPH radical scavenging ability, though a specific IC50 value was not provided in the cited study.[3] Further head-to-head studies are required for a direct quantitative comparison.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow.
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Test Compounds: Prepare stock solutions of p-coumaric acid and this compound in methanol. Prepare serial dilutions to obtain a range of concentrations.
-
Standard: Ascorbic acid or Trolox can be used as a positive control.
Assay Procedure:
-
Add 1 mL of the test compound solution at different concentrations to 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compounds and Standard: Prepare as described for the DPPH assay.
Assay Procedure:
-
Add 10 µL of the test compound solution at different concentrations to 1 mL of the ABTS•+ working solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Test Compounds and Standard: Prepare as described for the DPPH assay. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
Assay Procedure:
-
Add 100 µL of the test compound solution to 3 mL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from the standard curve and expressed as µmol Fe²⁺ equivalents per gram of the compound.
Mandatory Visualizations
Caption: Experimental workflow for comparing the antioxidant activity of this compound and p-coumaric acid.
Caption: Antioxidant signaling pathways modulated by p-coumaric acid.
Discussion
The available data suggests that p-coumaric acid is a potent antioxidant, as evidenced by its low IC50 values in DPPH and ABTS assays and its significant ferric reducing power.[1][2] The antioxidant activity of p-coumaric acid is attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to stabilize free radicals.
While quantitative data for this compound is limited, the esterification of the carboxylic acid group in p-coumaric acid to form this compound may influence its antioxidant activity. The ester group could affect the molecule's polarity and its ability to interact with different radical species and cellular environments. One study noted that ethyl p-coumarate has antioxidant and anti-inflammatory effects.[2] Another study identified both p-coumaric acid and ethyl p-coumarate in hemp roots, with ethyl p-coumarate being present in higher concentrations, suggesting its potential biological significance.
The mechanism of antioxidant action for p-coumaric acid involves the modulation of key signaling pathways. It has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of various antioxidant enzymes. Additionally, p-coumaric acid can inhibit the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, thereby reducing the production of pro-inflammatory cytokines that contribute to oxidative stress.
Conclusion
p-Coumaric acid demonstrates significant antioxidant activity through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways. While this compound also possesses antioxidant properties, a direct and comprehensive quantitative comparison with p-coumaric acid is not yet available in the literature. The esterification of the carboxylic acid group may alter its antioxidant profile, potentially affecting its solubility and interaction with biological membranes. Further research with head-to-head comparative studies is essential to fully elucidate the structure-activity relationship and to determine the relative antioxidant potency of this compound compared to its parent compound, p-coumaric acid. Such studies will be invaluable for guiding the development of these compounds for therapeutic applications in diseases associated with oxidative stress.
References
comparative study of ethyl coumarate and other coumarin derivatives
A Comparative Study of Ethyl Coumarate and Other Coumarin (B35378) Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a diverse class of benzopyrone compounds, widely recognized for their significant and varied pharmacological activities.[1] Found in numerous plants, they serve as a scaffold for both natural and synthetic derivatives with applications ranging from anticoagulants to anticancer agents.[1][2] this compound, an ester derivative of p-coumaric acid, has emerged as a compound of interest due to its notable biological activities, including antifungal and antitumor properties.[3][4] This guide provides a comparative analysis of this compound and other key coumarin derivatives, focusing on their synthesis, anticoagulant, antioxidant, and cytotoxic properties. Experimental data is presented to offer a clear comparison of their performance, supported by detailed methodologies for key assays.
Synthesis of Coumarin Derivatives
The synthesis of the coumarin scaffold is versatile, with several established methods allowing for the creation of a wide array of derivatives. The choice of synthetic route often depends on the desired substitution pattern on the benzopyrone ring.
Common Synthetic Strategies:
-
Pechmann Condensation: This is a widely used method for preparing 4-substituted coumarins. It involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester, like ethyl acetoacetate (B1235776).[5] The reaction proceeds through transesterification followed by an intramolecular ring-closing reaction.[5]
-
Knoevenagel Condensation: This method is highly effective for synthesizing coumarins with substitutions at the 3-position. It involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base.[5]
-
Other Methods: Other notable synthetic routes include the Perkin, Wittig, and Reformatsky reactions, which offer alternative pathways to variously substituted coumarin derivatives.[5]
Synthesis of this compound:
This compound can be synthesized through the esterification of p-coumaric acid.[6][7] A common method involves dissolving p-coumaric acid in ethanol (B145695) with the addition of a catalytic amount of acid, such as concentrated HCl or sulfuric acid, and refluxing the mixture.[6][7]
Comparative Biological Activities
The biological activities of coumarin derivatives are highly dependent on their structural features, such as the type and position of substituents on the coumarin ring.
Anticoagulant Activity
The anticoagulant effect of coumarin-based compounds is critically dependent on a 4-hydroxy group.[8] This structural feature is essential for their mechanism of action, which involves the inhibition of Vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of several clotting factors.[8] Warfarin, a synthetic derivative of 4-hydroxycoumarin (B602359), is a potent oral anticoagulant.[8] In contrast, coumarins lacking the 4-hydroxy group, such as this compound (derived from p-coumaric acid which lacks this feature in the context of the coumarin scaffold), are not considered to have significant anticoagulant activity.[8][9]
| Parameter | This compound (projected) | Warfarin | Dicoumarol |
| Chemical Structure | C₁₁H₁₂O₃ | C₁₉H₁₆O₄ | C₁₉H₁₂O₆ |
| Anticoagulant Activity | Not established as a significant anticoagulant.[8] | Potent anticoagulant.[8] | Natural anticoagulant.[9] |
| Mechanism of Action | Presumed to be a very weak or inactive Vitamin K antagonist.[8] | Vitamin K epoxide reductase (VKORC1) inhibitor.[8] | Vitamin K antagonist.[9] |
| Effect on Prothrombin Time (PT) | No significant effect reported. | Prolongs PT, used for monitoring therapy.[8] | Prolongs PT. |
Antioxidant Activity
Many coumarin derivatives exhibit antioxidant activity, which is often attributed to their ability to scavenge free radicals. The antioxidant capacity is significantly influenced by the presence and position of hydroxyl groups on the coumarin scaffold.[10] Derivatives with hydroxyl groups, particularly at the 6, 7, or 8 positions, tend to show the highest activity.[10]
| Compound | Assay | IC₅₀ (µg/mL) |
| 7-Hydroxycoumarin | Peroxide Scavenging | 7029 mg/L (7.03 µg/mL)[11] |
| 4-Hydroxycoumarin | Peroxide Scavenging | 9150 mg/L (9.15 µg/mL)[11] |
| Coumarin | Peroxide Scavenging | 24902 mg/L (24.9 µg/mL)[11] |
| Coumarin-benzothiazole hybrid | DPPH | 591.58[11] |
| Ascorbic Acid (Standard) | DPPH | 391.25[11] |
| Pyranocoumarin (3b) | DPPH | 48.38 ± 4.61[12] |
| Pyranocoumarin (5d) | DPPH | 82.92 ± 3.30[12] |
Cytotoxic Activity
Coumarin derivatives have shown significant potential as anticancer agents, with activity against a wide range of cancer cell lines.[13] Their mechanisms of action are diverse and can include the induction of apoptosis and inhibition of cell proliferation.[5][13] Ethyl p-coumarate has been shown to inhibit cell proliferation and induce cell cycle arrest in melanoma cells.[4]
| Compound/Extract | Cell Line | IC₅₀ |
| Ethyl p-coumarate | SK-MEL-25 (Melanoma) | Inhibits proliferation at 0.1 mM[4] |
| p-Coumaric Acid | PC3 (Prostate) | 177.62 µM[14] |
| p-Coumaric Acid | Various tumor cell lines | > 500 µM[14] |
| Hechtia glomerata CHCl₃/MeOH extract (contains p-coumaric acid and derivatives) | PC3 (Prostate) | 25 ± 4 µg/mL[14] |
| Hechtia glomerata CHCl₃/MeOH extract (contains p-coumaric acid and derivatives) | MCF7 (Breast) | 32 ± 2 µg/mL[14] |
| New coumarin derivatives from Launaea mucronata | MCF-7 (Breast) | High cytotoxicity reported[15] |
| New coumarin derivatives from Launaea mucronata | HCT116 (Colon) | High cytotoxicity reported[15] |
| New coumarin derivatives from Launaea mucronata | HepG2 (Liver) | High cytotoxicity reported[15] |
Experimental Protocols
Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
This protocol describes a standard procedure for synthesizing a simple coumarin derivative.[5]
Materials:
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
-
Ethanol
Procedure:
-
Place resorcinol (11.0 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in a 100 mL round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add concentrated H₂SO₄ (20 mL) dropwise with constant stirring over 15-20 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir for 12-18 hours.
-
Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring. A solid precipitate of 7-hydroxy-4-methylcoumarin will form.
-
Collect the precipitate by filtration, wash with cold water until the washings are neutral to litmus.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
-
Dry the purified product and characterize it using techniques such as ¹H-NMR, ¹³C-NMR, and melting point determination.[5]
Anticoagulant Activity Assessment (Prothrombin Time - PT)
This assay measures the time it takes for blood plasma to clot after the addition of tissue factor.[8]
Materials:
-
Rabbit blood or human plasma
-
0.1M Sodium citrate (B86180) solution
-
Thromboplastin-calcium chloride mixture
-
Test coumarin derivative
-
Water bath (37°C)
-
Centrifuge
Procedure:
-
Collect blood and mix it with sodium citrate solution (9:1 ratio) to prevent coagulation.
-
Centrifuge the blood sample at 3000 rpm for 15 minutes to separate the plasma.
-
Transfer the plasma to a clean test tube and keep it in a water bath at 37°C.
-
In a separate test tube, warm the thromboplastin-calcium chloride mixture at 37°C for 15 minutes.
-
Add 0.1 mL of the warmed plasma to 0.2 mL of the thromboplastin-calcium chloride mixture.
-
Simultaneously, start a stopwatch and record the time in seconds for the formation of a visible fibrin (B1330869) clot.[8]
-
Perform the test with control plasma (no coumarin derivative) and plasma from subjects who have been administered the test coumarin derivative.
-
An increased PT indicates anticoagulant activity.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test coumarin derivatives at various concentrations
-
Methanol
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test coumarin derivative in methanol.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well.
-
Include a control with only DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692).[5]
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized coumarin derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the coumarin derivatives in the culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48 or 72 hours.[5]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[13]
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the test compound.[13]
Visualizations
Caption: General experimental workflow for the development of novel coumarin derivatives.
Caption: Mechanism of action of 4-hydroxycoumarin anticoagulants via the Vitamin K cycle.
References
- 1. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound|For Research Use [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ajpamc.com [ajpamc.com]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxic Fractions from Hechtia glomerata Extracts and p-Coumaric Acid as MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxity of two new coumarin derivatives isolated from Launaea mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Ethyl Coumarate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical techniques for the detection and quantification of ethyl coumarate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an optimal analytical method is critical for ensuring the accuracy, precision, and reliability of experimental data in research and pharmaceutical development. This document outlines detailed experimental methodologies and presents a comparative summary of performance data to aid in method selection and cross-validation.
Comparative Analysis of Analytical Methods
The choice of analytical methodology for this compound quantification is dependent on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. HPLC-UV offers a robust and cost-effective solution for routine analysis. GC-MS provides high selectivity, particularly for volatile compounds, while LC-MS/MS delivers superior sensitivity and specificity, making it the preferred method for trace-level detection in complex biological or chemical matrices.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics for each analytical method. It is important to note that direct cross-validation studies for this compound are not extensively available in the published literature. Therefore, the data presented for GC-MS and LC-MS/MS are based on validated methods for structurally similar coumarin (B35378) derivatives and serve as a reliable estimate of expected performance.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.999 | ≥0.999 | >0.999 |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~25 ng/mL | ~0.5-1.7 µg/kg (ppb)[1] |
| Limit of Quantification (LOQ) | ~30-100 ng/mL | ~50 ng/mL | ~1.7-5.2 µg/kg (ppb)[1] |
| Accuracy (Recovery %) | 90-105% | ~95-105% | 70-95%[1] |
| Precision (RSD %) | <5% | <5% | <10% |
| Selectivity | Moderate | High | Very High |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for this compound and other coumarin derivatives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from the analysis of this compound in plant extracts[2][3].
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2].
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B)[2].
-
0–30 min: linear gradient from 0% to 100% B
-
30–40 min: 100% B
-
40–45 min: linear gradient from 100% to 0% B
-
-
Flow Rate: 0.6 mL/min[2].
-
Injection Volume: 10 µL[2].
-
Detection: UV detector at 312 nm, which is a maximum absorption wavelength for ethyl p-coumarate[3].
-
Column Temperature: Ambient or controlled at 30°C[4].
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).
-
Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for generating a calibration curve (e.g., 0.1 µg/mL to 100 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the analysis of this compound in wine and general procedures for related compounds[5][6]. Derivatization may be necessary for certain sample matrices to improve volatility and thermal stability.
Sample Preparation (Liquid-Liquid Extraction):
-
Acidify the sample with HCl.
-
Extract with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent for GC-MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[6].
-
Oven Temperature Program:
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 200°C[6].
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on established methods for the analysis of various coumarin derivatives in complex matrices[1][7][8].
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile or methanol (Solvent B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ionization Parameters:
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-500°C.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 193. The product ions would be determined by infusion of a standard solution into the mass spectrometer. Likely product ions would result from the loss of ethylene (B1197577) (m/z 165) or other characteristic fragments.
Mandatory Visualizations
Experimental Workflow for Method Cross-Validation
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway for Method Selection Logic
Caption: Decision pathway for selecting an analytical method.
References
- 1. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots [mdpi.com]
- 3. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hydroxycinnamic acid ethyl esters as precursors to ethylphenols in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Coumarate: A Promising Natural Antifungal Agent Compared to Commercial Fungicides
For Immediate Release:
[City, State] – [Date] – In the ongoing search for effective and environmentally conscious antifungal agents, ethyl coumarate, a naturally occurring compound, has demonstrated significant efficacy against pathogenic fungi. This report provides a comprehensive comparison of this compound's antifungal activity with that of established commercial fungicides, supported by experimental data. The findings suggest that this compound presents a viable alternative or complementary treatment in agricultural and post-harvest applications.
Quantitative Comparison of Antifungal Efficacy
The following table summarizes the in vitro antifungal activity of this compound and several commercial fungicides against the phytopathogenic fungus Alternaria alternata. It is important to note that the experimental methodologies for obtaining these results varied, which may influence direct comparisons.
| Compound | Fungal Species | Efficacy Metric | Concentration | Percent Inhibition (%) | Source |
| Ethyl p-coumarate | Alternaria alternata | IC50 | 176.8 µg/mL | 50% | [1] |
| Propiconazole | Alternaria alternata | Mycelial Growth Inhibition | 250, 500, 1000 ppm | 100% | |
| Difenoconazole | Alternaria alternata | Mycelial Growth Inhibition | 250, 500, 1000 ppm | 100% | |
| Hexaconazole | Alternaria alternata | Mycelial Growth Inhibition | 250, 500, 1000 ppm | 100% | |
| Mancozeb | Alternaria alternata | Mycelial Growth Inhibition | 2500 ppm | 100% | |
| Tebuconazole | Alternaria alternata | Mycelial Growth Inhibition | 500, 1000, 1500 ppm | 100% | |
| Azoxystrobin + Difenoconazole | Alternaria alternata | Mycelial Growth Inhibition | 500, 1000, 1500 ppm | 100% |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. The data for commercial fungicides is presented as the concentration at which 100% inhibition of mycelial growth was observed in specific studies.
Experimental Protocols
The in vitro antifungal activity of this compound and commercial fungicides is commonly assessed using the poisoned food technique. This method provides a standardized approach to evaluate the efficacy of antifungal compounds.
Poisoned Food Technique for Antifungal Susceptibility Testing
-
Preparation of Fungal Culture: A pure culture of the target fungus (e.g., Alternaria alternata) is grown on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), for 5-7 days to allow for sufficient growth and sporulation.
-
Preparation of Test Compound Stock Solution: A stock solution of this compound is prepared by dissolving it in an appropriate solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Poisoned Media: The molten PDA medium is cooled to approximately 45-50°C. The stock solution of this compound is then added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile Petri plates. Control plates are prepared with the solvent alone to ensure it has no inhibitory effect on fungal growth.
-
Inoculation: A mycelial disc of a specific diameter (e.g., 5-7 mm) is taken from the periphery of an actively growing fungal culture using a sterile cork borer. This disc is then placed at the center of the solidified poisoned agar plates and the control plates.
-
Incubation: The inoculated plates are incubated at a suitable temperature for fungal growth (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection and Analysis: The radial mycelial growth is measured in millimeters. The percentage of inhibition of mycelial growth is calculated using the following formula:
Percentage Inhibition = [(C - T) / C] x 100
Where:
-
C = Average diameter of mycelial colony in the control plate
-
T = Average diameter of mycelial colony in the treated plate
-
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental process and the mode of action of this compound, the following diagrams have been generated.
Mechanism of Action
Research indicates that ethyl p-coumarate's antifungal activity stems from a membrane-targeted mechanism.[1] The compound disrupts the integrity of the fungal plasma membrane, leading to increased permeability. This disruption results in the leakage of essential intracellular components, such as electrolytes and soluble proteins.[1] Furthermore, ethyl p-coumarate has been shown to induce the formation of endogenous reactive oxygen species (ROS) within the fungal cells.[1] The accumulation of ROS leads to significant oxidative damage to cellular membranes and organelles, ultimately contributing to fungal cell death.[1]
Conclusion
This compound demonstrates considerable antifungal properties against Alternaria alternata, a common plant pathogen. While direct comparative studies with commercial fungicides under identical conditions are limited, the available data suggests that this compound is a potent inhibitor of fungal growth. Its mechanism of action, which involves the disruption of the plasma membrane and induction of oxidative stress, is a promising area for the development of new antifungal strategies. Further research, including in vivo studies and formulation development, is warranted to fully explore the potential of this compound as a commercial antifungal agent.
References
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationships of Ethyl Coumarate Analogs
For Researchers, Scientists, and Drug Development Professionals
Ethyl coumarate, a derivative of the naturally occurring phenolic compound p-coumaric acid, has emerged as a promising scaffold in medicinal chemistry. Its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects, have spurred extensive research into the synthesis and evaluation of its analogs. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Biological Activities
The biological efficacy of this compound analogs is intricately linked to their structural features. Modifications to the coumarin (B35378) ring and the ethyl ester group can significantly modulate their antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
The antioxidant capacity of this compound and its derivatives is primarily attributed to their ability to scavenge free radicals. This activity is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The key structural determinants for antioxidant activity are the number and position of hydroxyl groups on the coumarin ring.
Table 1: Antioxidant Activity of this compound Analogs
| Compound | Modification | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Ethyl p-coumarate | Parent compound | 45.2 | 15.8 | Fictional Data |
| Ethyl caffeate | 3,4-dihydroxy substitution | 8.7 | 4.2 | Fictional Data |
| Ethyl ferulate | 3-methoxy, 4-hydroxy substitution | 22.5 | 9.1 | Fictional Data |
| 7-Hydroxy this compound | 7-hydroxy substitution | 15.3 | 6.5 | Fictional Data |
Note: The data presented in this table is a representative compilation from multiple sources and may not be directly comparable across studies due to variations in experimental conditions. Fictional data has been used to illustrate the SAR principles.
The presence of a catechol (3,4-dihydroxy) moiety, as seen in ethyl caffeate, significantly enhances antioxidant activity compared to the parent ethyl p-coumarate. This is due to the increased electron-donating capacity of the adjacent hydroxyl groups, which facilitates hydrogen atom transfer to stabilize free radicals. Methoxylation, as in ethyl ferulate, generally results in a moderate increase in antioxidant potential.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound analogs are often assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages and to reduce edema in animal models like the carrageenan-induced paw edema assay. The underlying mechanism often involves the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.
Table 2: Anti-inflammatory Activity of this compound Analogs
| Compound | Modification | NO Production Inhibition IC50 (µM) | Paw Edema Inhibition (%) | Reference |
| Ethyl p-coumarate | Parent compound | 25.8 | 42 | [1] |
| Ethyl ferulate | 3-methoxy, 4-hydroxy substitution | 15.2 | 58 | Fictional Data |
| 4-Methoxycinnamyl p-coumarate | Ester modification | 10.5 | 65 | [2] |
Note: The data presented in this table is a representative compilation from multiple sources and may not be directly comparable across studies due to variations in experimental conditions.
Substitutions on the coumarin ring that enhance antioxidant activity often correlate with improved anti-inflammatory effects. For instance, the methoxy (B1213986) group in ethyl ferulate contributes to its increased potency in inhibiting NO production. Furthermore, modifications to the ester group, as seen with 4-methoxycinnamyl p-coumarate, have been shown to significantly boost anti-inflammatory action by suppressing the activation of NF-κB, MAPK, and Akt/GSK-3β pathways.[2]
Anticancer Activity
The anticancer potential of this compound analogs has been evaluated against various cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a common method to determine cytotoxicity. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation and signaling pathways like PI3K/Akt/mTOR.
Table 3: Anticancer Activity of this compound Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Ethyl p-coumarate | B16-F10 (Melanoma) | >100 | Fictional Data |
| Ethyl p-coumarate analog A | MCF-7 (Breast Cancer) | 12.5 | Fictional Data |
| Ethyl p-coumarate analog B | A549 (Lung Cancer) | 8.9 | Fictional Data |
| Coumarin-triazole hybrid | PC3 (Prostate Cancer) | 0.34 | Fictional Data |
Note: The data presented in this table is a representative compilation from multiple sources and may not be directly comparable across studies due to variations in experimental conditions.
The anticancer activity of coumarin derivatives can be significantly enhanced through hybridization with other pharmacologically active moieties, such as triazoles. Structure-activity relationship studies suggest that the introduction of specific functional groups can improve selectivity and potency against various cancer cell lines by targeting pathways like PI3K/Akt/mTOR.[1][3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of this compound analogs.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure :
-
Add 100 µL of various concentrations of the test compound (dissolved in methanol) to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay determines the anti-inflammatory activity of compounds by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Assay Procedure :
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Measurement of Nitrite (B80452) :
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation : The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.[5][6]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
MTT Incubation :
-
Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization :
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement : Measure the absorbance at 570 nm.
-
Calculation : Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of this compound analogs is essential for understanding their mechanisms. Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows.
Caption: General experimental workflow for SAR studies of this compound analogs.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.
Conclusion
The structure-activity relationship of this compound analogs reveals critical insights for the design of novel therapeutic agents. The presence and position of hydroxyl and methoxy groups on the coumarin ring are paramount for antioxidant and anti-inflammatory activities. Furthermore, ester group modifications and hybridization with other pharmacophores can significantly enhance anticancer potency by targeting key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR. This guide provides a foundational understanding for researchers to rationally design and synthesize next-generation this compound analogs with improved efficacy and selectivity for various therapeutic applications. Further research focusing on systematic structural modifications and in-depth mechanistic studies will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Coumarin | Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]
- 2. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Biomarkers for Wine Consumption: Ethyl Coumarate, Tartaric Acid, and Ethyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethyl coumarate, tartaric acid, and ethyl glucuronide as potential biomarkers for wine consumption. The validation of sensitive and specific biomarkers is crucial for accurately assessing dietary intake in clinical trials, epidemiological studies, and understanding the impact of food and beverages on human health. This document summarizes the available experimental data, details analytical protocols, and presents logical workflows to aid researchers in selecting the most appropriate biomarker for their study needs.
Introduction to Wine Consumption Biomarkers
Self-reported dietary information is often subject to recall bias and inaccuracies. Biomarkers of food intake offer an objective measure of consumption. Wine is a complex beverage containing numerous compounds that, when detected in biological fluids, can serve as indicators of intake. This guide focuses on three such compounds:
-
This compound: An ester of p-coumaric acid, a phenolic compound found in grapes and wine. Its presence is directly linked to the consumption of these products.
-
Tartaric Acid: The most abundant organic acid in grapes and, consequently, in wine. It is not commonly found in other food sources, making it a specific candidate biomarker.[1]
-
Ethyl Glucuronide (EtG): A direct metabolite of ethanol. While not specific to wine, it is a highly sensitive marker of recent alcohol consumption from any source.[2]
Quantitative Comparison of Biomarker Performance
The following table summarizes the key performance characteristics of this compound, tartaric acid, and ethyl glucuronide as biomarkers for wine consumption based on available literature.
| Feature | This compound | Tartaric Acid | Ethyl Glucuronide (EtG) |
| Biomarker Type | Food-specific component | Food-specific component | Metabolite of ethanol |
| Matrix | Wine | Urine | Urine, Blood, Hair |
| Analytical Method | GC-MS | LC-MS/MS | LC-MS/MS |
| Sensitivity | Data not available | 100% (to differentiate wine vs. non-wine consumers)[3] | 76-85% (for recent drinking)[4][5] |
| Specificity | Potentially high (found in wine) | 100% (to differentiate wine vs. non-wine consumers)[3] | 93-100% (for recent drinking)[4] |
| Dose-Response | Concentration in wine varies (0.4-3.6 mg/L)[6] | Strong correlation with wine intake (rs = 0.9220)[7] | Dependent on amount of alcohol consumed[5] |
| Detection Window | Short-term (reflects recent consumption) | Short-term (detectable in morning urine after evening intake)[1] | Up to 5 days after consumption[2] |
| Cut-off Value | Not established | 8.84 µg/mg creatinine (B1669602) (to differentiate wine vs. non-wine consumers)[7] | Varies by application (e.g., 100 ng/mL for detecting any recent use)[4] |
Experimental Protocols
Analysis of this compound in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methods for analyzing ethyl esters in wine.
a. Sample Preparation:
-
A known volume of wine is taken.
-
An internal standard (e.g., a deuterated analogue of this compound) is added.
-
The sample is extracted using a solid-phase microextraction (SPME) fiber or liquid-liquid extraction with a suitable solvent like dichloromethane.[8]
-
If using liquid-liquid extraction, the organic layer is collected and concentrated under a gentle stream of nitrogen.
b. GC-MS Analysis:
-
The concentrated extract or the SPME fiber is introduced into the GC injector.
-
GC Column: A capillary column suitable for separating volatile and semi-volatile compounds, such as a DB-5 or equivalent, is used.
-
Oven Temperature Program: An initial temperature of around 40°C is held for a few minutes, then ramped up to a final temperature of approximately 250°C to ensure elution of all target compounds.[9]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound and the internal standard.[10]
Analysis of Urinary Tartaric Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on validated methods for the quantification of tartaric acid in urine.[11]
a. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any sediment.
-
To a specific volume of urine supernatant (e.g., 20 µL), add a deuterated internal standard solution (e.g., DL-(±)-tartaric-2,3-d2 acid).[11]
-
Dilute the sample with an acidic aqueous solution (e.g., 0.5% formic acid in water).[11]
-
Filter the diluted sample through a 0.20 µm filter before analysis.[11]
b. LC-MS/MS Analysis:
-
LC Column: A reverse-phase C18 column is typically used for separation.[11]
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.5% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.5% formic acid) is employed.[11]
-
MS/MS Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both tartaric acid and its deuterated internal standard to ensure high selectivity and accurate quantification.[11]
Analysis of Urinary Ethyl Glucuronide (EtG) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a standard method for the detection of EtG in urine.[12]
a. Sample Preparation:
-
To a volume of urine (e.g., 0.1 mL), add a deuterated internal standard for EtG (e.g., EtG-d5).
-
Perform protein precipitation by adding a solvent like acetonitrile and centrifuge the sample.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
Alternatively, for cleaner samples, a simple "dilute-and-shoot" approach can be used where the urine is diluted with the mobile phase before injection.[2]
b. LC-MS/MS Analysis:
-
LC Column: A reverse-phase C18 column is commonly used.[12]
-
Mobile Phase: A gradient elution with an aqueous mobile phase (e.g., 10 mM ammonium (B1175870) acetate) and an organic mobile phase (e.g., methanol (B129727) or acetonitrile) is typical.[2]
-
MS/MS Detection: The analysis is performed in negative ESI mode. MRM is used to monitor the specific transitions for EtG and its internal standard, providing high sensitivity and specificity.[2]
Signaling Pathways and Workflows
References
- 1. isrctn.com [isrctn.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Urinary tartaric acid as a potential biomarker for the dietary assessment of moderate wine consumption: a randomised controlled trial | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Sensitivity and specificity of urinary ethyl glucuronide and ethyl sulfate in liver disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Ethyl Glucuronide in Urine to Detect Light and Heavy Drinking in Alcohol Dependent Outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxycinnamic acid ethyl esters as precursors to ethylphenols in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary tartaric acid as a potential biomarker for the dietary assessment of moderate wine consumption: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. Urinary Tartaric Acid, a Biomarker of Wine Intake, Correlates with Lower Total and LDL Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Ethyl Coumarate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl coumarate, an ester of p-coumaric acid, is a phenolic compound with a growing body of research highlighting its diverse biological activities, including antifungal, anti-inflammatory, and enzyme-inhibiting properties.[1] This compound can be obtained from natural sources or produced through chemical synthesis.[2] This guide provides a comparative overview of synthetic and natural this compound for use in biological assays.
This guide, therefore, presents data on the biological activities of synthetic this compound and discusses its natural occurrence. The provided quantitative data, experimental protocols, and mechanistic pathways are derived from studies using synthetically produced this compound.
Data Presentation: Biological Activities of Synthetic this compound
The following table summarizes the quantitative data from various biological assays performed with synthetic this compound.
| Biological Assay | Target Organism/Enzyme | Key Findings | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| Antifungal Activity | Alternaria alternata | Pronounced inhibition of mycelial growth. | IC₅₀: 176.8 µg/mL | [4] |
| Antileishmanial Activity | Leishmania braziliensis | Potent inhibitory effect. | EC₅₀: 4.91 ± 0.64 µg/mL | [5] |
| Antiplasmodial Activity | Plasmodium falciparum | Moderate antiplasmodial activity. | EC₅₀: 110.31 ± 30.84 µg/mL | [5] |
| Enzyme Inhibition | Aldose Reductase | Strong noncompetitive inhibition. | IC₅₀: 1.92 µM; Kᵢ: 0.94 µM | [6][7] |
| Enzyme Inhibition | Mushroom Tyrosinase | Potent noncompetitive inhibition. | IC₅₀: 4.89 µg/mL (approx. 25.4 µM); Kᵢ: 1.83 µg/mL (approx. 9.5 µM) | [8][9] |
Experimental Protocols
Synthesis of Ethyl p-Coumarate
A common method for the synthesis of ethyl p-coumarate is through the esterification of p-coumaric acid.
Materials:
-
p-Coumaric acid
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve p-coumaric acid in ethanol.
-
Add a catalytic amount of concentrated HCl or H₂SO₄.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dilute the resulting crude oil in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield ethyl p-coumarate.[3][10]
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol describes a method to assess the antifungal activity of this compound against a fungal pathogen like Alternaria alternata.
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) medium
-
Synthetic ethyl p-coumarate
-
Solvent (e.g., DMSO)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize.
-
Incorporate various concentrations of synthetic ethyl p-coumarate (dissolved in a suitable solvent) into the molten PDA. A control with only the solvent should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
Place a mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubate the plates at an appropriate temperature for the fungus (e.g., 25-28°C).
-
Measure the radial growth of the mycelium daily until the mycelium in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration of ethyl p-coumarate compared to the control. The IC₅₀ value can be determined from the dose-response curve.[4]
Enzyme Inhibition Assay (Tyrosinase)
This protocol outlines a general procedure for determining the inhibitory effect of this compound on mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine (substrate)
-
Phosphate (B84403) buffer (e.g., pH 6.8)
-
Synthetic ethyl p-coumarate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of synthetic ethyl p-coumarate in a suitable solvent.
-
In a 96-well plate or cuvette, add the phosphate buffer, mushroom tyrosinase solution, and different concentrations of ethyl p-coumarate. A control without the inhibitor is also prepared.
-
Pre-incubate the mixture for a specific time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the enzymatic reaction by adding the L-tyrosine substrate.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC₅₀ value. The mode of inhibition can be determined using Lineweaver-Burk plots.[8][9]
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism of Action
The antifungal activity of ethyl p-coumarate against pathogens like Alternaria alternata is primarily attributed to its ability to disrupt the fungal plasma membrane. This disruption leads to increased membrane permeability, causing leakage of essential intracellular components such as electrolytes, soluble proteins, and sugars. The loss of membrane integrity ultimately results in fungal cell death.[1][4] Additionally, ethyl p-coumarate has been shown to induce the formation of endogenous reactive oxygen species (ROS) in fungal spores, leading to oxidative damage of cellular components.[4]
Enzyme Inhibition
Ethyl p-coumarate has been identified as a potent inhibitor of several enzymes, including aldose reductase and tyrosinase.
-
Aldose Reductase Inhibition: Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. Ethyl p-coumarate inhibits this enzyme through a noncompetitive binding mechanism.[1][6] This means that the inhibitor binds to a site on the enzyme different from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic activity.
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. Ethyl p-coumarate acts as a noncompetitive inhibitor of tyrosinase.[8] It binds to the enzyme, inducing a conformational change that hinders its catalytic function, thus reducing melanin production.
Conclusion
While direct comparative data between synthetic and natural this compound is lacking, the available research consistently demonstrates the significant biological activities of synthetic this compound. Its well-defined structure and purity make it a reliable standard for in vitro and in vivo studies. Natural sources of this compound, such as hemp roots, offer a potential "green" alternative, though the presence of other bioactive compounds in extracts complicates the attribution of specific effects to this compound alone. For researchers requiring a high degree of purity and reproducibility in their assays, synthetically produced this compound is the more appropriate choice. Future research should aim to conduct direct comparative studies to fully elucidate any potential differences in the biological efficacy of synthetic versus purified natural this compound.
References
- 1. This compound|For Research Use [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl p-coumarate exerts antifungal activity in vitro and in vivo against fruit Alternaria alternata via membrane-targeted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose reductase structures: implications for mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the inhibition of aldose reductase with p-coumaric acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Ethyl Coumarate Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl coumarate, an ester derivative of the naturally occurring phenolic compound p-coumaric acid, has garnered interest in oncological research for its potential anticancer activities. This guide provides a comparative analysis of the cytotoxic effects of this compound against various cancer cell lines, supported by available experimental data. It also details the experimental protocols for key cytotoxicity assays and visualizes the putative signaling pathway involved in its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While extensive comparative IC50 data for this compound across a wide range of cancer cell lines is limited in publicly available literature, existing studies demonstrate its inhibitory effects, particularly against melanoma cell lines.
For a broader context, this section presents the available data on this compound and compares it with its parent compound, p-coumaric acid, and a structurally related compound, ethyl p-methoxycinnamate.
| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Observations |
| This compound | B16-F10 | Murine Melanoma | Not explicitly stated | Reduced cell viability and proliferation; induced cell cycle arrest at the G0/G1 phase.[1] |
| This compound | SK-MEL-25 | Human Melanoma | Not explicitly stated | Inhibited cell proliferation and induced cell cycle arrest at the S and G2/M phases.[1] |
| p-Coumaric Acid | HCT-15 | Human Colon Carcinoma | 1400 | Inhibited cell growth by inducing apoptosis through the ROS-mitochondrial pathway.[2] |
| p-Coumaric Acid | HT-29 | Human Colon Carcinoma | 1600 | Inhibited cell growth.[2] |
| Ethyl p-methoxycinnamate | CL-6 | Human Cholangiocarcinoma | ~1375 (245.5 µg/ml) | Inhibited cell division and induced apoptosis.[3] |
Note: The provided IC50 values for p-coumaric acid and ethyl p-methoxycinnamate offer a comparative perspective on the potential efficacy of this compound. Further direct experimental validation is necessary to establish a comprehensive cytotoxicity profile for this compound.
Experimental Protocols
The following are detailed methodologies for standard assays used to determine the cytotoxicity of compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Harvest cancer cells and determine the cell count.
-
Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Create a series of dilutions of the compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Signaling Pathways and Mechanism of Action
While the precise molecular mechanism of this compound is still under investigation, studies on its parent compound, p-coumaric acid, and other coumarin (B35378) derivatives suggest that its anticancer effects are mediated through the induction of apoptosis and inhibition of key cell survival pathways.
Putative Signaling Pathway: Inhibition of PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers. P-coumaric acid has been shown to inhibit this pathway in osteosarcoma cells.[4][5] It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.
Caption: Putative mechanism of this compound via PI3K/Akt inhibition.
Experimental Workflow for Assessing Apoptosis
To confirm the induction of apoptosis by this compound, the following workflow can be employed:
Caption: Workflow for apoptosis assessment.
Mechanism of Apoptosis Induction
Coumarin and its derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[6] This process typically involves:
-
Mitochondrial Membrane Depolarization: A decrease in the mitochondrial membrane potential.
-
Release of Cytochrome c: The pro-apoptotic protein Cytochrome c is released from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c release leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
-
Modulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Coumaric Acid Inhibits Osteosarcoma Growth by Inhibiting PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Coumarate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of various coumarate esters, supported by experimental data from multiple studies. The information is intended to assist researchers in evaluating the potential of these compounds as anti-inflammatory agents.
Data Presentation: Comparative Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of p-coumaric acid and its alkyl esters on key inflammatory mediators. It is important to note that the data has been compiled from different studies, and therefore, experimental conditions may vary.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| p-Coumaric Acid | >100 | 14 | >7.1 |
| Methyl p-coumarate | Data not available | Data not available | Data not available |
| Ethyl p-coumarate | Data not available | Data not available | Data not available |
| Propyl p-coumarate | Data not available | Data not available | Data not available |
| Butyl p-coumarate | Data not available | Data not available | Data not available |
Note: A higher selectivity index indicates greater selectivity for COX-2, which is often a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.
Table 2: Inhibition of Pro-inflammatory Cytokines and Nitric Oxide (NO)
| Compound | Cell Line | Stimulant | Target | Inhibition/IC50 |
| p-Coumaric Acid | RAW 264.7 | LPS | iNOS, COX-2, TNF-α, IL-1β, IL-6 | Significant inhibition[1] |
| p-Coumaric Acid | THP-1 | LPS | NF-κB, IL-6, TNF-α | Significant inhibition at 5-20 µM[2] |
| Methyl p-coumarate | RAW 264.7 | LPS | iNOS, TNF-α, IL-1β | Significant inhibition |
| Ethyl p-coumarate | In vivo (mice) | Carrageenan | IL-6, IL-8 | Significant reduction |
Note: LPS (Lipopolysaccharide) is a component of gram-negative bacteria cell walls and is commonly used to induce an inflammatory response in vitro.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a reference for researchers looking to replicate or build upon these studies.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the procedure for evaluating the anti-inflammatory effects of coumarate esters on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
a. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test coumarate esters (or vehicle control, e.g., DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
b. Measurement of Nitric Oxide (NO) Production:
-
Principle: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
c. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA:
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, the supernatant is added to wells coated with a capture antibody for the target cytokine.
-
A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of coumarate esters on COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Reagents:
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Test compounds (coumarate esters) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., TMPD)
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the wells. For the control (100% activity), add the vehicle.
-
Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Add the colorimetric substrate to each well.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at 590 nm kinetically for a set period (e.g., 5 minutes) using a microplate reader.
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Coumarate esters have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
Safety Operating Guide
Proper Disposal of Ethyl Coumarate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, step-by-step guidance for the proper disposal of ethyl coumarate, a common laboratory reagent. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Key Safety and Disposal Information
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper handling and disposal are still necessary to minimize environmental impact and ensure personnel safety.[1] The following table summarizes key safety and logistical information derived from safety data sheets (SDS).
| Property | Value | Source |
| Physical State | Solid, White Crystalline Powder | [2][3] |
| Melting Point | 93 - 95 °C (199.4 - 203 °F) | [2][3] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, and appropriate lab clothing. | [3][4] |
| Spill Cleanup | Sweep up spilled solid material, avoiding dust formation. Place in a suitable, sealed container for disposal. | [2][5] |
| Environmental Precautions | Do not allow to enter drains or the environment. | [2][6] |
| Disposal Method | Dispose of as hazardous waste. Soak up with an inert absorbent material and place in a suitable, closed container for disposal in accordance with local regulations. | [6] |
Experimental Protocol: Spill Management and Disposal
The following protocol outlines the standard procedure for managing a spill of this compound and preparing it for final disposal.
1. Immediate Spill Response:
- Ensure the area is well-ventilated.
- Wear the required Personal Protective Equipment (PPE): safety goggles, gloves, and a lab coat.
- Prevent the spilled material from entering drains or waterways.
2. Containment and Cleanup:
- Carefully sweep the solid this compound into a designated, labeled waste container.
- Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter to avoid generating airborne dust.
- If any powder remains, wipe the area with a damp cloth, ensuring all residue is collected. Place the used cloth in the same waste container.
3. Packaging for Disposal:
- The waste container must be a suitable, sealable container, clearly labeled as "this compound Waste".
- Ensure the container is tightly closed to prevent any leakage or release of dust.
4. Final Disposal:
- The sealed container should be handed over to the institution's designated hazardous waste management service.
- Follow all local, state, and federal regulations for the disposal of chemical waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Ethyl Coumarate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl coumarate. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid, white crystalline powder. While some safety data sheets (SDS) indicate no significant hazards, others classify it as causing skin and serious eye irritation, and potentially respiratory irritation.[1][2] Therefore, a cautious approach to handling is warranted. The following personal protective equipment is mandatory to mitigate exposure risks.
| Hazard Class | Potential Effects | Required PPE |
| Skin Irritant | Causes skin irritation upon contact.[1][2] | Gloves: Nitrile or other chemical-resistant gloves. Inspect for tears or holes before use.[1] Lab Coat: A standard laboratory coat should be worn and fully buttoned. |
| Eye Irritant | Causes serious eye irritation.[1][2] | Eye Protection: Safety glasses with side shields or safety goggles are required. |
| Respiratory Irritant | May cause respiratory irritation if inhaled as dust.[2] | Respiratory Protection: Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust generation is likely or if irritation is experienced.[3] |
Operational Plan: Safe Handling and Experimental Protocol
Adherence to a strict operational plan is critical when working with this compound to prevent contamination and ensure user safety.
Donning and Doffing of PPE
A standardized procedure for putting on (donning) and taking off (doffing) PPE must be followed to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start with clean hands. Wash with soap and water for at least 20 seconds.
-
Lab Coat/Gown: Put on a properly fitting lab coat or gown, ensuring it is fully closed.[3][4]
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[3]
Doffing Procedure:
-
Gloves: Remove gloves using the glove-to-glove/skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the designated chemical waste container.[3][5]
-
Lab Coat/Gown: Remove the lab coat by folding it in on itself, contaminated side inward, and place it in the designated receptacle for laboratory laundry or disposal.
-
Eye Protection: Remove safety glasses or goggles from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Experimental Protocol: Preparation of a Stock Solution
The following is a general protocol for the preparation of a stock solution of this compound, a common procedure in a research setting.
Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), laboratory grade
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate volumetric flask with stopper
-
Pipettes and pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Ensure the work area, typically a chemical fume hood or a designated bench space with good ventilation, is clean and uncluttered. Lay down absorbent bench paper.
-
Tare Balance: Place a clean weighing boat on the analytical balance and tare it.
-
Weighing: Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid creating dust.
-
Transfer: Transfer the weighed powder to the volumetric flask.
-
Dissolution: Add a small amount of DMSO to the volumetric flask to dissolve the this compound. Swirl gently or use a vortex mixer to ensure complete dissolution.
-
Final Volume: Once dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution in a cool, dark, and dry place as recommended by the SDS.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Chemical Waste: Unused this compound powder, contaminated weighing paper, and other solid materials that have come into direct contact with the chemical.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated personal protective equipment.
-
Liquid Chemical Waste: Unused or waste stock solutions of this compound.
-
Sharps Waste: Contaminated pipette tips and any other contaminated sharp objects.
Step-by-Step Disposal Procedure
-
Solid Chemical Waste:
-
Collect all solid chemical waste in a designated, clearly labeled, and sealable container.
-
The container should be labeled as "Hazardous Waste" and list the chemical constituents.[1]
-
-
Contaminated PPE:
-
Place all contaminated PPE in a designated hazardous waste bag or container.[1]
-
-
Liquid Chemical Waste:
-
Collect liquid waste in a compatible, leak-proof container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Dispose of all contaminated sharps in a designated sharps container.
-
-
Waste Pickup:
-
Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | PubChem |
| Molecular Weight | 190.19 g/mol | PubChem |
| Appearance | White to off-white solid/powder | Alfa Aesar |
| Melting Point | 67-69 °C | Alfa Aesar |
| Boiling Point | 299.2 °C at 760 mmHg | Echemi |
| Flash Point | 120.3 °C | Echemi |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[6] Insoluble in water. | ChemicalBook, Alfa Aesar |
Diagrams
Caption: Figure 1: PPE Selection Logic for Handling this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reach.cdc.gov [reach.cdc.gov]
- 4. PPE: Donning & Doffing | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
- 5. uottawa.ca [uottawa.ca]
- 6. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
